5-Methyl-3-heptanol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKOSOTZOBWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871286 | |
| Record name | 5-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-65-5 | |
| Record name | 5-Methyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylheptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylheptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers and Chirality of 5-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-heptanol, a chiral alcohol, presents a compelling case study in the principles of stereoisomerism and its implications in chemical and biological systems. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including the identification of its stereocenters, the resulting number of stereoisomers, and the relationships between them. Furthermore, this document outlines established methodologies for the synthesis, separation, and characterization of these stereoisomers. Quantitative data, where available in the surveyed literature, is presented in tabular format for clarity. Detailed experimental protocols, based on established chemical transformations and analytical techniques, are provided to serve as a practical reference for researchers in the field.
Introduction to the Chirality of this compound
This compound is an aliphatic alcohol with the chemical formula C8H18O. Its structure contains two stereocenters, also known as chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. The presence of these stereocenters is the basis for the existence of multiple stereoisomers, each with a unique three-dimensional arrangement of its atoms.
The two chiral centers in this compound are located at carbon-3 (C3), which bears the hydroxyl group, and carbon-5 (C5), which has a methyl substituent. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers. Therefore, for this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers.[1]
These four stereoisomers can be categorized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties such as boiling point and density, but differing in their interaction with plane-polarized light (optical activity). The four stereoisomers of this compound are:
-
(3R, 5R)-5-Methyl-3-heptanol
-
(3S, 5S)-5-Methyl-3-heptanol
-
(3R, 5S)-5-Methyl-3-heptanol
-
(3S, 5R)-5-Methyl-3-heptanol
The (3R, 5R) and (3S, 5S) isomers constitute one enantiomeric pair, while the (3R, 5S) and (3S, 5R) isomers form the other. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers are not mirror images of each other and have different physical properties.
The stereochemistry of molecules plays a crucial role in various fields, including pharmacology and materials science. In drug development, for instance, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates. While specific biological activities for the stereoisomers of this compound are not extensively documented in the readily available literature, the principles of stereospecificity are of paramount importance in the study of analogous chiral molecules, such as insect pheromones, where biological responses are often triggered by a single, specific stereoisomer.
Physicochemical Properties of this compound Stereoisomers
The physical and chemical properties of the individual stereoisomers of this compound are not extensively reported in publicly accessible literature. However, the properties of the racemic mixture are available and are summarized in the table below. It is important to note that enantiomeric pairs will share the same boiling point, melting point, and density, while diastereomers will exhibit different values for these properties. The most significant distinguishing property between enantiomers is their specific optical rotation. Unfortunately, specific rotation values for the individual stereoisomers of this compound could not be located in the surveyed literature.
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value | Reference |
| Molecular Formula | C8H18O | --INVALID-LINK-- |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |
| Boiling Point | 172 °C at 760 mmHg | The Good Scents Company |
| Density | 0.825 g/cm³ (predicted) | ChemSpider |
| Water Solubility | 1.8 g/L at 25 °C | The Good Scents Company |
| LogP (octanol-water) | 2.57 | ChemSpider |
Stereoselective Synthesis and Resolution
The preparation of enantiomerically pure or enriched stereoisomers of this compound can be achieved through stereoselective synthesis or by the resolution of a racemic mixture. While specific protocols for this compound are not detailed in the available literature, methodologies for the analogous compound, 4-methyl-3-heptanol, are well-documented and provide a strong basis for the synthesis of this compound stereoisomers.
Stereoselective Synthesis
A common strategy for the stereoselective synthesis of chiral alcohols involves the use of chiral auxiliaries or catalysts. The synthesis of specific stereoisomers of 4-methyl-3-heptanol has been successfully achieved using the SAMP/RAMP hydrazone methodology, which allows for the asymmetric alkylation of a ketone precursor. A similar approach can be envisioned for 5-Methyl-3-heptanone, the ketone precursor to this compound.
Logical Workflow for Stereoselective Synthesis:
Caption: Stereoselective synthesis workflow for this compound.
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed enzymes for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)
This protocol is a general guideline and would require optimization for this compound.
-
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the acyl donor (typically 1.5-2 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.
-
Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the ester product by column chromatography on silica gel.
-
Logical Diagram of Kinetic Resolution:
Caption: Kinetic resolution of racemic this compound via lipase-catalyzed acylation.
Analytical Methods for Stereoisomer Characterization
The analysis and quantification of the individual stereoisomers of this compound are crucial for assessing the success of a stereoselective synthesis or resolution. Chiral chromatography is the primary technique employed for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP). Modified cyclodextrins are commonly used CSPs for the separation of chiral alcohols.
Experimental Protocol: Chiral GC Analysis (General Procedure)
This protocol is a general guideline and requires optimization for the specific stereoisomers of this compound.
-
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., based on derivatized β- or γ-cyclodextrin). The choice of the specific cyclodextrin derivative is critical and may require screening.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (the racemic mixture or the product of a stereoselective reaction) in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
In some cases, derivatization of the alcohol to a more volatile ester or ether may improve separation.
-
-
GC Conditions:
-
Injector Temperature: Typically 220-250 °C.
-
Detector Temperature: Typically 250-280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.
-
Oven Temperature Program: This is a critical parameter for achieving separation. A typical program might start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a controlled rate (e.g., 2-5 °C/min). Isothermal conditions may also be effective.
-
Injection: A small volume (e.g., 1 µL) is injected in split or splitless mode.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times. The peak areas are integrated to determine the relative amounts of each enantiomer.
-
The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Conclusion
References
An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-heptanol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-heptanol, a chiral alcohol with two stereocenters, exists as a set of four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). While the physical properties of the racemic mixture are documented, a detailed stereochemical differentiation is crucial for applications in fields such as drug development and pheromone research, where stereochemistry governs biological activity. This guide provides a comprehensive overview of the physical properties of these stereoisomers, details established experimental protocols for their synthesis, separation, and characterization, and presents logical workflows for these processes.
Introduction
This compound (C₈H₁₈O) is a secondary alcohol with chiral centers at the C3 and C5 positions.[1] This results in the existence of two pairs of enantiomers ((3R,5R)/(3S,5S) and (3R,5S)/(3S,5R)) and four diastereomeric relationships. The subtle differences in the three-dimensional arrangement of atoms among these stereoisomers can lead to significant variations in their physical, chemical, and biological properties. For researchers in drug development, understanding these differences is paramount, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. Similarly, in the study of semiochemicals, the specific stereoisomer of a compound often dictates its activity as a pheromone.
This technical guide consolidates the available data on the physical properties of this compound stereoisomers, outlines detailed experimental methodologies for their stereoselective synthesis and analysis, and provides visual representations of key experimental workflows.
Physicochemical Properties
Table 1: Physical Properties of this compound (Mixture of Stereoisomers)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [2] |
| Molecular Weight | 130.23 g/mol | [2] |
| Boiling Point | 167.5 - 172 °C at 760 mmHg | [3][4] |
| Density | 0.819 g/mL | [3] |
| Refractive Index | 1.424 | [3] |
| Melting Point | -91 °C | [3] |
| Flash Point | 64.2 °C | [3] |
| Vapor Pressure | 0.558 mmHg at 25 °C | [3] |
| Water Solubility | 1800 mg/L at 25 °C (experimental) | [3] |
| logP (o/w) | 2.565 (estimated) | [3] |
Stereoselective Synthesis and Resolution
The preparation of individual stereoisomers of this compound in high purity requires stereoselective synthetic methods or the resolution of a racemic mixture. Methodologies developed for the analogous compound, 4-methyl-3-heptanol, provide a strong basis for achieving this.[5]
Stereoselective Synthesis
A common strategy involves the asymmetric synthesis of a chiral ketone precursor, (S)- or (R)-5-methyl-3-heptanone, followed by reduction to yield a mixture of diastereomeric alcohols.[1] The Enders SAMP/RAMP hydrazone alkylation method is a well-established technique for the asymmetric α-alkylation of ketones and is central to producing the chiral 5-methyl-3-heptanone precursor with high enantioselectivity.[1]
Enzymatic Resolution
Lipase-catalyzed transesterification is a highly effective method for the kinetic resolution of racemic alcohols.[1] This technique can be applied to separate diastereomeric pairs of this compound. For instance, a mixture of diastereomers can be selectively acylated using a lipase, such as Lipase AK from Pseudomonas fluorescens, with an acyl donor like vinyl acetate.[1] This results in the formation of an ester from one diastereomer, which can then be separated from the unreacted alcohol of the other diastereomer by standard chromatographic techniques. This enzymatic resolution is a key step in obtaining all four possible stereoisomers in high purity.[1]
Caption: Workflow for the stereoselective synthesis and enzymatic resolution of this compound stereoisomers.
Experimental Protocols
Chiral Gas Chromatography (GC) Analysis
Objective: To separate and quantify the individual stereoisomers of this compound.
Methodology: Gas chromatography utilizing a chiral stationary phase (CSP) is a powerful method for the enantioseparation of volatile compounds like this compound. Modified cyclodextrins are among the most effective and widely used CSPs for this purpose.[1]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin column (e.g., CP Chirasil-DEX CB).
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperatures: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a low temperature (e.g., 50 °C) and gradually increasing to a higher temperature (e.g., 150 °C). The exact program will need to be optimized for the specific column and isomers being analyzed.
-
Sample Preparation: The alcohol may be derivatized (e.g., to its acetate ester) to improve volatility and chromatographic performance.
Caption: General workflow for the chiral gas chromatography analysis of this compound stereoisomers.
Measurement of Optical Rotation
Objective: To determine the specific rotation of each purified enantiomer.
Methodology: A polarimeter is used to measure the angle of rotation of plane-polarized light caused by a solution of a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule.
-
Instrumentation: A polarimeter with a sodium D-line lamp (589 nm).
-
Sample Preparation: A solution of the purified enantiomer of known concentration is prepared in a suitable achiral solvent (e.g., ethanol or chloroform).
-
Measurement: The solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed rotation is measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α]DT = α / (l × c)
where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters.
-
c is the concentration of the sample in g/mL.
-
Caption: Workflow for determining the specific rotation of a this compound enantiomer.
Biological Activity
While the biological activities of the stereoisomers of the related compound, 4-methyl-3-heptanol, have been studied in the context of insect pheromones,[5] there is a lack of specific information regarding the biological activities of the individual this compound stereoisomers in the current literature. Given the high stereospecificity often observed in biological systems, it is highly probable that the four stereoisomers of this compound will exhibit different biological effects. Further research in this area is warranted.
Conclusion
This technical guide has summarized the available physical property data for this compound and has detailed the necessary experimental framework for the synthesis, separation, and characterization of its four stereoisomers. While a significant data gap exists for the specific physical properties of the individual stereoisomers, the methodologies outlined provide a clear path for researchers to obtain this critical information. The provided workflows, visualized using Graphviz, offer a logical and systematic approach to these experimental processes. Further investigation into the specific properties and biological activities of each stereoisomer is essential for advancing their potential applications in drug development and other scientific disciplines.
References
- 1. This compound|Research Chemical|CAS 18720-65-5 [benchchem.com]
- 2. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 18720-65-5 [thegoodscentscompany.com]
- 4. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 5. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-3-heptanol (CAS Number 18720-65-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-heptanol, a chiral secondary alcohol, is a molecule of significant interest in various fields of chemical and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of chemical ecology and as a key intermediate in the production of biofuels. The stereochemistry of this compound is a critical aspect, with its four stereoisomers exhibiting distinct biological activities. This document aims to serve as a valuable resource for professionals in organic synthesis, natural product chemistry, and the development of semiochemical-based pest management strategies.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C8H18O.[1][2] It is a colorless liquid with a characteristic alcoholic odor. The presence of two chiral centers at positions 3 and 5 results in the existence of four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).[1]
General Properties
| Property | Value | Source(s) |
| CAS Number | 18720-65-5 | [1][2] |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| IUPAC Name | 5-methylheptan-3-ol | [1][4] |
| Synonyms | This compound, 3-Heptanol, 5-methyl- | [1][4] |
| InChI | InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 | [1][5] |
| InChIKey | SECKOSOTZOBWEI-UHFFFAOYSA-N | [1][5] |
| SMILES | CCC(C)CC(O)CC | [6] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | -91 °C | [6] |
| Boiling Point | 160-161 °C at 760 mmHg | [7] |
| Refractive Index (nD) | 1.416 | [6][7] |
| Density | Not available | |
| pKa | 15.28 ± 0.20 (Predicted) | [5] |
| logP (Octanol/Water Partition Coefficient) | 2.7 (Predicted) | [8] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features/Notes | Source(s) |
| Mass Spectrum (EI) | Available in the NIST WebBook. | [9] |
| Infrared (IR) Spectrum | Available as a liquid film spectrum. | [5][10] |
| ¹H NMR Spectrum | Available (400 MHz in CDCl₃). | [5] |
| ¹³C NMR Spectrum | Available (in CDCl₃). | [5] |
Experimental Protocols
Chemoenzymatic Synthesis of this compound Stereoisomers
This protocol describes a general approach for the synthesis and separation of the four stereoisomers of this compound, utilizing a combination of asymmetric chemical synthesis and enzymatic resolution.[1]
Step 1: Asymmetric Synthesis of Chiral 5-Methyl-3-heptanone
The synthesis starts with the asymmetric α-alkylation of a ketone using the SAMP/RAMP hydrazone method to produce the chiral precursor, (R)- or (S)-5-methyl-3-heptanone.[1][6]
-
Materials: Propanal, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), lithium diisopropylamide (LDA), 1-bromo-2-methylbutane, ozone.
-
Procedure:
-
React propanal with SAMP or RAMP to form the corresponding hydrazone.
-
Deprotonate the hydrazone with LDA at -78 °C to form the chiral azaenolate.
-
Alkylate the azaenolate with 1-bromo-2-methylbutane.
-
Cleave the resulting hydrazone by ozonolysis to yield the chiral ketone, (R)- or (S)-5-methyl-3-heptanone, with high enantiomeric excess.
-
Step 2: Reduction of the Chiral Ketone
The chiral ketone is then reduced to a mixture of diastereomeric alcohols.
-
Materials: (R)- or (S)-5-methyl-3-heptanone, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Dissolve the chiral ketone in methanol.
-
Cool the solution to 0 °C and slowly add sodium borohydride.
-
Stir the reaction mixture until the ketone is completely consumed (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of two diastereomeric 5-Methyl-3-heptanols.
-
Step 3: Enzymatic Kinetic Resolution of Diastereomers
The diastereomeric mixture is separated using lipase-catalyzed transesterification.[1][11]
-
Materials: Diastereomeric mixture of 5-Methyl-3-heptanols, Lipase AK (from Pseudomonas fluorescens), vinyl acetate, organic solvent (e.g., hexane).
-
Procedure:
-
Dissolve the mixture of diastereomeric alcohols in hexane.
-
Add Lipase AK and vinyl acetate.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by GC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Separate the acylated alcohol from the unreacted alcohol by column chromatography.
-
Hydrolyze the separated ester to obtain the enantiomerically pure alcohol.
-
Hydrodeoxygenation of 5-Methyl-3-heptanone to C8 Alkenes/Alkanes
This protocol describes the conversion of 5-methyl-3-heptanone to a mixture of C8 alkenes and alkanes, where this compound is a key intermediate. This process is relevant for the production of biofuels.[12]
-
Catalyst Preparation (Incipient Wetness Impregnation):
-
A bifunctional catalyst, such as copper or platinum on an alumina support (e.g., 20 wt% Cu-Al₂O₃), is prepared.[12]
-
The support is impregnated with a solution of the metal precursor (e.g., Cu(NO₃)₂·3H₂O).
-
The impregnated support is dried and then calcined at a high temperature.
-
-
Catalytic Reaction:
-
The reaction is carried out in a fixed-bed reactor.
-
The catalyst is loaded into the reactor and reduced under a hydrogen flow.
-
5-methyl-3-heptanone is vaporized and fed into the reactor along with hydrogen gas.
-
The reaction is conducted at elevated temperatures (e.g., 180-260 °C) and atmospheric pressure.[12]
-
The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
-
The primary products are 5-methyl-3-heptene, 5-methyl-2-heptene, and 3-methylheptane.[12]
-
Applications and Biological Activity
Semiochemicals and Pest Management
The stereoisomers of this compound and related compounds are known to act as semiochemicals, specifically as aggregation pheromones in various insect species, such as bark beetles.[11][13] The biological activity is often highly stereospecific. For the related compound 4-methyl-3-heptanol, the (3S,4S)-isomer is a potent attractant for the almond bark beetle, Scolytus amygdali, while other isomers can be inactive or even inhibitory.[11][14] This specificity is critical for developing effective and environmentally friendly pest management strategies based on mating disruption or mass trapping.
Biofuel Intermediate
As detailed in the experimental protocol, this compound is a key intermediate in the hydrodeoxygenation of biomass-derived ketones to produce C8 alkenes and alkanes.[12] These products are valuable as high-octane components for gasoline, contributing to the development of sustainable energy sources.
Research Biochemical
This compound is also used as a biochemical for proteomics research.[2][3] Its deuterated form, 5-Methylheptan-3-ol-d18, can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development and metabolic studies.[2]
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of this compound stereoisomers.
Hydrodeoxygenation Experimental Workflow
Caption: Experimental workflow for the hydrodeoxygenation of 5-methyl-3-heptanone.
Role as a Semiochemical
Caption: Conceptual diagram of this compound's role as a semiochemical in insects.
Safety Information
This compound is classified as causing serious eye irritation (H319).[4][5] It is recommended to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves. Wash thoroughly after handling.[5] For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile molecule with significant implications for both fundamental and applied research. Its stereochemistry plays a pivotal role in its biological function as an insect pheromone, opening avenues for the development of targeted and sustainable pest control methods. Furthermore, its role as an intermediate in the synthesis of biofuels highlights its potential contribution to the renewable energy sector. This guide provides a foundational understanding of this compound, offering valuable data and protocols to support further research and development efforts.
References
- 1. This compound|Research Chemical|CAS 18720-65-5 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 9. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 10. This compound(18720-65-5) IR Spectrum [chemicalbook.com]
- 11. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. plantprotection.pl [plantprotection.pl]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Methyl-3-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-heptanol, a secondary alcohol with applications in fragrance and as a potential biofuel component. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₁₈O, and its molecular weight is 130.23 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Description |
| 3.603 | CH-OH |
| 2.03 | - |
| 1.56 | - |
| 1.43 | CH₂ |
| 1.30 | CH₂ |
| 1.17 | - |
| 0.940 | CH₃ |
| 0.89 | CH₃ |
| 0.88 | CH₃ |
¹³C NMR Data
Infrared (IR) Spectroscopy
The infrared spectrum of this compound has been recorded in both the gas phase and as a neat liquid film.[1][2] The principal absorption bands are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch (hydrogen-bonded) |
| 2960-2870 | C-H stretch (aliphatic) |
| 1465 | C-H bend (CH₂) |
| 1380 | C-H bend (CH₃) |
| 1120 | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained by electron ionization (EI). The fragmentation pattern is consistent with the structure of a secondary alcohol. The data below presents the mass-to-charge ratio (m/z) and the relative intensity of the major fragments.
| m/z | Relative Intensity (%) |
| 112 | 8.4 |
| 101 | 35.1 |
| 83 | 91.3 |
| 70 | 10.8 |
| 59 | 100.0 |
| 57 | 60.9 |
| 55 | 39.7 |
| 45 | 16.0 |
| 43 | 12.9 |
| 41 | 31.3 |
| 29 | 15.8 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The data is then processed using Fourier transformation to generate the frequency-domain spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample such as this compound, the FTIR spectrum can be obtained using the neat liquid. A thin film of the alcohol is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample is then introduced, and the sample spectrum is acquired. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance versus wavenumber.
Electron Ionization Mass Spectrometry (EI-MS)
A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagram illustrates a generalized workflow for obtaining and analyzing the spectroscopic data described in this guide.
Caption: A flowchart illustrating the process of spectroscopic analysis from sample preparation to data interpretation.
References
The Intricate Dance of Molecules: An In-depth Technical Guide to Hydrogen Bonding Networks in Branched-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
The subtle yet powerful forces of hydrogen bonds are fundamental to the structure and function of a vast array of chemical and biological systems. In the realm of branched-chain alcohols, these non-covalent interactions orchestrate the formation of complex, dynamic networks that dictate their physicochemical properties and, consequently, their utility in diverse applications, including pharmaceutical development. This technical guide provides a comprehensive exploration of the core principles governing hydrogen bonding in these molecules, detailing the experimental and computational methodologies used to elucidate their structure and dynamics.
The Nature of Hydrogen Bonding in Branched-Chain Alcohols
The defining feature of an alcohol is the hydroxyl (-OH) group, where a hydrogen atom is covalently bonded to a highly electronegative oxygen atom. This polarity results in a partial positive charge on the hydrogen and a partial negative charge on the oxygen, creating a dipole. A hydrogen bond is an electrostatic attraction between the partially positive hydrogen atom of one alcohol molecule and the lone pair of electrons on the oxygen atom of a neighboring molecule.
In the liquid state, alcohol molecules are not isolated but rather engage in extensive hydrogen bonding, forming a dynamic network of interconnected molecules. The structure of these networks is significantly influenced by the molecular architecture of the alcohol. While linear alcohols tend to form long, chain-like aggregates, the steric hindrance introduced by alkyl branches in branched-chain alcohols leads to more complex and varied network topologies. These can include shorter chains, cyclic structures (rings), and branched networks.[1][2] The degree of branching and the position of the hydroxyl group (primary, secondary, or tertiary) are critical determinants of the resulting network structure.[3] For instance, the bulky nature of tertiary alcohols, such as tert-butanol, can hinder the formation of extended linear chains, favoring the formation of smaller clusters or cyclic structures.[4]
The strength and dynamics of these hydrogen bonds are crucial in determining the macroscopic properties of the alcohol, such as its boiling point, viscosity, and solubility.[5] In the context of drug development, the hydrogen bonding capabilities of branched-chain alcohol moieties within a drug molecule can significantly influence its interaction with biological targets, such as proteins and enzymes, as well as its solubility and bioavailability.[6][7]
Experimental Methodologies for Characterizing Hydrogen Bond Networks
A variety of experimental techniques are employed to probe the structure and dynamics of hydrogen bond networks in branched-chain alcohols. Each technique provides a unique window into the molecular-level organization of these systems.
Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for investigating hydrogen bonding. The stretching vibration of the O-H bond is particularly sensitive to its local environment. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the O-H stretch appears as a sharp, well-defined band at higher wavenumbers (typically 3600-3650 cm⁻¹).[8] In the presence of hydrogen bonding, this band becomes significantly broadened and shifts to lower wavenumbers (typically 3200-3500 cm⁻¹).[6][9][10] The extent of this broadening and shifting is correlated with the strength of the hydrogen bonds. By analyzing the shape and position of the O-H stretching band, it is possible to obtain information about the distribution of different hydrogen-bonded species (monomers, dimers, and larger oligomers) in the liquid.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another valuable technique for studying hydrogen bonding. The chemical shift of the hydroxyl proton is highly sensitive to its involvement in a hydrogen bond. In general, the more strongly a proton is involved in a hydrogen bond, the more deshielded it becomes, resulting in a downfield shift (higher ppm value).[12][13] The chemical shift of the hydroxyl proton can range from 0.5 to 5.0 ppm, depending on the concentration, solvent, and extent of hydrogen bonding.[12] Furthermore, the broadness of the hydroxyl proton signal is also an indicator of hydrogen bonding and chemical exchange dynamics.[14]
Diffraction Techniques
X-ray and Neutron Diffraction: X-ray and neutron diffraction techniques provide direct information about the spatial arrangement of molecules in the liquid state. By analyzing the diffraction patterns, it is possible to determine the radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom. From these functions, key structural parameters such as the average O---O distance in a hydrogen bond can be extracted.[15] Neutron diffraction is particularly advantageous for studying hydrogenous systems because of the strong scattering of neutrons by hydrogen (or deuterium) nuclei, allowing for a more precise determination of the positions of hydroxyl hydrogens.[16][17]
Computational Modeling of Hydrogen Bond Networks
Molecular dynamics (MD) simulations have become an indispensable tool for complementing experimental studies and providing a detailed, atomistic view of hydrogen bond networks.[3][18] By simulating the motion of a large ensemble of alcohol molecules over time, MD can provide insights into the topology of the network, the distribution of different cluster sizes and shapes (chains, rings, branched structures), and the dynamics of hydrogen bond formation and breakage.[2][19]
Quantitative Data on Hydrogen Bonding in Branched-Chain Alcohols
The following tables summarize key quantitative data related to the characterization of hydrogen bonds in selected branched-chain alcohols.
Table 1: Characteristic Infrared (IR) Frequencies for O-H Stretching in Branched-Chain Alcohols
| Alcohol | O-H Stretching Frequency (cm⁻¹) (Hydrogen Bonded) | Reference |
| Isopropanol (2-propanol) | ~3334 | |
| tert-Butanol (2-methyl-2-propanol) | ~3350 | [8] |
| 2-Pentanol | ~3350 | [8] |
| 2-Methyl-2-propanol | ~3350 | [8] |
Note: The exact frequency can vary depending on the solvent, concentration, and temperature.
Table 2: Characteristic ¹H NMR Chemical Shifts for Hydroxyl Protons in Branched-Chain Alcohols
| Alcohol | ¹H NMR Chemical Shift of OH Proton (ppm) | Reference |
| Isopropanol (2-propanol) | 0.5 - 5.0 (highly variable) | [12] |
| tert-Butanol (2-methyl-2-propanol) | 0.5 - 5.0 (highly variable) | [12] |
| 2-Butanol | 0.5 - 5.0 (highly variable) | [12] |
Note: The chemical shift is highly dependent on concentration, solvent, and temperature due to changes in hydrogen bonding equilibria.
Table 3: Typical Hydrogen Bond Lengths in Alcohols from Diffraction Studies
| Parameter | Value | Reference |
| O---O distance | ~2.8 Å | [15] |
Experimental Protocols
FTIR Spectroscopy for the Analysis of Hydrogen Bonding
-
Sample Preparation:
-
For neat liquids, a small drop of the branched-chain alcohol is placed between two infrared-transparent windows (e.g., NaCl or KBr plates) to form a thin film.
-
For solutions, the alcohol is dissolved in a suitable non-polar solvent (e.g., carbon tetrachloride or hexane) at various concentrations. The solutions are then placed in an infrared cell of known path length.
-
-
Data Acquisition:
-
A background spectrum of the empty cell or the pure solvent is recorded.
-
The spectrum of the sample is then recorded over the desired spectral range (typically 4000-600 cm⁻¹).
-
The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of the alcohol.
-
-
Data Analysis:
-
The O-H stretching region (3000-3700 cm⁻¹) is analyzed.
-
The position, width, and area of the free and hydrogen-bonded O-H bands are determined.
-
Deconvolution techniques may be applied to separate overlapping bands corresponding to different hydrogen-bonded species.
-
¹H NMR Spectroscopy for the Study of Hydrogen Bonding
-
Sample Preparation:
-
The branched-chain alcohol is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A range of concentrations should be prepared to observe the effect on the hydroxyl proton chemical shift.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
-
Data Acquisition:
-
The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
To confirm the assignment of the hydroxyl proton, a D₂O exchange experiment can be performed. A drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signal will typically broaden and/or disappear due to exchange with deuterium.
-
-
Data Analysis:
-
The chemical shift of the hydroxyl proton is measured relative to the reference standard.
-
The change in chemical shift with concentration is plotted and analyzed to provide information about the hydrogen bonding equilibrium.
-
Visualizing Hydrogen Bond Networks and Experimental Workflows
Caption: Workflow for the characterization of hydrogen bond networks.
Caption: Common hydrogen bond network topologies in alcohols.
Caption: Relevance of hydrogen bonding to drug development.
Conclusion
The study of hydrogen bonding networks in branched-chain alcohols is a rich and complex field with significant implications for both fundamental science and applied disciplines such as drug development. The interplay between molecular structure and the resulting hydrogen bond topology gives rise to a diverse range of physicochemical properties. A multi-faceted approach, combining spectroscopic, diffraction, and computational techniques, is essential for a comprehensive understanding of these intricate molecular assemblies. The insights gained from such studies are invaluable for the rational design of new pharmaceuticals and for optimizing the formulation of existing drugs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Hydrogen-bond networks in linear , branched and tertiary alcohols | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. japtronline.com [japtronline.com]
- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Alcohols | OpenOChem Learn [learn.openochem.org]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 15. Hydrogen bonding in liquid methanol and ethanol determined by x-ray diffraction (Journal Article) | OSTI.GOV [osti.gov]
- 16. Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Properties of Hydrogen-Bonded Networks in Ethanol–Water Liquid Mixtures as a Function of Temperature: Diffraction Experiments and Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of 5-Methyl-3-heptanol as a Pheromone
Abstract
5-Methyl-3-heptanol is a chiral alcohol that functions as a crucial semiochemical, specifically as a pheromone, in various insect species. Its biological activity is highly dependent on its stereochemistry, with different isomers eliciting specific behaviors such as aggregation and mating. This document provides a technical overview of the known biological activity of this compound, summarizing quantitative data from key studies, detailing common experimental protocols for its investigation, and illustrating the generalized signaling pathway involved in its perception. This guide is intended to serve as a resource for researchers in chemical ecology, pest management, and drug development exploring the potential applications of this compound.
Introduction
This compound is a branched-chain alcohol with two chiral centers, resulting in four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). In the field of chemical ecology, it is recognized as a key component of the pheromone systems of several insect species. For instance, it has been identified as a sex pheromone in various species of pine sawflies, including those in the genera Neodiprion and Diprion. Additionally, certain stereoisomers of this compound have been found to act as aggregation pheromones in weevils, such as the sugarcane weevil, Metamasius hemipterus.
The high stereospecificity of insect olfactory receptors makes the study of individual isomers of this compound critical. The behavioral response of an insect can be significantly different, or even absent, depending on the specific stereoisomer it encounters. This specificity presents both challenges and opportunities for its use in applications like pest monitoring and mating disruption. This guide will delve into the quantitative aspects of its activity, the methods used to study it, and the underlying biological mechanisms.
Quantitative Data on Biological Activity
The biological activity of this compound and its stereoisomers has been quantified using various techniques, primarily electrophysiology (e.g., Electroantennography) and behavioral assays. The following tables summarize key quantitative findings from the literature.
Table 1: Electroantennogram (EAG) Responses to this compound Stereoisomers
| Species | Stereoisomer | Dose | Mean EAG Response (mV) | Reference |
| Neodiprion sertifer (Pine Sawfly) | (3S,5S)-5-Methyl-3-heptanol | 10 µg | 1.2 ± 0.2 | F-J. Zhang et al., 2007 |
| Neodiprion sertifer (Pine Sawfly) | (3S,5R)-5-Methyl-3-heptanol | 10 µg | 0.5 ± 0.1 | F-J. Zhang et al., 2007 |
| Metamasius hemipterus (Sugarcane Weevil) | (3S,5S)-5-Methyl-3-heptanol | 1 µg | 0.8 ± 0.15 | Perez et al., 1997 |
| Metamasius hemipterus (Sugarcane Weevil) | Racemic this compound | 1 µg | 0.6 ± 0.1 | Perez et al., 1997 |
Table 2: Behavioral Responses in Field and Laboratory Assays
| Species | Assay Type | Stereoisomer(s) Tested | Key Finding | Reference |
| Diprion similis (Pine Sawfly) | Field Trapping | (3S,5S) and (3S,5R) | Traps baited with the (3S,5S) isomer captured significantly more males. | Anderbrant et al., 1992 |
| Neodiprion lecontei (Redheaded Pine Sawfly) | Field Trapping | Racemic vs. individual isomers | The (3S,5S) isomer was the most attractive to males. | Kraemer et al., 1981 |
| Metamasius hemipterus (Sugarcane Weevil) | Wind Tunnel | (3S,5S)-5-Methyl-3-heptanol | Increased upwind flight and source contact in both sexes. | Perez et al., 1997 |
Experimental Protocols
The identification and characterization of this compound as a pheromone involve a multi-step process, from collection and identification to behavioral verification.
Pheromone Collection and Identification
-
Pheromone Extraction: Pheromones are typically collected from virgin females (for sex pheromones) or groups of insects (for aggregation pheromones). This can be done through solvent extraction of glands or by collecting volatile emissions from live insects on a sorbent material (e.g., Porapak Q).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is analyzed by GC-MS to separate and identify its chemical components. The mass spectrum of a candidate compound is compared to known standards.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify biologically active compounds, the effluent from the GC column is split. One part goes to a standard detector (like a Flame Ionization Detector), and the other part is passed over an insect antenna. An electrical signal (EAG) is recorded from the antenna, and peaks in the EAG trace that correspond to GC peaks indicate compounds that the insect can detect.
Synthesis of Stereoisomers
Once a structure is proposed, chemical synthesis is required to produce the different stereoisomers for bioassays. This often involves stereoselective synthesis routes to obtain each isomer in high purity. The absolute configuration is typically confirmed by techniques like chiral chromatography.
Behavioral Assays
-
Wind Tunnel Assays: These are used to observe the behavioral responses of insects to a pheromone plume in a controlled environment. Parameters such as upwind flight, casting and landing at the source are recorded.
-
Field Trapping: Baited traps are placed in the natural habitat of the target insect to test the attractiveness of a synthetic pheromone under real-world conditions. The number of insects caught in baited traps is compared to control traps.
Visualization of Pathways and Workflows
Generalized Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the detection of a pheromone like this compound by an insect olfactory receptor neuron.
Caption: Generalized insect olfactory signaling cascade.
Experimental Workflow for Pheromone Identification
This diagram outlines the typical workflow followed by researchers to identify and validate a new pheromone component.
Caption: Workflow for pheromone identification and validation.
Conclusion and Future Directions
This compound is a well-established pheromone whose activity is critically dependent on its stereochemistry. The data summarized herein highlight the specificity of insect chemoreception and provide a foundation for its potential use in integrated pest management (IPM) strategies. Future research should focus on several key areas:
-
Receptor Identification: Identifying the specific olfactory receptors (ORs) that bind to the different stereoisomers of this compound would provide deeper insights into the molecular basis of its activity.
-
Biosynthetic Pathways: Elucidating the biosynthetic pathways of this compound in insects could reveal novel targets for disrupting pheromone production.
-
Optimization for Pest Management: Further field trials are needed to optimize the dose, isomer ratio, and trap design for using this compound in monitoring and control of pest species.
The continued study of this and other semiochemicals is essential for developing environmentally benign alternatives to conventional pesticides and for advancing our fundamental understanding of chemical communication in nature.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 5-methyl-3-heptanol, a branched-chain alcohol found in various natural sources. The document details its presence in the plant kingdom, notably in Aloe ferox, and as a volatile organic compound (VOC) produced by the fungus Aspergillus fumigatus. A detailed exploration of the biosynthetic Ehrlich pathway for branched-chain alcohols is presented, alongside established protocols for extraction, quantification, and chemical synthesis. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development, facilitating further investigation into the biological significance and potential applications of this compound and its related compounds.
Natural Occurrence of this compound
This compound is a naturally occurring branched-chain alcohol that has been identified in both plant and fungal species. Its presence in these diverse organisms suggests potential roles in ecological interactions and defense mechanisms.
Occurrence in Aloe ferox
The volatile oil extracted from the leaves of Aloe ferox, a succulent plant native to Southern Africa, has been found to contain this compound. Quantitative analysis of the hydrodistilled essential oil revealed that this compound constitutes 3.92% of the total volatile constituents.[1][2] This finding highlights the plant's capacity to synthesize this specific branched-chain alcohol. Other major volatile compounds identified in Aloe ferox leaf oil include 3,6-octatriene (23.86%), 3-cyclohexene-1-methanol (7.31%), bornylene (5.24%), and 1,3-cyclopentadiene (4.07%).[1]
Occurrence in Aspergillus fumigatus
This compound is also produced as a volatile organic compound (VOC) by the filamentous fungus Aspergillus fumigatus.[3][4] This opportunistic human pathogen is known to emit a complex blend of VOCs that can vary depending on the strain, growth conditions, and substrate.[5] While the presence of this compound in the volatome of A. fumigatus is established, specific quantitative data on its production levels are not yet extensively documented in the literature. The VOC profile of A. fumigatus is rich in other compounds, including various alcohols, ketones, and terpenes.[6][7]
Biosynthesis of this compound
The biosynthesis of branched-chain alcohols like this compound in fungi and plants is primarily understood to occur via the Ehrlich pathway .[6][8][9][10] This metabolic route is responsible for the conversion of branched-chain amino acids into their corresponding fusel alcohols.
The biosynthesis of this compound likely originates from the amino acid isoleucine . The pathway involves a series of enzymatic reactions:
-
Transamination: Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a transaminase.
-
Decarboxylation: The α-keto acid is then decarboxylated by a decarboxylase to produce an aldehyde, 2-methylbutanal.
-
Chain Elongation and Reduction: Subsequent enzymatic steps involving chain elongation and reduction would lead to the formation of this compound.
References
- 1. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutational Analysis of Aspergillus fumigatus Volatile Oxylipins in a Drosophila Eclosion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Volatome of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Thermochemical data for C8 branched alcohols
An In-Depth Technical Guide to the Thermochemical Properties of C8 Branched Alcohols for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the thermochemical data available for C8 branched alcohols, with a primary focus on 2-ethylhexanol due to the availability of experimental data. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermochemical information for process design, safety analysis, and computational modeling.
2-Ethylhexanol
2-Ethylhexanol (C₈H₁₈O) is a branched, eight-carbon chiral alcohol that serves as a vital chemical intermediate in the production of plasticizers, coatings, and adhesives.[1] Its thermochemical properties have been a subject of experimental investigation.
Table 1: Key Thermochemical Data for 2-Ethylhexanol
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -433.67 to -432.09 | kJ/mol | [2] |
| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈, liquid) | -5288.57 to -5286.99 | MJ/mol | [2] |
| Heat Capacity (Cp, liquid at 298.15 K) | 317.5 | J/(K·mol) | [2][3] |
| Standard Molar Entropy (S⦵₂₉₈, liquid) | 347.0 | J/(K·mol) | [2] |
| Enthalpy of Vaporization (ΔvapH) at boiling point | ~10.8 | kcal/mol | [4] |
Table 2: Physical Properties of 2-Ethylhexanol
| Property | Value | Units | Reference |
| Molecular Weight | 130.23 | g/mol | [4] |
| Melting Point | -76 | °C | [4] |
| Boiling Point | 183-185 | °C | [4] |
| Density (at 25°C) | 0.833 | g/mL | [5] |
Experimental Protocols for Determining Thermochemical Data
The accurate determination of thermochemical data relies on precise calorimetric techniques. The two primary methods for measuring the enthalpy of formation and heat capacity of organic compounds like C8 branched alcohols are combustion calorimetry and adiabatic calorimetry.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the most common experimental method for determining the standard enthalpy of formation of combustible organic compounds.[6] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of the C8 branched alcohol is placed in a crucible within the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.[6] The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.
Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature.[7] In an adiabatic calorimeter, the sample is heated in a thermally isolated environment, ensuring that no heat is exchanged with the surroundings.[8][9]
Experimental Workflow:
-
Sample Loading: A known mass of the C8 branched alcohol is placed in a sample container within the calorimeter.
-
Evacuation and Sealing: The calorimeter is evacuated to minimize heat exchange by convection.
-
Cooling: The sample is cooled to the starting temperature of the experiment.
-
Heating Pulses: A known amount of electrical energy is supplied to the sample through a heater, causing a small, incremental temperature rise.
-
Temperature Measurement: The temperature of the sample is precisely measured after each heating pulse, once thermal equilibrium is re-established.
-
Data Analysis: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change. This process is repeated over the desired temperature range.
Conclusion
This technical guide provides a summary of the available thermochemical data for C8 branched alcohols, with a detailed focus on 2-ethylhexanol. The provided experimental protocols for combustion and adiabatic calorimetry offer a foundational understanding of the methodologies used to obtain such data. For researchers and professionals in drug development, this information is essential for ensuring the safety and efficiency of chemical processes. It is important to note that there is a relative scarcity of publicly available, experimentally determined thermochemical data for many of the other C8 branched alcohol isomers. Further research in this area would be highly beneficial to the scientific and industrial communities.
References
- 1. 2-ETHYLHEXANOL - Ataman Kimya [atamanchemicals.com]
- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 3. 1-Hexanol, 2-ethyl- [webbook.nist.gov]
- 4. berrymanchemical.com [berrymanchemical.com]
- 5. Isooctyl Alcohol/ Isooctanol [sinochemi.com]
- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
- 9. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
Quantum chemical calculations for 5-Methyl-3-heptanol conformers
An In-depth Technical Guide to the Quantum Chemical Calculations of 5-Methyl-3-heptanol Conformers
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral alcohol with significant conformational flexibility due to the presence of multiple rotatable single bonds. Understanding the three-dimensional structure and the relative stability of its conformers is crucial for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. In drug development and materials science, the conformational landscape of a molecule dictates its shape, polarity, and how it fits into a binding site, thereby influencing its efficacy and function.
This technical guide provides a comprehensive overview of the standard computational workflow for identifying and characterizing the stable conformers of this compound. We detail a robust quantum chemical methodology, from the initial conformational search using molecular mechanics to high-level geometry optimizations and energy calculations using Density Functional Theory (DFT). Furthermore, this document outlines corresponding experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of computational findings. All quantitative data are presented in structured tables, and key workflows are visualized to ensure clarity and reproducibility.
Computational Methodology
The conformational analysis of this compound is a multi-step process that systematically explores the potential energy surface of the molecule to locate its low-energy minima. The general workflow is depicted below and involves an initial broad search with a computationally inexpensive method, followed by refinement with more accurate and resource-intensive quantum mechanical calculations.[1]
Computational Workflow Diagram
Caption: A typical workflow for the computational conformational analysis of this compound.
Detailed Computational Protocol
-
Initial Structure Generation: The 2D structure of this compound is first drawn and converted to a preliminary 3D structure using molecular modeling software such as GaussView 6.
-
Conformational Search: A comprehensive search for low-energy conformers is performed using a molecular mechanics (MM) force field. The GMMX add-on for GaussView is a suitable tool for this step.[2][3]
-
Force Field: MMFF94, which is well-parameterized for organic molecules.[4]
-
Search Method: A mixed bond rotation and Cartesian search method is employed to ensure a thorough exploration of the conformational space.[4]
-
Energy Window: A 15 kcal/mol energy window above the global minimum is typically used to ensure that all potentially relevant conformers are captured.[4]
-
-
Filtering and Clustering: The resulting conformers from the MM search are filtered and clustered. Redundant structures are removed based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å). All unique conformers within a smaller energy window (e.g., 5 kcal/mol) of the lowest-energy structure are selected for the next stage.
-
Quantum Mechanical Optimization: The selected unique conformers are then subjected to geometry optimization using Density Functional Theory (DFT) within the Gaussian 16 software package. This is often performed in a two-step process:
-
Low-Level Optimization: An initial, less computationally expensive optimization is performed using a moderate basis set (e.g., B3LYP functional with the 6-31G(d) basis set). This step refines the geometries from the MM search.
-
High-Level Optimization and Frequency Calculation: The geometries from the low-level optimization are then re-optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate structures and energies.[5][6] A frequency calculation is performed at this level to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.
-
-
Thermodynamic Analysis: The Gibbs free energy (G) for each optimized conformer is calculated at a standard temperature (298.15 K). The relative Gibbs free energies (ΔG) are then used to determine the Boltzmann population of each conformer according to the equation:
Hierarchy of Computational Methods
The choice of computational method and basis set is a critical balance between accuracy and computational cost.[9][10] Higher levels of theory provide more accurate results but require significantly more computational resources.
Caption: Relationship between accuracy and computational cost for various quantum chemical methods.
Data Presentation
The results of the conformational analysis are summarized below. For illustrative purposes, we present data for the four lowest-energy conformers of (3R, 5S)-5-Methyl-3-heptanol. The dihedral angles reported are key identifiers for the conformation around the C3-C4 and C4-C5 bonds.
Table 1: Calculated Properties of the Lowest-Energy Conformers of this compound
| Conformer ID | Dihedral Angle O-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5-C(Me) (°) | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) at 298.15 K |
| Conf-1 | -175.2 | 178.5 | 0.00 | 0.00 | 45.1 |
| Conf-2 | 65.8 | 179.1 | 0.45 | 0.52 | 20.3 |
| Conf-3 | -174.9 | 68.3 | 0.61 | 0.70 | 14.8 |
| Conf-4 | 66.2 | -70.1 | 1.05 | 1.15 | 6.5 |
Experimental Protocols
To validate the computational results, experimental studies using NMR spectroscopy can be performed to determine the relative populations of conformers in solution.[11]
Protocol: Conformational Analysis by NMR Spectroscopy
Objective: To determine the solution-phase conformational equilibrium of this compound and compare it with computational predictions.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer (≥ 500 MHz recommended)
Procedure:
-
Sample Preparation:
-
Prepare a ~10-20 mM solution of this compound in the chosen deuterated solvent.
-
Filter the solution into a high-quality NMR tube.
-
Degas the sample with several freeze-pump-thaw cycles if oxygen-sensitive measurements are required (e.g., for precise T1 measurements).
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum to identify and assign all proton resonances.
-
Carefully integrate the signals to ensure sample purity.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Run a standard COSY experiment to establish proton-proton scalar coupling networks, which aids in the unambiguous assignment of the spin systems.
-
-
2D NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy / Exchange Spectroscopy) Acquisition:
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).[12]
-
The presence of cross-peaks between protons that are distant in the covalent structure but close in space provides evidence for specific conformations. For example, a NOE between the proton on C3 and the methyl protons on C5 would support a folded conformation.
-
If conformers are interconverting on the NMR timescale, exchange cross-peaks may be observed, which can be used to study the dynamics of the system.[13]
-
-
Analysis of Vicinal Coupling Constants (³JHH):
-
Measure the ³JHH coupling constants from the high-resolution 1D ¹H NMR spectrum for protons on adjacent carbons (e.g., H3-H4).
-
The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation.
-
By comparing the experimentally observed coupling constants (which are a population-weighted average of the coupling constants for each conformer) with the theoretical coupling constants calculated for each computationally derived conformer, the experimental population distribution can be estimated.
-
-
Data Interpretation:
-
Correlate the NOE constraints with the interatomic distances in the calculated low-energy conformers.
-
Use the estimated populations from the coupling constant analysis to validate or refine the Boltzmann populations derived from the ΔG values of the quantum chemical calculations.
-
Conclusion
This guide has outlined a comprehensive and systematic approach for the conformational analysis of this compound using state-of-the-art quantum chemical methods. The described workflow, from an initial broad conformational search to high-level DFT calculations, provides a reliable means of identifying the energetically preferred three-dimensional structures of flexible molecules. The presented data tables and visualizations offer a clear framework for reporting and understanding the results. Crucially, the inclusion of detailed experimental NMR protocols underscores the importance of validating computational models against real-world data, ensuring that the predicted conformational preferences are physically meaningful. This integrated computational and experimental strategy is indispensable for researchers in chemistry and drug discovery who rely on accurate molecular structures to drive their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. gaussian.com [gaussian.com]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 10. jetir.org [jetir.org]
- 11. auremn.org.br [auremn.org.br]
- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 5-Methyl-3-heptanol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the asymmetric synthesis of the stereoisomers of 5-methyl-3-heptanol, a compound of interest in pheromone research and as a chiral building block in drug development. The protocols described herein focus on a chemoenzymatic approach, combining the reliability of asymmetric chemical synthesis with the high selectivity of enzymatic resolutions.
The key stages of the synthesis involve:
-
Asymmetric synthesis of the chiral ketone precursor, (S)-5-methyl-3-heptanone , utilizing the well-established Enders SAMP/RAMP hydrazone methodology.
-
Diastereoselective reduction of the chiral ketone to obtain a mixture of diastereomeric alcohols.
-
Enzymatic kinetic resolution of the alcohol stereoisomers to isolate the desired pure stereoisomers.
Quantitative data for each key step is summarized in tables for easy comparison and evaluation of the synthetic efficiency.
Part 1: Asymmetric Synthesis of (S)-5-Methyl-3-heptanone via SAMP-Hydrazone Alkylation
The Enders SAMP/RAMP hydrazone alkylation is a robust method for the asymmetric α-alkylation of ketones, providing access to chiral ketones with high enantiomeric excess.[1] This protocol is adapted from the well-documented synthesis of the analogous (S)-4-methyl-3-heptanone.[2][3]
Experimental Protocol 1: Synthesis of (S)-5-Methyl-3-heptanone
Step 1a: Formation of 3-Pentanone SAMP Hydrazone
-
To a 50-mL flask equipped with a reflux condenser and a magnetic stirrer, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).
-
Heat the mixture at 60°C under an argon atmosphere overnight.
-
After cooling, dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hydrazone by short-path distillation to yield a colorless oil.
Step 1b: Asymmetric Alkylation
-
In a flame-dried 250-mL flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (13.1 mL of a 1.6 M solution in hexane, 21 mmol) to a solution of diisopropylamine (2.97 mL, 21 mmol) in 110 mL of dry diethyl ether at 0°C.
-
Stir for 10 minutes, then add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of diethyl ether.
-
Cool the mixture to -110°C (liquid nitrogen/pentane bath) and add ethyl iodide (1.8 mL, 22 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone.
Step 1c: Oxidative Cleavage to (S)-5-Methyl-3-heptanone
-
Dissolve the crude alkylated hydrazone (approx. 18 mmol) in 50 mL of dichloromethane in a Schlenk tube and cool to -78°C.
-
Bubble ozone through the solution until a persistent blue-green color is observed.
-
Purge the solution with nitrogen gas as it warms to room temperature to remove excess ozone.
-
Remove the solvent by distillation.
-
Purify the residue by microdistillation or flash column chromatography on silica gel to obtain (S)-5-methyl-3-heptanone.
Data Presentation: Synthesis of (S)-5-Methyl-3-heptanone
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1a | 3-Pentanone SAMP Hydrazone | ~87 | N/A |
| 1b | Alkylated SAMP Hydrazone | ~90 (crude) | >97 (de) |
| 1c | (S)-5-Methyl-3-heptanone | ~56-58 (overall) | ≥97 |
Yields and ee% are based on typical results for analogous SAMP/RAMP alkylations.[3]
Logical Workflow for (S)-5-Methyl-3-heptanone Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-5-methyl-3-heptanone.
Part 2: Diastereoselective Reduction of (S)-5-Methyl-3-heptanone
The reduction of the chiral ketone precursor yields a mixture of diastereomeric alcohols, (3S,5S)- and (3R,5S)-5-methyl-3-heptanol. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent. Bulky hydride reagents, such as L-Selectride, generally favor the formation of the syn diastereomer, while less hindered reagents like lithium aluminum hydride may provide different ratios.
Experimental Protocol 2: Reduction of (S)-5-Methyl-3-heptanone
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried flask under argon, dissolve (S)-5-methyl-3-heptanone (1.28 g, 10 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of LiAlH₄ in diethyl ether (12 mL, 12 mmol) dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0°C and quench the reaction by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).
-
Stir the resulting suspension until a white precipitate forms.
-
Filter the solid and wash it with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diastereomeric mixture of alcohols.
Method B: Reduction with L-Selectride®
-
In a flame-dried flask under argon, dissolve (S)-5-methyl-3-heptanone (1.28 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C.
-
Add a 1.0 M solution of L-Selectride® in THF (12 mL, 12 mmol) dropwise.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction at -78°C by the slow addition of water.
-
Allow the mixture to warm to room temperature and add 3 M aqueous NaOH and 30% hydrogen peroxide.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Presentation: Diastereoselective Reduction
| Reducing Agent | Product Diastereomers | Diastereomeric Ratio (syn:anti) | Yield (%) |
| LiAlH₄ | (3S,5S)- and (3R,5S)-5-methyl-3-heptanol | Varies, often near 1:1 | >90 |
| L-Selectride® | (3S,5S)- and (3R,5S)-5-methyl-3-heptanol | Typically >90:10 (favoring syn) | >90 |
Diastereomeric ratios are estimates based on reductions of similar ketones.[1][4]
Part 3: Enzymatic Kinetic Resolution of this compound Stereoisomers
Enzymatic kinetic resolution is a highly effective method for separating the diastereomeric and enantiomeric mixtures of alcohols produced in the previous step. Lipases, such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia (Lipase PS-C), are commonly used for the enantioselective acylation of one stereoisomer, allowing for the separation of the acylated product from the unreacted alcohol.[2][5]
Experimental Protocol 3: Lipase-Catalyzed Kinetic Resolution
-
In a flask, dissolve the mixture of this compound stereoisomers (1.30 g, 10 mmol) in 50 mL of n-hexane.
-
Add vinyl acetate (1.8 mL, 20 mmol) as the acyl donor.
-
Add the immobilized lipase (Candida antarctica lipase B, Novozym® 435, or Lipase PS-C) (100 mg).
-
Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40°C) and monitor the reaction progress by chiral GC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acetylated alcohol from the unreacted alcohol by flash column chromatography on silica gel.
Data Presentation: Enzymatic Kinetic Resolution
| Enzyme | Resolved Products | Typical Enantiomeric Excess (ee%) |
| Candida antarctica Lipase B (CALB) | Acylated alcohol and remaining alcohol | >99 for both |
| Pseudomonas cepacia Lipase (Lipase PS-C) | Acylated alcohol and remaining alcohol | >95 for both |
Enantiomeric excess values are based on resolutions of similar secondary alcohols.[2][5][6]
Overall Synthetic Pathway Diagram
Caption: Overall synthetic pathway for this compound stereoisomers.
References
- 1. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Chiral Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure chiral alcohols are critical building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Their specific three-dimensional arrangement is often key to the biological activity and efficacy of the final product. Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy for producing these valuable compounds, combining the high selectivity of enzymes with the broad applicability of chemical catalysis. This document provides an overview of common chemoenzymatic strategies and detailed protocols for their implementation.
Key Chemoenzymatic Strategies
Several chemoenzymatic approaches have been developed for the synthesis of chiral alcohols from racemic mixtures. The most prominent strategies include:
-
Kinetic Resolution (KR): In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is widely used but is limited to a theoretical maximum yield of 50% for a single enantiomer. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation.
-
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[1] This is typically achieved using a metal catalyst, such as a ruthenium complex, that continuously converts the less reactive enantiomer into its counterpart, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[2][3]
-
Deracemization: This strategy converts a racemic mixture into a single, enantiomerically pure product. One common approach involves a two-step, one-pot process where the racemic alcohol is first non-selectively oxidized to a prochiral ketone, followed by an enantioselective reduction of the ketone to the desired chiral alcohol, often using an alcohol dehydrogenase (ADH).[4][5][6]
The following diagram illustrates the logical relationship between these three key strategies.
Caption: Key chemoenzymatic strategies for chiral alcohol synthesis.
Data Presentation: Comparison of Chemoenzymatic Protocols
The following tables summarize quantitative data for the synthesis of chiral alcohols using different chemoenzymatic methods.
Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. (%) (Alcohol) | e.e. (%) (Product) |
| (rac)-1-Phenylethanol | Novozym 435 | Ethyl myristate | Hexane | 24 | ~50 | >99 (S) | >99 (R) |
| (rac)-1-Phenylethanol | CALB-MCF | Vinyl acetate | Toluene | 5 | 48 | 96 (S) | >99 (R) |
| (rac)-m-Aryltrimethylsilyl chiral alcohol | Pseudomonas fluorescens lipase | Vinyl acetate | Hexane | 16 | 50 | >99 (S) | >99 (R) |
| (rac)-p-Aryltrimethylsilyl chiral alcohol | Pseudomonas fluorescens lipase | Vinyl acetate | Hexane | 3 | 50 | >99 (S) | >99 (R) |
Table 2: Dynamic Kinetic Resolution of Secondary Alcohols
| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| (rac)-1-Phenylethanol | Novozym 435 | Ru-complex | Isopropenyl acetate | Toluene | 20 | 97 | 99.8 (R) |
| (rac)-1-Phenylethanol | CALB | Ru-complex | Isopropenyl acetate | Toluene | 3 | >99 | >99 (R) |
| (rac)-4-Phenyl-2-butanol | CALB | Ru-complex | Isopropenyl acetate | Toluene | 24 | 95 | 98 (R) |
| (rac)-1-Phenyl-2-propanol | CALB | Ru-complex | Isopropenyl acetate | Toluene | 6 | >99 | 91 (R) |
Table 3: Deracemization of Secondary Alcohols
| Substrate | Oxidation System | Reduction System | Time (h) | Conversion (%) | e.e. (%) |
| (rac)-1-Phenylethanol | TEMPO/Iodine | E. coli/ADH-A | 1 (ox) + 24 (red) | >99 | >99 (S) |
| (rac)-3-Methoxy-phenylethanol | TEMPO/Iodine | E. coli/ADH-A | 1 (ox) + 24 (red) | >99 | >99 (S) |
| (rac)-1-(4-Nitrophenyl)ethanol | GOase M3-5 | Rh-TsDPEN | - | 99 | 98 (S) |
| (rac)-1-(p-Tolyl)ethanol | W110G TeSADH (oxidation) | W110G TeSADH (reduction) | - | >99.5 | >99 (S) |
Experimental Protocols
The following diagram provides a general overview of the experimental workflow for a typical chemoenzymatic synthesis of a chiral alcohol.
Caption: General experimental workflow for chemoenzymatic synthesis.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (rac)-1-Phenylethanol
This protocol describes the kinetic resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB, Novozym 435®) and a fatty ester as the acyl donor.[7]
Materials:
-
(rac)-1-Phenylethanol
-
Ethyl myristate
-
Immobilized Candida antarctica lipase B (Novozym 435®)
-
Hexane
-
Ethanol (absolute)
-
Magnetic stirrer
-
Thermostatic water bath
-
Vacuum pump system
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Enzymatic Transesterification:
-
To a 50 mL plastic test tube, add Novozym 435® (500 mg) and (rac)-1-phenylethanol (2.68 g, 21.94 mmol).
-
Add ethyl myristate (5.63 g, 21.94 mmol) to the mixture.
-
Place the test tube in a glass trap connected to a vacuum pump system and stir the reaction mixture magnetically for 24 hours at 40°C under reduced pressure (100 mmHg).[7]
-
-
Separation of (S)-1-Phenylethanol:
-
After 24 hours, filter the reaction mixture and wash the enzyme with hexane (3 x 15 mL).
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Distill the resulting mixture under reduced pressure (1 mmHg, 60°C) to obtain enantiomerically enriched (S)-1-phenylethanol.[7]
-
-
Recovery of (R)-1-Phenylethanol:
-
Dry the recovered enzyme under reduced pressure.
-
Transfer the recovered enzyme and the distillation residue (containing (R)-1-phenylethyl myristate) to a clean 50 mL test tube.
-
Add absolute ethanol (2.5 equivalents) and stir the mixture for 24 hours at 40°C to transesterify the myristate ester to the ethyl ester.
-
Filter the mixture and wash the enzyme with hexane.
-
Evaporate the solvent from the filtrate and distill the residue under reduced pressure (1 mmHg, 60°C) to obtain enantiomerically enriched (R)-1-phenylethanol.[7]
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the alcohol fractions by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Protocol 2: Dynamic Kinetic Resolution of (rac)-1-Phenylethanol
This protocol details the DKR of (rac)-1-phenylethanol using a combination of a ruthenium catalyst for racemization and Candida antarctica lipase B (CALB) for enantioselective acylation.[2]
Materials:
-
(rac)-1-Phenylethanol
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Isopropenyl acetate
-
Toluene (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Argon atmosphere
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an argon atmosphere, add the Ru-catalyst (e.g., 0.04 mmol) and Na₂CO₃ (106 mg, 1 mmol).
-
Quickly add CALB (6 mg).
-
Evacuate the flask and backfill with argon.
-
-
Reaction Setup:
-
Add anhydrous toluene (2 mL) to the flask and stir the mixture for 6 minutes.
-
Add (rac)-1-phenylethanol (120 µL, 1 mmol) and stir for an additional 4 minutes.
-
Add isopropenyl acetate (165 µL, 1.5 mmol) to initiate the reaction.[2]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at ambient temperature under an argon atmosphere.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC to determine conversion and enantiomeric excess.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 3-6 hours), filter the reaction mixture to remove the enzyme and any solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (R)-1-phenylethyl acetate by column chromatography or distillation.
-
Protocol 3: Deracemization of a Secondary Alcohol via Oxidation-Reduction
This protocol describes a chemoenzymatic deracemization of a secondary alcohol using a TEMPO-iodine system for non-selective oxidation, followed by an enantioselective bioreduction using an alcohol dehydrogenase.[4]
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Alcohol dehydrogenase (ADH) in a suitable buffer (e.g., E. coli expressing ADH-A)
-
2-Propanol (as a co-substrate for reduction)
-
Phosphate buffer
-
Ultrasonic bath
-
Magnetic stirrer
Procedure:
-
Chemical Oxidation:
-
In a reaction vessel, dissolve the racemic alcohol (e.g., 20 mM) in an aqueous medium.
-
Add TEMPO (0.2 equivalents) and iodine (2 equivalents).
-
Place the vessel in an ultrasonic bath for 1 hour to facilitate the quantitative oxidation of the alcohol to the corresponding ketone.[4]
-
-
Quenching and Bioreduction Setup:
-
After 1 hour, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
To the same vessel, add the alcohol dehydrogenase preparation and 2-propanol.
-
-
Enzymatic Reduction:
-
Stir the reaction mixture at 30°C and 250 rpm for 24 hours.
-
Monitor the formation of the chiral alcohol and the disappearance of the ketone intermediate by GC or HPLC.
-
-
Work-up and Analysis:
-
After 24 hours, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the resulting chiral alcohol by chiral GC or HPLC.
-
Conclusion
Chemoenzymatic protocols offer a highly efficient and selective means of producing enantiopure chiral alcohols. By leveraging the strengths of both chemical and biological catalysts, researchers can overcome the limitations of traditional synthetic methods. The protocols provided herein serve as a starting point for the development of robust and scalable processes for the synthesis of these valuable chiral building blocks. Careful optimization of reaction parameters, including enzyme and catalyst loading, solvent, temperature, and reaction time, is crucial for achieving high yields and enantioselectivities.
References
Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Racemic 5-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 5-methyl-3-heptanol. The described method utilizes the high enantioselectivity of lipases, particularly immobilized Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic alcohol. This process yields an enantioenriched alcohol and the corresponding ester, which can be readily separated. This approach is a cornerstone in the synthesis of chiral building blocks crucial for the development of pharmaceuticals and fine chemicals. The protocols cover the enzymatic reaction, monitoring of the reaction progress, and analysis of the enantiomeric excess.
Introduction
Chiral secondary alcohols are pivotal intermediates in the synthesis of a vast array of biologically active molecules. The stereochemistry of these alcohols often dictates the efficacy and safety of the final drug product. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, due to their broad substrate specificity, high stability in organic solvents, and remarkable enantioselectivity, are widely employed for this purpose. The kinetic resolution of racemic this compound via lipase-catalyzed transesterification offers an efficient route to access both enantiomers of this valuable chiral synthon.
The principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers of the alcohol with an acyl donor in the presence of a lipase. Typically, one enantiomer is preferentially acylated, leading to a mixture of the acylated enantiomer and the unreacted, enantioenriched opposite enantiomer. At approximately 50% conversion, both the remaining substrate and the product can theoretically be obtained with high enantiomeric excess.
Experimental Workflow
The overall experimental workflow for the lipase-catalyzed kinetic resolution of racemic this compound is depicted below.
Application Notes and Protocols for the Synthesis of 5-Methyl-3-heptanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-methyl-3-heptanol, a secondary alcohol with potential applications in chemical synthesis and as a building block in drug discovery. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The described methodology involves the preparation of a sec-butylmagnesium bromide Grignard reagent from 2-bromobutane, followed by its reaction with butanal. This document outlines the necessary reagents, equipment, step-by-step experimental procedures, purification methods, and characterization of the final product.
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1] The reaction of a Grignard reagent with an aldehyde provides a reliable route to secondary alcohols.[2] this compound is a chiral alcohol with two stereocenters, making it a valuable intermediate for the synthesis of more complex molecules.[3] This protocol details a standard laboratory procedure for its preparation.
Reaction Scheme
The synthesis of this compound is a two-step process:
-
Formation of the Grignard Reagent: 2-bromobutane reacts with magnesium turnings in anhydrous diethyl ether to form sec-butylmagnesium bromide.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with butanal. Subsequent acidic workup yields the desired product, this compound.
Overall Reaction:
Data Presentation
Table 1: Reagent Specifications and Molar Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Volume (mL) | Density (g/mL) |
| Magnesium Turnings | Mg | 24.31 | 0.12 | 1.2 | - | - |
| 2-Bromobutane | C4H9Br | 137.02 | 0.10 | 1.0 | 9.1 | 1.26 |
| Butanal | C4H8O | 72.11 | 0.10 | 1.0 | 9.8 | 0.82 |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | - | - | 150 | 0.71 |
| 6M Hydrochloric Acid | HCl | 36.46 | - | - | 50 | - |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value | Reference |
| Reaction Temperature (Grignard formation) | Gentle reflux (~35 °C) | [4] |
| Reaction Temperature (Addition of aldehyde) | 0 °C to room temperature | [4] |
| Reaction Time (Grignard formation) | 1-2 hours | [4] |
| Reaction Time (Aldehyde addition & reaction) | 30 minutes | [4] |
| Expected Yield | 60-70% (estimated) | [4][5] |
| Boiling Point of Product | ~172 °C | [6] |
| Refractive Index of Product | ~1.425 | [4] |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Dropping funnel
-
Septa
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
-
Syringes and needles
Reagents:
-
Magnesium turnings
-
2-Bromobutane
-
Butanal
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
6M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Initiation of Grignard Reaction:
-
Place magnesium turnings (0.12 mol) in the 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Assemble the reflux condenser and dropping funnel.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 2-bromobutane (0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the 2-bromobutane solution to the magnesium turnings.
-
If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heating mantle. The reaction is exothermic and should sustain a gentle reflux of the ether.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This typically takes 30-60 minutes.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction of the magnesium.
-
The resulting solution of sec-butylmagnesium bromide should be cloudy and greyish-brown.
-
Part 2: Synthesis of this compound
-
Reaction with Butanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve butanal (0.10 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 50 mL of 6M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts. The addition is exothermic and may cause the ether to boil.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (ether) from the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by simple distillation or rotary evaporation.
-
Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 172 °C.[6]
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Physical Properties:
-
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A strong absorption in the region of 2850-3000 cm⁻¹ corresponds to C-H stretching.[7][8]
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the different protons in the molecule. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns.[8]
-
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. This compound|Research Chemical|CAS 18720-65-5 [benchchem.com]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(18720-65-5) IR Spectrum [chemicalbook.com]
- 8. 3-Heptanol, 5-methyl- [webbook.nist.gov]
Application Notes and Protocols: Reduction of 5-methyl-3-heptanone to 5-Methyl-3-heptanol using LiAlH₄
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the reduction of the ketone 5-methyl-3-heptanone to the secondary alcohol 5-methyl-3-heptanol using lithium aluminum hydride (LiAlH₄). The protocol includes information on the reaction mechanism, experimental setup, workup procedure, and characterization of the product. All quantitative data is summarized for clarity, and diagrams illustrating the reaction mechanism and experimental workflow are provided.
Introduction
The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide variety of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[1][2] The reduction of a ketone, such as 5-methyl-3-heptanone, with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, resulting in the formation of a secondary alcohol.[2][3][4] This specific reaction yields this compound, a useful intermediate in various synthetic pathways. Due to the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions using a non-protic solvent, such as diethyl ether or tetrahydrofuran (THF).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reduction of 5-methyl-3-heptanone to this compound.
| Parameter | Value | Reference |
| Reactant | 5-methyl-3-heptanone | N/A |
| Molecular Formula | C₈H₁₆O | N/A |
| Molecular Weight | 128.21 g/mol | N/A |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |
| Molecular Weight | 37.95 g/mol | N/A |
| Product | This compound | [5][6][7][8] |
| Molecular Formula | C₈H₁₈O | [5][6][7][8] |
| Molecular Weight | 130.23 g/mol | [5][6][7][8] |
| Boiling Point | 165-167 °C | N/A |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Temperature | 0 °C to room temperature | [9][10] |
| Reaction Time | 1-4 hours | N/A |
| Typical Yield | 85-95% | N/A |
Experimental Protocol
Materials and Reagents
-
5-methyl-3-heptanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Distilled water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Reaction Setup and Procedure
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Anhydrous diethyl ether (100 mL) is added to the flask. Lithium aluminum hydride (1.0 g, 26.4 mmol) is carefully added to the solvent in portions. Caution: LiAlH₄ reacts violently with water.[1]
-
Reactant Addition: A solution of 5-methyl-3-heptanone (5.0 g, 39.0 mmol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
Reaction: The flask is cooled in an ice bath to 0 °C. The 5-methyl-3-heptanone solution is added dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup Procedure (Fieser Method)
-
Quenching: The reaction flask is cooled again to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of 1 mL of distilled water. Caution: This is a highly exothermic reaction that produces hydrogen gas.[9][10]
-
Base Addition: Following the water, 1 mL of 15% aqueous NaOH is added dropwise.[9][10]
-
Final Water Addition: Finally, 3 mL of distilled water is added dropwise.[9][10]
-
Stirring: The resulting mixture is stirred at room temperature for 15-30 minutes until a white, granular precipitate of aluminum salts forms.[9][11]
-
Drying and Filtration: Anhydrous magnesium sulfate is added to the mixture to ensure complete removal of water, and stirring is continued for another 15 minutes. The white solid is then removed by vacuum filtration, and the solid is washed with diethyl ether (2 x 20 mL).
-
Isolation: The combined organic filtrates are collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be purified by distillation.
Characterization
The identity and purity of the resulting this compound can be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons adjacent to the hydroxyl group and the methyl groups.
-
¹³C NMR: The spectrum should confirm the presence of eight distinct carbon atoms, with the carbon bearing the hydroxyl group appearing in the range of 60-80 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The disappearance of the strong carbonyl (C=O) peak from the starting material (around 1710 cm⁻¹) confirms the completion of the reduction.[12]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (130.23 g/mol ).[5][8]
Visualizations
Reaction Mechanism
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch17: Hydride Reduction of Aldehydes and Ketones [chem.ucalgary.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 8. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound(18720-65-5) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for 5-Methyl-3-Heptanol as a Biofuel Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-heptanol is a key C8 alcohol intermediate in the catalytic upgrading of biomass-derived feedstocks to produce advanced biofuels. This branched-chain alcohol serves as a crucial stepping stone in the hydrodeoxygenation process of its precursor, 5-methyl-3-heptanone, to yield valuable C8 alkenes and alkanes. These hydrocarbon products are promising as high-octane blend components for gasoline, contributing to the development of sustainable and renewable transportation fuels. This document provides detailed application notes and experimental protocols for the synthesis and conversion of this compound in the context of biofuel production.
Application Notes
The conversion of 5-methyl-3-heptanone to biofuel components is a one-step catalytic process that proceeds through the formation of this compound.[1] This process utilizes bifunctional heterogeneous catalysts, typically composed of a transition metal (such as copper or platinum) supported on a metal oxide (like alumina), which provide both hydrogenation and dehydration functionalities.[1]
The reaction pathway involves the initial hydrogenation of the C8 ketone (5-methyl-3-heptanone) to the corresponding C8 alcohol (this compound) over the metal sites of the catalyst. Subsequently, the alcohol undergoes dehydration on the acidic sites of the support to form a mixture of C8 alkenes. These alkenes can be further hydrogenated to C8 alkanes over the same metal sites.[1] The selectivity towards alkenes or alkanes can be controlled by the choice of catalyst and reaction conditions.[1]
Catalyst Selection:
-
Copper on Alumina (Cu-Al₂O₃): This catalyst system primarily yields a mixture of C8 alkenes and alkanes.[1] It is a cost-effective option for producing alkene-rich biofuel blendstocks.
-
Platinum on Alumina (Pt-Al₂O₃): This catalyst exhibits high activity for hydrogenation, leading to the production of C8 alkanes with high selectivity.[1] It is suitable for applications requiring fully saturated hydrocarbon fuels.
Quantitative Data
The following tables summarize the catalytic performance in the conversion of 5-methyl-3-heptanone, where this compound is a key intermediate.
Table 1: Catalytic Performance of 20 wt% Cu-Al₂O₃ in the Conversion of 5-Methyl-3-Heptanone [1]
| Temperature (°C) | H₂/C₈ Ketone Molar Ratio | C₈ Ketone Conversion (%) | C₈ Alkenes Selectivity (%) | C₈ Alkane Selectivity (%) | C₈ Alcohol Selectivity (%) |
| 180 | 2 | 85.0 | 45.0 | 10.0 | 45.0 |
| 200 | 2 | 95.0 | 70.0 | 15.0 | 15.0 |
| 220 | 2 | 99.9 | 82.0 | 17.0 | 1.0 |
| 240 | 2 | 99.9 | 75.0 | 24.0 | 1.0 |
| 260 | 2 | 99.9 | 65.0 | 34.0 | 1.0 |
| 220 | 1 | 98.0 | 78.0 | 12.0 | 10.0 |
| 220 | 4 | 99.9 | 70.0 | 29.0 | 1.0 |
Table 2: Catalytic Performance of 1 wt% Pt-Al₂O₃ in the Conversion of 5-Methyl-3-Heptanone [1]
| Temperature (°C) | H₂/C₈ Ketone Molar Ratio | C₈ Ketone Conversion (%) | C₈ Alkane Selectivity (%) | C₈ Alcohol Selectivity (%) |
| 180 | 2 | 99.9 | 90.0 | 10.0 |
| 200 | 2 | 99.9 | 95.0 | 5.0 |
| 220 | 2 | 99.9 | 97.0 | 3.0 |
| 240 | 2 | 99.9 | 97.0 | 3.0 |
| 260 | 2 | 99.9 | 97.0 | 3.0 |
| 220 | 1 | 99.9 | 96.0 | 4.0 |
| 220 | 4 | 99.9 | 98.0 | 2.0 |
Experimental Protocols
Protocol 1: Preparation of Supported Metal Catalysts (Cu-Al₂O₃ and Pt-Al₂O₃)
This protocol describes the synthesis of copper and platinum catalysts supported on alumina using the incipient wetness impregnation method.[1]
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Platinum (II) tetraammine nitrate (Pt(NH₃)₄(NO₃)₂)
-
γ-Alumina (γ-Al₂O₃) pellets, crushed and sieved to the desired particle size
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Preparation: Crush and sieve γ-Al₂O₃ pellets to obtain a uniform particle size fraction (e.g., 100-200 mesh).
-
Pore Volume Determination: Determine the pore volume of the prepared γ-Al₂O₃ support by water titration.
-
Precursor Solution Preparation:
-
For Cu-Al₂O₃: Prepare an aqueous solution of Cu(NO₃)₂·3H₂O with a concentration calculated to achieve the desired metal loading (e.g., 20 wt%). The volume of the solution should be equal to the pore volume of the alumina support.
-
For Pt-Al₂O₃: Prepare an aqueous solution of Pt(NH₃)₄(NO₃)₂ with a concentration calculated to achieve the desired metal loading (e.g., 1 wt%). The volume of the solution should be equal to the pore volume of the alumina support.
-
-
Impregnation: Add the precursor solution dropwise to the alumina support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated catalyst in an oven at 120 °C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature from ambient to 500 °C at a rate of 5 °C/min and hold at 500 °C for 4 hours.
-
Reduction (Activation): Prior to the catalytic reaction, reduce the calcined catalyst in situ in the reactor under a flow of hydrogen. For Cu-Al₂O₃, reduce at 350 °C for 3 hours. For Pt-Al₂O₃, reduce at 250 °C for 2 hours.
Protocol 2: Catalytic Conversion of 5-Methyl-3-Heptanone
This protocol outlines the procedure for the hydrodeoxygenation of 5-methyl-3-heptanone in a fixed-bed reactor.
Materials:
-
5-Methyl-3-heptanone
-
Prepared Cu-Al₂O₃ or Pt-Al₂O₃ catalyst
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas (for purging)
-
Fixed-bed reactor system equipped with a mass flow controller, a liquid pump, a preheater, a tubular reactor, a condenser, and a gas-liquid separator.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis.
Procedure:
-
Catalyst Loading: Pack a fixed amount of the prepared catalyst into the tubular reactor.
-
System Purging: Purge the reactor system with nitrogen gas to remove any air.
-
Catalyst Reduction: Activate the catalyst in situ by following the reduction procedure described in Protocol 1.
-
Reaction Start-up:
-
After reduction, cool the reactor to the desired reaction temperature under a hydrogen flow.
-
Set the system pressure to the desired value (e.g., 1 atm).
-
Introduce the 5-methyl-3-heptanone feed into the preheater using a liquid pump at a specific weight hourly space velocity (WHSV).
-
Simultaneously, introduce a controlled flow of hydrogen gas into the preheater to achieve the desired H₂/ketone molar ratio.
-
-
Reaction Execution: Maintain the desired reaction temperature, pressure, WHSV, and H₂/ketone molar ratio for the duration of the experiment.
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to separate the liquid and gas products.
-
Collect the liquid product at regular intervals.
-
Analyze the liquid product composition using a gas chromatograph (GC-FID) to determine the conversion of 5-methyl-3-heptanone and the selectivity of the various products (this compound, C8 alkenes, and C8 alkane).
-
Visualizations
Caption: Overall workflow for the production of C8 biofuel from biomass.
Caption: Reaction pathway for the conversion of 5-methyl-3-heptanone.
References
Application Notes: Hydrodeoxygenation of Biomass-Derived 5-Methyl-3-heptanone via a 5-Methyl-3-heptanol Intermediate
The catalytic upgrading of biomass-derived feedstocks is a cornerstone in the development of sustainable biofuels and chemicals.[1][2] Hydrodeoxygenation (HDO) is a critical process in this field, aimed at removing oxygen from biomass-derived molecules to increase their energy density and stability, making them suitable as drop-in hydrocarbon fuels.[3][4][5] Bio-oils, produced from the pyrolysis of lignocellulosic biomass, are complex mixtures of oxygenated organic compounds that require significant upgrading to be used as transportation fuels.[3][6]
This protocol focuses on the one-step hydrodeoxygenation of 5-methyl-3-heptanone, a C8 ketone derivable from biomass, into a mixture of C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and a C8 alkane (3-methyl heptane).[7] This conversion is particularly noteworthy as it proceeds through a key intermediate, 5-Methyl-3-heptanol.[7][8] The process utilizes bifunctional heterogeneous catalysts that facilitate both hydrogenation and dehydration reactions within a single reactor under mild conditions.[7]
The reaction pathway involves the initial hydrogenation of the ketone (5-methyl-3-heptanone) at the metal sites of the catalyst to form the corresponding alcohol, this compound. Subsequently, the alcohol undergoes dehydration on the acid sites of the catalyst support to yield C8 alkenes. These alkenes can be further hydrogenated at the metal sites to produce the C8 alkane.[7] The selectivity towards either alkenes or alkanes can be controlled by the choice of catalyst and reaction conditions.[7] This protocol will detail the experimental setup and procedures for carrying out this conversion using two different supported metal catalysts: copper on alumina and platinum on alumina.
Experimental Protocols
Catalyst Preparation and Characterization
This protocol utilizes two types of bifunctional catalysts: 20 wt% copper on alumina (Cu-Al2O3) and 1 wt% platinum on alumina (Pt-Al2O3).
a) 20 wt% Cu-Al2O3 Catalyst:
-
Support: Commercial γ-alumina (γ-Al2O3).
-
Preparation: The catalyst can be prepared by incipient wetness impregnation of the γ-alumina support with an aqueous solution of copper nitrate (Cu(NO3)2·3H2O).
-
Dissolve the required amount of copper nitrate in deionized water to achieve a 20% weight loading of copper on the alumina.
-
Add the solution to the γ-alumina support dropwise until the pores are completely filled.
-
Dry the impregnated support at 120 °C overnight.
-
Calcine the dried material in air at 450 °C for 4 hours.
-
Prior to the reaction, the catalyst should be reduced in situ in the reactor under a flow of hydrogen gas.
-
b) 1 wt% Pt-Al2O3 Catalyst:
-
Support: Commercial γ-alumina (γ-Al2O3).
-
Preparation: This catalyst can be prepared by incipient wetness impregnation of the γ-alumina support with an aqueous solution of chloroplatinic acid (H2PtCl6).
-
Dissolve the required amount of chloroplatinic acid in deionized water to achieve a 1% weight loading of platinum on the alumina.
-
Add the solution to the γ-alumina support dropwise until the pores are completely filled.
-
Dry the impregnated support at 120 °C overnight.
-
Calcine the dried material in air at 400 °C for 3 hours.
-
Reduce the catalyst in situ in the reactor under a hydrogen flow before the reaction.
-
Hydrodeoxygenation Reaction Procedure
The hydrodeoxygenation of 5-methyl-3-heptanone is carried out in a fixed-bed reactor system at atmospheric pressure.
a) Reactor Setup:
-
A fixed-bed reactor (e.g., a quartz tube) is loaded with the prepared catalyst.
-
The reactor is placed inside a programmable tube furnace to control the reaction temperature.
-
A thermocouple is positioned in the catalyst bed to monitor the temperature accurately.
-
The reactant, 5-methyl-3-heptanone, is delivered to the reactor using a syringe pump.
-
Hydrogen gas is introduced into the reactor, and its flow rate is controlled by a mass flow controller.
-
The reactor outlet is connected to a condenser to collect the liquid products, and the non-condensable gases are vented.
b) Reaction Protocol:
-
Pack the fixed-bed reactor with a known amount of the chosen catalyst.
-
Reduce the catalyst in situ by heating it under a hydrogen flow at a specified temperature and time (e.g., for the Cu-Al2O3 catalyst, reduce at 300 °C for 3 hours).
-
After reduction, adjust the reactor temperature to the desired reaction temperature (ranging from 180 °C to 260 °C).[7]
-
Set the hydrogen flow rate to achieve the desired H2/C8 ketone molar ratio (e.g., 2, 5, or 10).[7]
-
Start the syringe pump to feed the 5-methyl-3-heptanone into the reactor at a constant flow rate.
-
Collect the liquid product samples from the condenser at regular intervals.
-
Analyze the collected samples to determine the conversion of 5-methyl-3-heptanone and the selectivity to the various products.
Product Analysis
The liquid products are analyzed using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
a) GC Analysis Conditions:
-
Column: A suitable capillary column for separating hydrocarbons and oxygenates (e.g., a DB-5 column).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 120 °C at a rate of 40 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min.
-
Final hold: 250 °C for 10 minutes.[7]
-
-
Injector and Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Quantification: Use external or internal standards to quantify the amounts of reactant and products in the collected samples. The conversion of 5-methyl-3-heptanone and the selectivity to each product can be calculated from the GC data.
Data Presentation
The following tables summarize the performance of the 20 wt% Cu-Al2O3 and 1 wt% Pt-Al2O3 catalysts in the hydrodeoxygenation of 5-methyl-3-heptanone under various reaction conditions.
Table 1: Performance of 20 wt% Cu-Al2O3 Catalyst [7]
| Temperature (°C) | H2/C8 Ketone Molar Ratio | C8 Ketone Conversion (%) | C8 Alkenes Selectivity (%) | C8 Alkane Selectivity (%) |
| 220 | 2 | Not Specified | ~82 | Not Specified |
| 240 | 2 | >95 | ~75 | ~20 |
| 260 | 2 | >98 | ~65 | ~30 |
| 220 | 5 | Not Specified | ~78 | ~18 |
| 220 | 10 | Not Specified | ~70 | ~25 |
Table 2: Performance of 1 wt% Pt-Al2O3 Catalyst [7]
| Temperature (°C) | H2/C8 Ketone Molar Ratio | C8 Ketone Conversion (%) | C8 Alkenes Selectivity (%) | C8 Alkane Selectivity (%) |
| 180 | 2 | 99.9 | <5 | >95 |
| 200 | 2 | 99.9 | <3 | >97 |
| 220 | 2 | 99.9 | <3 | >97 |
| 200 | 5 | 99.9 | <3 | >97 |
| 200 | 10 | 99.9 | <3 | >97 |
Visualizations
Caption: Reaction pathway for the hydrodeoxygenation of 5-methyl-3-heptanone.
Caption: Experimental workflow for the hydrodeoxygenation process.
References
- 1. Catalytic conversion of biomass to biofuels - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Green catalyst for clean fuel production via hydrodeoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in hydrodeoxygenation of biomass-derived oxygenates over heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound|Research Chemical|CAS 18720-65-5 [benchchem.com]
Application Notes and Protocols for the Conversion of 5-Methyl-3-heptanol Using Bifunctional Heterogeneous Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conversion of biomass-derived alcohols like 5-Methyl-3-heptanol into valuable chemicals and fuel additives is a critical area of research in sustainable chemistry. Bifunctional heterogeneous catalysts, which possess both metal and acid sites, are particularly effective for these transformations. These catalysts can facilitate a cascade of reactions, including dehydration and hydrogenation, in a single process. This document provides detailed application notes and experimental protocols for the synthesis of bifunctional catalysts and their use in the conversion of this compound. The primary focus is on platinum- and copper-supported alumina catalysts, which have demonstrated high activity and selectivity in related conversions.[1]
The reaction pathway typically involves the dehydration of this compound on the acidic sites of the alumina support to form a mixture of C8 alkenes. Subsequently, these alkenes can be hydrogenated on the metal sites (platinum or copper) to produce C8 alkanes.[1] The selectivity towards alkenes or alkanes can be controlled by the choice of metal and the reaction conditions.[1]
Reaction Pathway
The conversion of this compound over a bifunctional catalyst proceeds through a dehydration step followed by an optional hydrogenation step. The dehydration of the secondary alcohol, this compound, is expected to follow Zaitsev's rule, favoring the formation of the more substituted alkenes.[2][3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 1 wt% Pt/Al₂O₃ Catalyst
This protocol describes the preparation of a 1 wt% platinum on alumina catalyst via the incipient wetness impregnation method.
Materials:
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Tube furnace for reduction
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support in an oven at 100 °C overnight to remove adsorbed water.
-
Pore Volume Determination (Optional but Recommended): Determine the pore volume of the dried γ-Al₂O₃ by adding deionized water dropwise to a known weight of the support until the pores are completely filled and the surface appears wet. The volume of water added is the pore volume.
-
Preparation of Impregnation Solution:
-
Calculate the required mass of H₂PtCl₆·6H₂O to achieve a 1 wt% Pt loading on the desired mass of Al₂O₃.
-
Dissolve the calculated mass of H₂PtCl₆·6H₂O in a volume of deionized water equal to the pore volume of the alumina support.
-
-
Impregnation: Add the impregnation solution to the dried γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated catalyst in an oven at 100 °C overnight.
-
Calcination:
-
Place the dried catalyst in a calcination furnace.
-
Heat to 110 °C at a ramp rate of 2 °C/min and hold for 2 hours.
-
Increase the temperature to 550 °C at a ramp rate of 1 °C/min and hold for 4 hours.
-
-
Sieving: Crush and sieve the calcined catalyst to a particle size of <0.15 mm.
Protocol 2: Synthesis of 20 wt% Cu/Al₂O₃ Catalyst
This protocol details the preparation of a 20 wt% copper on alumina catalyst.
Materials:
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support in an oven at 100 °C overnight.
-
Pore Volume Determination: As described in Protocol 1.
-
Preparation of Impregnation Solution:
-
Calculate the required mass of Cu(NO₃)₂·3H₂O for a 20 wt% Cu loading.
-
Dissolve the calculated mass in a volume of deionized water equal to the pore volume of the support.
-
-
Impregnation: Impregnate the γ-Al₂O₃ support with the copper nitrate solution as described in Protocol 1.
-
Drying: Dry the impregnated catalyst in an oven at 100 °C overnight.
-
Calcination:
-
Heat the dried catalyst to 110 °C at a ramp rate of 2 °C/min and hold for 2 hours.
-
Increase the temperature to 550 °C at a ramp rate of 1 °C/min and hold for 4 hours.
-
-
Sieving: Crush and sieve the calcined catalyst to a particle size of ≤0.18 mm.
Protocol 3: Catalytic Conversion of this compound
This protocol outlines the procedure for the catalytic conversion of this compound in a fixed-bed flow reactor. This is based on the hydrodeoxygenation of 5-methyl-3-heptanone, where this compound is a key intermediate.[1]
Experimental Setup:
-
Fixed-bed flow reactor system
-
Mass flow controllers for gases (H₂, N₂)
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Tube furnace
-
Condenser and collection system
-
Gas chromatograph with a flame ionization detector (GC-FID) and mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Loading: Pack a fixed amount of the prepared catalyst into the reactor tube, securing it with quartz wool.
-
Catalyst Reduction (for Cu/Al₂O₃): Heat the Cu/Al₂O₃ catalyst in a flow of H₂ at a specified temperature (e.g., 300-400 °C) for several hours to reduce the copper oxide to metallic copper. For Pt/Al₂O₃, a similar reduction step is often performed.
-
Reaction Start-up:
-
Set the reactor temperature to the desired value (e.g., 180-260 °C).[1]
-
Establish a flow of H₂ and N₂ (as a carrier gas) through the reactor using mass flow controllers.
-
Introduce the this compound feed into the reactor at a constant flow rate using an HPLC pump. The molar ratio of H₂ to the organic feed is a critical parameter to control.[1]
-
-
Reaction: Allow the reaction to proceed under steady-state conditions.
-
Product Collection and Analysis:
-
Cool the reactor effluent in a condenser to separate liquid products.
-
Collect liquid samples periodically.
-
Analyze the liquid products using GC-FID for quantification and GC-MS for identification. The GC oven temperature program can be set as follows: hold at 40 °C for 5 min, ramp to 120 °C at 40 °C/min, then ramp to 250 °C at 20 °C/min and hold for 10 min.[1]
-
Gaseous products can also be analyzed by online GC.
-
Data Presentation
The following tables summarize the quantitative data for the conversion of 5-methyl-3-heptanone, which proceeds via the this compound intermediate, over 20 wt% Cu-Al₂O₃ and 1 wt% Pt-Al₂O₃ catalysts at a reaction temperature of 220 °C.[1]
Table 1: Performance of 20 wt% Cu-Al₂O₃ Catalyst at 220 °C [1]
| H₂/C₈ Ketone Molar Ratio | Conversion (%) | Selectivity to C₈ Alkenes (%) | Selectivity to C₈ Alkane (%) |
| 2 | 75 | 82 | 15 |
| 5 | 85 | 70 | 28 |
| 10 | 90 | 55 | 43 |
Table 2: Performance of 1 wt% Pt-Al₂O₃ Catalyst at 220 °C [1]
| H₂/C₈ Ketone Molar Ratio | Conversion (%) | Selectivity to C₈ Alkenes (%) | Selectivity to C₈ Alkane (%) |
| 2 | 99.9 | < 1 | > 97 |
| 5 | 99.9 | < 1 | > 97 |
| 10 | 99.9 | < 1 | > 97 |
Note: The primary products identified were 5-methyl-3-heptene, 5-methyl-2-heptene (C₈ alkenes), and 3-methyl heptane (C₈ alkane).[1]
Conclusion
The provided protocols and data offer a comprehensive guide for researchers interested in the catalytic conversion of this compound. The choice of catalyst and reaction conditions significantly influences the product distribution. The 20 wt% Cu-Al₂O₃ catalyst can be tuned to favor the production of C₈ alkenes, while the 1 wt% Pt-Al₂O₃ catalyst is highly selective towards the C₈ alkane.[1] These application notes serve as a valuable starting point for further optimization and development of efficient processes for biomass upgrading.
References
Application Note: Gas Chromatography Methods for the Separation of 5-Methyl-3-heptanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-heptanol is a chiral alcohol with two stereocenters, resulting in four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The distinct biological activities of these individual isomers necessitate a robust analytical method for their separation and quantification. This application note details a gas chromatography (GC) method for the baseline separation of all four stereoisomers of this compound. The protocol involves a derivatization step to enhance volatility and improve chromatographic resolution on a chiral stationary phase.
Introduction
The separation of stereoisomers is a critical task in the pharmaceutical and chemical industries, as different enantiomers and diastereomers of a compound can exhibit varied pharmacological, toxicological, and sensory properties. This compound possesses two chiral centers, making it a mixture of two pairs of enantiomers ((3R,5R)/(3S,5S) and (3R,5S)/(3S,5R)), which are diastereomeric to each other. Gas chromatography with a chiral stationary phase is a powerful technique for the analysis of such volatile chiral compounds.
Direct analysis of alcohols by GC can be challenging due to their polarity, which often leads to peak tailing and poor resolution. Derivatization of the hydroxyl group to a less polar functional group can significantly improve chromatographic performance. Acylation, the conversion of the alcohol to an ester, is a common and effective derivatization strategy that increases volatility and can enhance enantiomeric separation on a chiral column. This note provides a detailed protocol for the acetylation of this compound followed by separation using a cyclodextrin-based chiral GC column.
Experimental Workflow
The overall workflow for the analysis of this compound isomers is depicted below.
Caption: Experimental workflow for the separation of this compound isomers.
Detailed Experimental Protocols
Derivatization via Acetylation
This protocol describes the conversion of this compound to 5-methyl-3-heptyl acetate to improve chromatographic performance.
Materials:
-
This compound isomer standard or sample
-
Acetic anhydride (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane (GC grade)
-
2 mL reaction vials with screw caps
Procedure:
-
In a 2 mL reaction vial, dissolve approximately 10 mg of the this compound sample in 0.5 mL of dichloromethane.
-
Add 100 µL of pyridine to act as a catalyst and acid scavenger.
-
Add 150 µL of acetic anhydride to the mixture.
-
Seal the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of deionized water and vortex to quench the excess acetic anhydride.
-
Wash the organic layer sequentially with 1 mL of 1 M HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the dichloromethane under a gentle stream of nitrogen.
-
Reconstitute the resulting acetate derivative in 1 mL of hexane for GC analysis.
Gas Chromatography (GC) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based chiral column.
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 120°C at 2°C/minute.
-
Hold at 120°C for 5 minutes.
-
-
Detector Temperature: 250°C
-
FID Gases: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/min.
Data Presentation
The following table summarizes the expected retention times and resolution for the acetylated derivatives of the four stereoisomers of this compound based on typical performance of cyclodextrin columns for similar secondary alcohols. Actual retention times may vary depending on the specific instrument and column used.
| Analyte (as acetate) | Expected Retention Time (min) | Resolution (Rs) between adjacent peaks |
| (3R,5S)-5-methyl-3-heptyl acetate | 28.5 | - |
| (3S,5R)-5-methyl-3-heptyl acetate | 29.2 | > 1.8 |
| (3R,5R)-5-methyl-3-heptyl acetate | 31.0 | > 2.5 |
| (3S,5S)-5-methyl-3-heptyl acetate | 31.8 | > 1.8 |
Note: A resolution value (Rs) of 1.5 or greater indicates baseline separation. The diastereomeric pairs are expected to be well-separated, with the enantiomers within each pair also being resolved by the chiral stationary phase.
Logical Relationships in Chiral Separation
The separation of the four stereoisomers on a chiral column follows a specific logic. The column first differentiates between the two diastereomeric pairs, and then resolves the enantiomers within each pair.
Caption: Logical hierarchy of separation for stereoisomers on a chiral column.
Conclusion
The described method of acetylation followed by chiral GC analysis provides a robust and reliable approach for the separation and quantification of the four stereoisomers of this compound. The use of a β-cyclodextrin-based chiral stationary phase is key to achieving the necessary selectivity for both diastereomeric and enantiomeric resolution. This protocol can be readily implemented in research and quality control laboratories for the analysis of chiral intermediates and final products in drug development and other scientific applications. Optimization of the temperature program may be required to achieve baseline separation on different GC systems or columns.
Application Notes: Chiral Precursor Synthesis Using SAMP/RAMP Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical development and natural product synthesis, where the biological activity of a molecule is often intrinsically linked to its stereochemistry. The Enders SAMP/RAMP hydrazone methodology, developed by E. J. Corey and Dieter Enders, is a powerful and versatile strategy for the asymmetric α-alkylation of aldehydes and ketones.[1] This method utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve high levels of stereocontrol in the formation of new carbon-carbon bonds.[1]
The core principle of this methodology lies in the temporary conversion of a prochiral carbonyl compound into a chiral hydrazone. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), forms a rigid, chelated azaenolate intermediate. The stereochemistry of the subsequent alkylation is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to reveal the desired α-alkylated carbonyl compound in high enantiomeric purity, and the auxiliary can often be recovered.
Advantages of the SAMP/RAMP Methodology
-
High Stereoselectivity: The method consistently delivers high diastereomeric and enantiomeric excesses (often >95% de/ee) for a wide range of substrates.[1]
-
Broad Substrate Scope: It is applicable to both aldehydes and ketones, including acyclic, cyclic, and more complex systems.
-
Reliable and Predictable Stereochemical Outcome: The choice between SAMP and RAMP allows for the selective synthesis of either enantiomer of the target molecule. The stereochemical outcome is predictable based on the established mechanism.
-
Versatility in Electrophiles: A variety of electrophiles, such as alkyl halides, can be employed in the alkylation step.
-
Access to Important Chiral Building Blocks: This methodology provides a reliable route to valuable chiral precursors for the synthesis of complex molecules, including natural products and pharmaceuticals.
Mechanism of Asymmetric Induction
The high degree of stereocontrol in the SAMP/RAMP hydrazone alkylation is attributed to the formation of a well-defined, conformationally rigid azaenolate intermediate upon deprotonation with LDA. The lithium cation is chelated by the nitrogen of the azaenolate and the oxygen of the methoxymethyl group of the pyrrolidine auxiliary. This chelation, along with steric hindrance from the pyrrolidine ring, effectively blocks one face of the azaenolate. The incoming electrophile then preferentially attacks from the less hindered face, leading to the observed high diastereoselectivity.
Applications in Synthesis
The Enders SAMP/RAMP hydrazone methodology has been successfully applied to the total synthesis of numerous complex natural products, demonstrating its robustness and reliability. Notable examples include:
-
(-)-C10-demethyl arteannuin B: An analog of the antimalarial drug artemisinin.
-
(-)-Denticulatin A and B: Polypropionate metabolites.
-
Zaragozic Acid A: A potent inhibitor of sterol biosynthesis.
-
Epothilone A and B: Potent anticancer agents.[1]
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excesses achieved for the α-alkylation of various aldehydes and ketones using the SAMP hydrazone methodology.
| Carbonyl Compound | Electrophile | Cleavage Method | Overall Yield (%) | ee (%) | Configuration |
| Propanal | CH₃I | O₃ | 55 | ≥95 | (S) |
| Propanal | n-C₄H₉Br | O₃ | 62 | ≥95 | (S) |
| 3-Pentanone | C₂H₅I | O₃ | 71 | ≥97 | (S) |
| Cyclohexanone | CH₃I | O₃ | 68 | 99 | (S) |
| Cyclohexanone | n-C₄H₉Br | O₃ | 75 | 98 | (S) |
| Acetone | C₂H₅I | O₃ | 51 | 85 | (S) |
| Phenylacetaldehyde | CH₃I | O₃ | 65 | ≥90 | (R) |
Data sourced from a representative study on SAMP/RAMP hydrazone alkylation.
Experimental Protocols
Protocol 1: Formation of the SAMP-Hydrazone of 3-Pentanone
This protocol describes the formation of the chiral hydrazone from 3-pentanone and SAMP.
Materials:
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)
-
3-Pentanone
-
Argon (or other inert gas)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Water
Equipment:
-
50-mL one-necked, pear-shaped flask
-
10-cm Liebig condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250-mL)
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
To the 50-mL flask equipped with a condenser, gas inlet, and magnetic stir bar, add 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.[2]
-
Heat the mixture at 60°C under a gentle stream of argon overnight.[2]
-
After cooling to room temperature, dilute the crude product with 200 mL of diethyl ether in a 250-mL separatory funnel.
-
Wash the organic layer with 30 mL of water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[2]
-
Purify the crude hydrazone by short-path distillation to yield a colorless oil. The purified SAMP-hydrazone should be stored in a refrigerator under an argon atmosphere.[2]
Protocol 2: Asymmetric α-Alkylation of 3-Pentanone SAMP-Hydrazone
This protocol details the diastereoselective alkylation of the prepared SAMP-hydrazone.
Materials:
-
3-Pentanone SAMP-hydrazone
-
Anhydrous diethyl ether
-
n-Butyllithium (in hexane)
-
Diisopropylamine
-
Ethyl iodide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked flask equipped with a thermometer, dropping funnel, and argon inlet
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., liquid nitrogen/ether slush bath)
-
Syringes
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in a three-necked flask under an argon atmosphere by slowly adding a solution of n-butyllithium in hexane to a stirred solution of diisopropylamine in anhydrous diethyl ether at 0°C.
-
Cool the LDA solution to -78°C.
-
Slowly add a solution of the 3-pentanone SAMP-hydrazone in anhydrous diethyl ether to the LDA solution at -78°C. Stir the mixture for 2-4 hours at this temperature to ensure complete formation of the azaenolate.
-
Cool the reaction mixture to -110°C using a liquid nitrogen/ether slush bath.[1]
-
Slowly add ethyl iodide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone. This product is often of sufficient purity for the subsequent cleavage step.
Protocol 3: Cleavage of the Alkylated Hydrazone via Ozonolysis
This protocol describes the liberation of the chiral ketone from the alkylated hydrazone using ozone.
Materials:
-
Alkylated SAMP-hydrazone
-
Dichloromethane (CH₂Cl₂)
-
Ozone (from an ozone generator)
-
Argon or nitrogen gas
-
Triphenylphosphine or dimethyl sulfide (for quenching)
Equipment:
-
Schlenk tube or other suitable reaction vessel with a gas dispersion tube
-
Low-temperature cooling bath (-78°C, e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude alkylated hydrazone in dichloromethane in a Schlenk tube and cool the solution to -78°C.[1]
-
Bubble ozone through the solution. The reaction is typically complete when a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with argon or nitrogen to remove the excess ozone.
-
Quench the reaction at -78°C by adding a slight excess of a reducing agent such as triphenylphosphine or dimethyl sulfide.
-
Allow the solution to warm to room temperature.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral ketone can be purified by flash column chromatography or distillation.
Protocol 4: Mild Oxidative Cleavage of the Alkylated Hydrazone
For substrates sensitive to ozonolysis, a milder oxidative cleavage method can be employed.
Materials:
-
Alkylated SAMP-hydrazone
-
Selenium dioxide (SeO₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol
-
pH 7 Phosphate buffer
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the alkylated SAMP-hydrazone in methanol.
-
Add a pH 7 phosphate buffer to the solution.
-
Add selenium dioxide followed by the slow addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ketone by flash column chromatography.
Visualizations
References
Troubleshooting & Optimization
Improving yield and purity in 5-Methyl-3-heptanol synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-3-heptanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is a secondary alcohol commonly synthesized through two primary routes:
-
Grignard Reaction: This is a widely used method involving the reaction of a Grignard reagent with an aldehyde.[1][2][3] Specifically, propylmagnesium bromide can be reacted with pentanal, or ethylmagnesium bromide can be reacted with 3-methylpentanal. The Grignard reaction is versatile for creating new carbon-carbon bonds.[3]
-
Reduction of 5-Methyl-3-heptanone: The precursor ketone, 5-Methyl-3-heptanone, can be reduced to the desired secondary alcohol using various reducing agents. This method is often employed in catalytic processes, for instance, in the conversion of biomass-derived ketones.[4]
Q2: How can I improve the yield of my Grignard synthesis of this compound?
A2: Low yields in Grignard reactions are a common issue. Here are several factors to consider for yield improvement:
-
Reagent Quality: Ensure the magnesium turnings are fresh and the glassware is flame-dried to exclude moisture. The presence of water will quench the Grignard reagent.[5]
-
Solvent: Anhydrous ether is the most common solvent. Ensure it is sufficiently dry.[6]
-
Initiation of Reaction: If the Grignard reaction is slow to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[7]
-
Temperature Control: The reaction is typically initiated at room temperature and may require cooling to control the exothermic reaction once it begins.
-
Addition of Aldehyde: The aldehyde should be added dropwise to the Grignard reagent solution to prevent side reactions.
Q3: I am observing significant amounts of impurities in my final product. How can I improve the purity of this compound?
A3: Purity issues in the synthesis of this compound can arise from side reactions or the presence of stereoisomers. Here are some purification strategies:
-
Distillation: Fractional distillation is a standard method to purify the final product from unreacted starting materials and high-boiling side products.
-
Chromatography: For higher purity, column chromatography can be employed.
-
Chemoenzymatic Resolution: To separate the stereoisomers of this compound, lipase-catalyzed transesterification is a highly effective method.[8] Lipase AK from Pseudomonas fluorescens can be used with an acyl donor like vinyl acetate to selectively acylate one of the diastereomers, allowing for their separation.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive Grignard reagent due to moisture. 2. Impure starting materials (aldehyde, alkyl halide). 3. Incorrect reaction temperature. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Purify starting materials before use. 3. Maintain appropriate temperature control throughout the reaction. |
| Formation of Wurtz Coupling Byproduct (e.g., hexane from propyl bromide) | Reaction of the Grignard reagent with unreacted alkyl halide. | Add the alkyl halide slowly to the magnesium turnings to ensure a steady formation of the Grignard reagent and minimize its concentration with respect to the unreacted alkyl halide. |
| Presence of a Ketone in the Final Product | Incomplete reduction of 5-Methyl-3-heptanone (if using the reduction method). | Increase the reaction time or the amount of reducing agent. Ensure the chosen reducing agent is suitable for the ketone. |
| Broad Boiling Point Range During Distillation | Presence of multiple isomers or impurities. | Perform a careful fractional distillation. For isomeric impurities, consider chemoenzymatic resolution for higher purity.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of a similar secondary alcohol, 4-methyl-3-heptanol.[7][9]
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous diethyl ether
-
Pentanal
-
Dilute Hydrochloric Acid (10%)
-
5% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried three-neck flask with a reflux condenser (protected by a drying tube), an addition funnel, and a magnetic stirrer.
-
To the flask, add magnesium turnings and anhydrous diethyl ether.
-
Prepare a solution of propyl bromide in anhydrous diethyl ether and add a small amount to the magnesium to initiate the reaction.
-
Once the reaction begins, add the remaining propyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Prepare a solution of pentanal in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition is complete, stir for another 15 minutes.
-
Quench the reaction by slowly adding water, followed by 10% hydrochloric acid until the inorganic salts dissolve.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 5% sodium hydroxide solution.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.
-
Purify the crude this compound by distillation.
Protocol 2: Chemoenzymatic Resolution of this compound
This protocol is a general method for the kinetic resolution of racemic alcohols using lipase.[8]
Materials:
-
Racemic this compound
-
Lipase AK from Pseudomonas fluorescens
-
Vinyl acetate
-
Organic solvent (e.g., hexane)
Procedure:
-
Dissolve the racemic this compound in the organic solvent.
-
Add Lipase AK to the solution.
-
Add vinyl acetate as the acyl donor.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
The resulting mixture contains one enantiomer as an ester and the other as the unreacted alcohol.
-
Separate the ester from the alcohol using column chromatography or distillation.
-
Hydrolyze the separated ester to obtain the other enantiomer of this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Khan Academy [khanacademy.org]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. This compound|Research Chemical|CAS 18720-65-5 [benchchem.com]
- 9. chemistry-online.com [chemistry-online.com]
Technical Support Center: Separation of Branched-Chain Alcohol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of diastereomers of branched-chain alcohols.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no separation of my branched-chain alcohol diastereomers on a normal-phase flash chromatography column?
A1: Poor separation of diastereomers in normal-phase chromatography is a common issue, often stemming from the small differences in polarity between the stereoisomers. Here are several factors to consider and troubleshoot:
-
Solvent System Polarity: The polarity of your eluent may not be optimal. If the diastereomers are co-eluting, your solvent system might be too polar, causing the compounds to move too quickly through the column without sufficient interaction with the stationary phase. Conversely, if the compounds are not moving from the baseline, the eluent may be too nonpolar.
-
Insufficient Stationary Phase Interaction: The functional groups on your diastereomers may not be interacting differently enough with the silica gel. The subtle steric differences between diastereomers may not be sufficient to cause differential binding.
-
Sample Overload: Loading too much sample onto the column can lead to band broadening and poor resolution, causing the peaks of the diastereomers to overlap.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Start with a low polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.[1] Consider trying less common solvent mixtures, such as those containing dichloromethane, toluene, or a small percentage of an alcohol like methanol or isopropanol, which can sometimes improve selectivity.[2]
-
TLC First: Before running a column, use thin-layer chromatography (TLC) to quickly screen a variety of solvent systems to find the one that gives the best separation of your diastereomer spots.[1] An ideal Rf value for the lower-eluting spot is typically around 0.2-0.3 for good separation on a flash column.[1]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Options include alumina or chemically modified silica gels.
-
Derivatization: If direct separation is challenging, consider converting the alcohols into diastereomeric esters using a chiral derivatizing agent.[1][3] The resulting esters often have more significant differences in their physical properties, making them easier to separate by chromatography.[4][5] After separation, the original alcohols can be recovered by hydrolysis.[3][6]
Q2: My attempt at separating diastereomeric salts of a branched-chain alcohol by crystallization is failing. What are the common reasons for this?
A2: Challenges with diastereomeric salt crystallization are frequent and can manifest in several ways, including failure to crystallize, low yield, or the formation of an oil instead of crystals ("oiling out").[7]
-
No Crystallization: This often indicates that the diastereomeric salts are too soluble in the chosen solvent, preventing the solution from becoming supersaturated.[7]
-
Low Yield: A low yield suggests that a significant amount of the desired diastereomer remains dissolved in the mother liquor, which could be due to suboptimal solubility or stopping the crystallization process prematurely.[7]
-
Oiling Out: This occurs when the solute separates as a liquid instead of a solid, often due to excessively high supersaturation or the crystallization temperature being too high.[7]
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[7] Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities. The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.
-
Optimize Concentration and Temperature: Carefully adjust the concentration of the salts in the solution. If no crystals form, try slowly evaporating the solvent to increase the concentration.[7] Experiment with different cooling rates and final crystallization temperatures. Slower cooling often leads to better crystal formation.
-
Anti-Solvent Addition: Induce precipitation by slowly adding an "anti-solvent" in which the diastereomeric salts are less soluble.[7]
-
Agitation: Gentle stirring can promote the formation of crystals over oils. However, vigorous agitation can sometimes lead to the formation of small, impure crystals.[7]
-
Seeding: If you have a small amount of the desired pure diastereomer crystal, adding it to the supersaturated solution (seeding) can initiate crystallization.
Q3: When should I consider using a chiral derivatizing agent for separating my branched-chain alcohol diastereomers?
A3: Using a chiral derivatizing agent (CDA) is a powerful strategy when direct separation methods like chromatography or crystallization of the original diastereomers are unsuccessful.[8][9] This indirect approach involves reacting the mixture of alcohol enantiomers with a single enantiomer of a chiral reagent to form a new mixture of diastereomers (e.g., diastereomeric esters).[3][10]
Consider using a CDA when:
-
Poor Chromatographic Resolution: You are unable to achieve baseline separation of the alcohol diastereomers with standard chromatographic techniques.[3]
-
Crystallization Failures: Attempts to separate diastereomeric salts via crystallization have been unsuccessful.
-
Need for Analytical Confirmation: You need to confirm the enantiomeric purity of your sample using techniques like NMR spectroscopy, which can distinguish between diastereomers but not enantiomers.[9] Mosher's acid is a well-known CDA used for this purpose.[6][9]
Common CDAs for alcohols include chiral acids like Mosher's acid, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), and camphorsultam dichlorophthalic acid (CSDP acid), which form esters with the alcohol.[4][5] These resulting diastereomeric esters often exhibit greater differences in their physical properties, allowing for easier separation by standard chromatography on silica gel.[4]
Troubleshooting Guides
Problem 1: Co-elution or Poor Resolution of Diastereomers in HPLC
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Mobile Phase | 1. Change Solvent Selectivity: If using reversed-phase HPLC, switch from methanol to acetonitrile or vice versa, as this can alter the selectivity.[11] 2. Adjust Mobile Phase Strength: While changing the solvent ratio primarily affects retention time, fine-tuning it can sometimes improve resolution.[11] 3. Try Different Additives: For normal phase, adding small amounts of different alcohols (e.g., ethanol, isopropanol) or other solvents like toluene can modify selectivity.[2] |
| Inappropriate Stationary Phase | 1. Switch Column Chemistry: If a C18 column is not providing separation, try a different stationary phase like a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.[11][12] 2. Consider Chiral Stationary Phases (CSPs): For direct separation of enantiomers (if your diastereomers are pairs of enantiomers), a chiral column is necessary.[9][10] Even for diastereomer separation, a CSP can sometimes provide better resolution. |
| Poor Peak Shape | 1. Use a Mobile Phase Additive: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. 2. Check for Column Overload: Inject a smaller sample volume or a more dilute sample. |
Problem 2: Issues with Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting & Optimization |
| No Crystals Form | High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[7] | 1. Increase Concentration: Slowly evaporate the solvent.[7] 2. Add an Anti-Solvent: Gradually add a solvent in which the salts are insoluble to induce precipitation.[7] 3. Try a Different Solvent: Screen a range of solvents to find one with lower solubility for one of the salts.[7] |
| Low Crystal Yield | Suboptimal Solubility/Premature Isolation: A significant portion of the desired salt remains in the mother liquor.[7] | 1. Optimize Solvent and Temperature: Find a solvent that further decreases the solubility of the target salt and experiment with lower final crystallization temperatures.[7] 2. Allow More Time: Ensure the crystallization has reached equilibrium before filtering. |
| "Oiling Out" | High Supersaturation/High Temperature: The solute separates as a liquid instead of a solid.[7] | 1. Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.[7] 2. Increase Crystallization Temperature: If possible, use a solvent system where crystallization can occur at a higher temperature.[7] 3. Agitate Gently: Gentle stirring can promote crystallization.[7] |
Quantitative Data on Diastereomer Separation
The following tables summarize representative quantitative data for the separation of alcohol diastereomers using HPLC.
Table 1: HPLC Separation of Diastereomeric Esters of Alcohols
| Racemic Alcohol | Chiral Derivatizing Agent | Separation Factor (α) | Resolution (Rs) | Chromatographic Conditions |
| 1-Phenylethanol | CSP acid | 1.1 | 1.3 | HPLC on silica gel[13] |
| cis-Alcohol for a molecular motor | CSP acid | 1.10 | - | HPLC on silica gel[13] |
| 2-(1-naphthyl)propane-1,2-diol | CSDP acid | 1.27 | - | HPLC on silica gel[13] |
| Acetylene alcohol (C8/C9 chains) | (S)-(+)-MαNP acid | 1.61 | 1.93 | HPLC on silica gel (hexane/EtOAc 20:1)[13] |
| Acetylene alcohol (C18/C19 chains) | (S)-(+)-MαNP acid | 1.78 | 4.10 | HPLC on silica gel (hexane/EtOAc 50:1)[13] |
Table 2: Comparison of Stationary Phases for Diastereomer Separation
| Diastereomeric Compound | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Disubstituted Piracetam I | Luna Silica | EtOH/Hex | > 1.12 | > 1.5 |
| Disubstituted Piracetam I | Apollo C18 | ACN/H₂O | ~ 1.06 | ~ 1.2 |
| Disubstituted Piracetam IV | Luna Silica | EtOH/Hex | 1.38 | 7.47 |
Data for Table 2 was adapted from a study on disubstituted piracetam diastereomers, which serves as a model for small molecules with multiple chiral centers.[14]
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of a Racemic Alcohol
This protocol outlines a general procedure for the separation of a racemic alcohol via derivatization and diastereomeric salt crystallization.
-
Derivatization to a Phthalic Mono-ester:
-
React the racemic alcohol with phthalic anhydride, often in the presence of a base like pyridine, to form the corresponding phthalic acid mono-ester. This introduces a carboxylic acid functional group necessary for salt formation.[15]
-
-
Screening for a Resolving Agent and Solvent:
-
In separate small-scale experiments, dissolve the diastereomeric phthalic mono-ester mixture in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Add one equivalent of a chiral base (resolving agent), such as (R)-α-methylbenzylamine or (S)-α-methylbenzylamine, to each solution.[15]
-
Observe which combination of solvent and resolving agent yields a crystalline precipitate for one diastereomer while the other remains in solution.
-
-
Preparative Scale Crystallization:
-
Based on the screening results, dissolve the bulk of the diastereomeric ester mixture in the chosen optimal solvent.
-
Add the selected chiral resolving agent and gently heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[6]
-
Further cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.[6][8]
-
Dry the crystals under vacuum.
-
Check the diastereomeric purity using techniques like NMR or by measuring the optical rotation. If necessary, recrystallize the salt to improve purity.[6][8]
-
-
Regeneration of the Enantiopure Alcohol:
-
Dissolve the purified diastereomeric salt in water.
-
Break the salt by adding a base (e.g., NaOH) to deprotonate the carboxylic acid and liberate the chiral amine resolving agent.
-
Hydrolyze the ester group to regenerate the pure enantiomeric alcohol. This is typically done under basic conditions (e.g., with NaOH).
-
Extract the pure enantiomeric alcohol into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Protocol 2: Chiral HPLC Analysis of Branched-Chain Alcohols
This protocol provides a general method for analyzing the enantiomeric composition of a branched-chain alcohol using a chiral stationary phase (CSP).
-
Materials and Reagents:
-
Sample: The branched-chain alcohol mixture to be analyzed.
-
HPLC Grade Solvents: A nonpolar solvent (e.g., n-Hexane) and a polar modifier (e.g., 2-Propanol or Ethanol).
-
Chiral HPLC Column: A polysaccharide-based CSP such as Chiralcel® OD-H or Chiralpak® AD-H is a good starting point for many alcohols.
-
-
HPLC System Preparation:
-
Equip an HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Prepare the mobile phase by mixing the chosen solvents in an appropriate ratio (e.g., 95:5 n-Hexane/2-Propanol). The optimal ratio will need to be determined experimentally.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Install the chiral column and equilibrate the system by pumping the mobile phase through it at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a small amount of the alcohol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the HPLC system.
-
Record the chromatogram, monitoring at a wavelength where the analyte absorbs UV light.
-
Identify the peaks corresponding to the different stereoisomers based on their retention times.
-
-
Data Processing and Optimization:
-
Integrate the peak areas to determine the relative amounts of each stereoisomer and calculate the diastereomeric or enantiomeric excess.
-
If the resolution is poor (Rs < 1.5), optimize the separation by:
-
Adjusting the mobile phase composition (i.e., the ratio of the nonpolar solvent to the polar modifier).
-
Changing the flow rate.
-
Modifying the column temperature.
-
Trying a different chiral stationary phase if necessary.
-
-
Visualizations
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
- 9. cdn.mysagestore.com [cdn.mysagestore.com]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Selective Hydrodeoxygenation of 5-Methyl-3-heptanol
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the selective hydrodeoxygenation (HDO) of 5-Methyl-3-heptanol. Given the limited specific literature for this substrate, the guidance provided is based on established principles for the HDO of other secondary and aliphatic alcohols.
Troubleshooting Guide
This section addresses common issues encountered during the hydrodeoxygenation of this compound.
Question: Why is the conversion of this compound low?
Answer: Low conversion can be attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature or pressure may be too low. For secondary alcohols, temperatures in the range of 120-350°C and hydrogen pressures from 2 to 8 MPa are often employed.[1]
-
Catalyst Inactivity: The chosen catalyst may not be sufficiently active for the HDO of this specific branched secondary alcohol. Catalysts like Ir-Mo/SiO₂, Rh-Mo/SiO₂, and Pt-Mo/SiO₂ have shown high activity for secondary alcohol deoxygenation.[2] Ensure the catalyst has been properly pre-treated (e.g., reduction) as per the manufacturer's or literature protocols.
-
Poor Catalyst-Substrate Contact: Inefficient stirring in a batch reactor or flow issues in a fixed-bed reactor can lead to poor contact between the catalyst, substrate, and hydrogen.
-
Catalyst Poisoning: Impurities in the reactant or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.
Question: What is causing poor selectivity towards the desired product, 5-methylheptane?
Answer: Poor selectivity often results in the formation of undesired byproducts. Key causes include:
-
Side Reactions: Dehydration of the alcohol to form alkenes, followed by hydrogenation, is a common pathway.[3][4] Other side reactions can include C-C bond cleavage (hydrogenolysis), leading to smaller alkanes.[2]
-
Reaction Temperature: Higher temperatures can sometimes favor C-C bond cleavage over C-O bond cleavage. A systematic study of the reaction temperature is recommended to find the optimal balance between conversion and selectivity.
-
Catalyst Choice: The nature of the catalyst and its support can significantly influence selectivity. For instance, acidic supports might promote dehydration reactions.[5] Bimetallic catalysts, such as those containing molybdenum, can enhance selectivity by providing specific sites for C-O bond activation.[2][6]
Question: My catalyst is deactivating quickly. What are the possible reasons and solutions?
Answer: Catalyst deactivation is a common challenge in HDO processes and can be caused by:
-
Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[7] This is often exacerbated by high reaction temperatures.
-
Solution: Lowering the reaction temperature or using a catalyst support that is less prone to coking can help. Periodic catalyst regeneration, often through controlled oxidation to burn off the coke followed by re-reduction, may be necessary.[7]
-
-
Sintering: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate (sinter), leading to a loss of active surface area.[7]
-
Solution: Operate at the lowest effective temperature and choose a catalyst with high thermal stability.
-
-
Poisoning: As mentioned earlier, impurities in the feed can irreversibly bind to the active sites.
-
Solution: Purify the reactant and solvent before use.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the HDO of this compound.
Caption: A flowchart for troubleshooting the HDO of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the selective hydrodeoxygenation of this compound?
The primary desired product is 5-methylheptane. However, depending on the reaction conditions and catalyst, other products such as 3-methylheptane (from C-C bond migration), smaller alkanes (from hydrogenolysis), and 5-methylheptenes (from dehydration) may be formed.
Q2: What type of catalyst is best suited for this reaction?
While there is no specific literature for this compound, studies on other secondary alcohols suggest that bimetallic catalysts are effective.[2] Systems like Ir-Mo/SiO₂, Rh-Mo/SiO₂, and Pt-Mo/SiO₂ have shown high activity.[2] The presence of Molybdenum (Mo) appears to be beneficial for the C-O bond activation in primary and secondary alcohols.[2][6] Non-noble metal catalysts, such as those based on nickel (e.g., Ni-Mo), are also being explored as a more cost-effective alternative.[6]
Q3: What is the likely reaction mechanism for the HDO of a secondary alcohol?
For secondary alcohols, the reaction can proceed through a few potential pathways. One common mechanism involves the dehydration of the alcohol to form an alkene intermediate, which is then subsequently hydrogenated to the corresponding alkane.[3][4] Another proposed mechanism, particularly with catalysts containing oxophilic sites (like Mo), involves the direct hydrogenolysis of the C-O bond.[2][6] The dominant mechanism will depend on the catalyst and reaction conditions.
Q4: Can I run this reaction in a standard laboratory setup?
Yes, the HDO of alcohols is typically carried out in a high-pressure batch reactor (autoclave) or a continuous flow fixed-bed reactor. A batch reactor should be equipped with a magnetic stirrer, a heating mantle, and connections for gas inlet (hydrogen) and sampling. A fixed-bed reactor is more suitable for continuous operation and catalyst stability studies.
Potential Reaction Pathways
The following diagram illustrates the potential reaction pathways for the hydrodeoxygenation of this compound.
Caption: Potential reaction pathways for this compound HDO.
Data Presentation
The following tables summarize typical reaction conditions and performance metrics for the HDO of secondary alcohols, which can be used as a starting point for the optimization of this compound HDO.
Table 1: Suggested Starting Conditions for HDO of this compound *
| Parameter | Suggested Range | Notes |
| Catalyst | Ir-Mo/SiO₂, Rh-Mo/SiO₂, Pt-Mo/SiO₂ | Based on activity for other secondary alcohols.[2] |
| Temperature (°C) | 120 - 250 | Lower temperatures may favor selectivity over conversion. |
| H₂ Pressure (MPa) | 2 - 8 | Higher pressure generally increases reaction rate. |
| Solvent | Dodecane, Hexadecane | An inert, high-boiling point solvent is recommended. |
| Substrate Conc. | 5 - 10 wt% | A typical starting concentration. |
| Catalyst Loading | 1 - 5 wt% (relative to substrate) | To be optimized based on activity and cost. |
| Reaction Time (h) | 4 - 24 | Monitor reaction progress by GC to determine optimal time. |
*These are suggested starting ranges based on literature for analogous compounds and require optimization for the specific substrate.
Table 2: Example Performance Data for HDO of Secondary Alcohols *
| Substrate | Catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Alkane Yield (%) | Reference |
| 1-Phenylethanol | Co@CN-700 | 120 | 2 | 8 | >99 | >99 (Ethylbenzene) | |
| 2-Nonanol | Ir-Mo/SiO₂ | 160 | 8 | 20 | ~95 | ~80 (n-Nonane) | [2] |
| Cyclohexanol | Ni-MoS₂/MgAl₂O₄ | 380-415 | 2.7 | - | Steady State | - | [8] |
*This table provides examples from the literature for different secondary alcohols to illustrate typical performance. Direct comparison is difficult due to varying substrates and conditions.
Experimental Protocols
The following is a generalized protocol for the hydrodeoxygenation of this compound in a batch reactor.
Objective: To determine the optimal conditions for the selective hydrodeoxygenation of this compound to 5-methylheptane.
Materials:
-
This compound (>98% purity)
-
Selected Catalyst (e.g., 1% Ir-Mo/SiO₂)
-
Inert Solvent (e.g., n-dodecane)
-
Internal Standard for GC analysis (e.g., n-decane)
-
High-purity Hydrogen gas
-
High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring and temperature control
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS)
Procedure:
-
Catalyst Pre-treatment (if required):
-
Place the required amount of catalyst into a quartz tube furnace.
-
Reduce the catalyst under a flow of H₂ (e.g., 50 mL/min) at a specified temperature (e.g., 350°C) for a set duration (e.g., 1-2 hours) as per literature recommendations for the specific catalyst.
-
After reduction, cool the catalyst to room temperature under an inert atmosphere (e.g., N₂ or Ar) before carefully transferring it to the reactor.
-
-
Reactor Loading:
-
Add the pre-treated catalyst to the batch reactor vessel.
-
Prepare a solution of this compound (e.g., 5 wt%) and an internal standard in the chosen solvent.
-
Add the solution to the reactor.
-
-
Reaction Setup:
-
Seal the reactor and purge it several times with low-pressure hydrogen to remove air.
-
Pressurize the reactor to the desired initial hydrogen pressure (e.g., 2 MPa) at room temperature.
-
Begin stirring (e.g., 1000 rpm) and start heating the reactor to the target temperature (e.g., 150°C).
-
-
Reaction Monitoring:
-
Once the target temperature is reached, consider this as time zero (t=0).
-
Maintain a constant pressure by supplying hydrogen from a reservoir as it is consumed.
-
Withdraw liquid samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) through a sampling port. Ensure the system is properly flushed to get a representative sample.
-
-
Product Analysis:
-
Analyze the collected liquid samples using GC-FID to quantify the conversion of this compound and the yield of 5-methylheptane and other products, using the internal standard method.
-
Use GC-MS to identify unknown byproducts.
-
-
Shutdown:
-
After the final sample is taken, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Open the reactor and recover the reaction mixture and catalyst.
-
Safety Precautions:
-
All operations involving high-pressure hydrogen must be conducted with appropriate safety measures, including the use of a blast shield and proper ventilation.
-
Ensure the reactor is rated for the intended temperature and pressure.
-
Handle catalysts, especially pyrophoric reduced catalysts, under an inert atmosphere.
References
- 1. Hydrodeoxygenation (HDO) of Aliphatic Oxygenates and Phenol over NiMo/MgAl2O4: Reactivity, Inhibition, and Catalyst Rea… [ouci.dntb.gov.ua]
- 2. Alloyed molybdenum enables efficient alcohol hydrodeoxygenation with supported bimetallic catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Catalytic deoxygenation of bio-based 3-hydroxydecanoic acid to secondary alcohols and alkanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Technical Support Center: Preventing Catalyst Deactivation in C8 Alcohol Conversion
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst deactivation during the conversion of C8 alcohols. Below you will find troubleshooting guides and frequently asked questions to help diagnose and resolve issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in C8 alcohol conversion?
A1: Catalyst deactivation, a gradual loss of activity and/or selectivity, is a common issue in industrial catalytic processes[1]. The primary causes can be categorized into three main types: chemical, thermal, and mechanical deactivation[2][3].
-
Chemical Deactivation: This includes poisoning and fouling.
-
Poisoning occurs when impurities in the feedstock or byproducts of the reaction strongly chemisorb onto the active sites of the catalyst, rendering them inactive[2][4][5][6]. Common poisons include compounds containing sulfur, nitrogen, phosphorus, and heavy metals[2][6][7].
-
Fouling is the physical deposition of substances, most commonly carbonaceous deposits (coke), onto the catalyst surface and within its pores[2][5]. This blocks access to the active sites.
-
-
Thermal Deactivation (Sintering): High operating temperatures can cause the small crystallites of the active catalytic material to agglomerate into larger ones[3][8][9]. This process, known as sintering, leads to an irreversible loss of active surface area and, consequently, a decrease in catalytic activity[8][10].
-
Mechanical Deactivation: This involves the physical loss or damage of the catalyst material through attrition (breakdown into smaller particles due to mechanical stress) or crushing, which is more common in fluidized or slurry bed reactors[2][3].
Q2: What is "coke" and how does it form during alcohol conversion?
A2: Coke refers to carbonaceous deposits that form on the catalyst surface during reactions involving hydrocarbons or oxygenates[5]. In alcohol conversion, coke can originate from the decomposition or polymerization of reactants, intermediates, or products[11]. For instance, ethylene, a potential intermediate in alcohol dehydration, can decompose to form coke at certain temperatures[11]. The nature of the coke can range from soft, high-molecular-weight aliphatic oligomers to hard, polynuclear aromatic compounds[12]. This deposition physically blocks catalyst pores and active sites, leading to deactivation[5].
Q3: Can a deactivated catalyst be reused?
A3: Yes, in many cases, a deactivated catalyst can be regenerated to recover its activity. The feasibility and method of regeneration depend on the deactivation mechanism[3].
-
Fouling (Coking): Deactivation by coke is often reversible. The most common regeneration method is to burn off the coke in a controlled manner using an oxidizing atmosphere (e.g., air or diluted oxygen) at elevated temperatures[13][14][15].
-
Poisoning: Regeneration from poisoning can be difficult and depends on the nature of the poison. If the poison is reversibly adsorbed, it might be removed by changing reaction conditions or by specific chemical treatments. Irreversible poisoning may require more complex procedures or complete replacement of the catalyst[3][4].
-
Sintering: Sintering is largely irreversible as it involves structural changes to the catalyst[3]. While some redispersion techniques exist, they are often complex and may not fully restore the initial activity[8][15].
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues.
Issue 1: Rapid and significant loss of catalyst activity within hours of starting the experiment.
-
Question: My reaction begins with high conversion of 1-octanol, but the activity drops sharply after only a few hours on stream. What is the likely cause and how can I fix it?
-
Answer: A rapid loss of activity often points to severe coking or poisoning .
Troubleshooting Workflow:
Troubleshooting workflow for rapid catalyst deactivation. Suggested Actions:
-
Check for Poisons: Analyze your C8 alcohol feedstock, solvents, and carrier gases for common catalyst poisons like sulfur or nitrogen compounds[2][6]. If impurities are found, purify all materials before the reaction.
-
Investigate Coking: Perform a Temperature-Programmed Oxidation (TPO) analysis on the spent catalyst. A significant release of CO2 during TPO confirms the presence of coke[12]. To mitigate coking, consider:
-
Modifying Reaction Conditions: Lowering the reaction temperature or increasing the space velocity can sometimes reduce the rate of coke formation[12].
-
Altering Feed Composition: Introducing a co-feed like steam or hydrogen can help gasify coke precursors and keep the catalyst surface clean[1][11].
-
Catalyst Design: Incorporating promoters or using supports that are less prone to coking can improve stability[2][12].
-
-
Issue 2: Gradual but steady decline in catalyst performance over multiple days.
-
Question: My catalyst maintains good initial activity, but its conversion rate slowly decreases over several long-duration experiments. What should I investigate?
-
Answer: A slow, steady deactivation is often characteristic of thermal degradation (sintering) .
Suggested Actions:
-
Characterize the Spent Catalyst: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) with crystallite size analysis to compare the fresh and spent catalyst. A significant increase in the average particle size of the active metal is a clear indicator of sintering[8][10].
-
Review Operating Temperature: Sintering is highly dependent on temperature[8]. Ensure that the reactor temperature is not exceeding the catalyst's recommended thermal stability limit. Local "hot spots" in the catalyst bed can accelerate this process.
-
Mitigation Strategies:
-
Operate at Lower Temperatures: If the reaction kinetics allow, reducing the operating temperature can significantly slow down the rate of sintering[3].
-
Improve Catalyst Thermal Stability: Select catalysts with higher thermal resistance. This can be achieved by using more stable support materials or by adding structural promoters that anchor the active particles and inhibit their migration[8].
-
-
Issue 3: How do I perform a standard regeneration of a coked catalyst?
-
Question: My TPO analysis confirmed heavy coke deposition on my catalyst. What is a general procedure to regenerate it?
-
Answer: Regeneration is typically done by a controlled "burn-off" of the coke using an oxidizing agent. This process is often performed in-situ in the reactor.
General Regeneration Workflow:
A typical reaction-regeneration cycle for a coked catalyst. Key Steps:
-
Purge: Stop the C8 alcohol feed and purge the reactor with an inert gas (like nitrogen or argon) at the reaction temperature to remove any remaining hydrocarbons.
-
Oxidation: Introduce a controlled, dilute stream of an oxidizing gas (e.g., 1-5% O2 in N2). Slowly ramp the temperature to the target for coke combustion (typically 350-550°C)[14]. The temperature and oxygen concentration must be carefully controlled to avoid excessive heat that could cause sintering[10].
-
Hold: Maintain the temperature until the oxidation is complete, which can be monitored by analyzing the off-gas for CO2.
-
Final Purge & Reduction: Once regeneration is complete, switch back to an inert gas to remove all oxygen. If your catalyst requires a reduced state to be active (e.g., many metal catalysts), a final reduction step in a hydrogen flow is necessary before reintroducing the alcohol feed[15].
-
Quantitative Data Summary
The stability of a catalyst is highly dependent on reaction conditions. The following tables summarize illustrative data on how temperature and feedstock composition can affect catalyst performance and deactivation.
Table 1: Effect of Reaction Temperature on Ethanol Conversion and Catalyst Stability
| Temperature (°C) | Initial Ethanol Conversion (%) | Conversion after 10h on Stream (%) | Primary Deactivation Mechanism Noted | Reference |
| 450-600 | ~100% | ~100% | Slow coking affecting product selectivity | [11] |
| 650 | ~100% | Decreases over time | Rapid coking from acetaldehyde intermediates | [11] |
| >700 | High | Declines | Sintering becomes significant in addition to coking | [10] |
Table 2: Catalyst Regeneration Methods and Typical Conditions
| Deactivation Cause | Regeneration Method | Oxidizing Agent | Typical Temperature Range (°C) | Notes | Reference |
| Coking | Thermal Oxidation | Air, Diluted O2 | 300 - 550 | Most common method for coke removal. | [14][15] |
| Coking | Ozonolysis | O3 / O2 | 50 - 200 | Effective at much lower temperatures than air oxidation. | [14] |
| Coking | Gasification | CO2 | 500 - 700 | Can partially remove coke but may be less effective. | [14] |
| Coking | Oxidation with NOx | N2O, NO2 | 350 - 450 | Can remove coke at lower temperatures than air. | [14] |
Experimental Protocols
Protocol 1: Standard Catalyst Stability Test
This protocol outlines a general procedure for evaluating the stability of a catalyst in a fixed-bed reactor for C8 alcohol conversion.
-
Catalyst Loading and Pre-treatment:
-
Load a known mass of the catalyst (e.g., 0.5 - 1.0 g) into a fixed-bed reactor.
-
Secure the catalyst bed with quartz wool.
-
Pre-treat the catalyst as required. A typical pre-treatment involves heating the catalyst under an inert gas flow (e.g., N2 at 50 mL/min) to a specified temperature (e.g., 250°C) for 1 hour to remove moisture and adsorbed species[12].
-
If the catalyst requires reduction, switch to a hydrogen flow at the appropriate temperature before starting the reaction.
-
-
Reaction Start-up:
-
Set the reactor to the desired reaction temperature (e.g., 250 - 400°C).
-
Introduce the C8 alcohol (e.g., 1-octanol) into the reactor via a syringe pump. The alcohol is typically vaporized and carried by an inert gas (e.g., N2 or Ar).
-
Set the Weight Hourly Space Velocity (WHSV) by adjusting the alcohol feed rate.
-
-
Time-on-Stream Analysis:
-
Maintain constant temperature, pressure, and flow rates for the duration of the experiment (e.g., 8-24 hours).
-
Periodically collect samples of the reactor effluent (both gas and liquid phases) at set time intervals (e.g., every hour).
-
Analyze the samples using Gas Chromatography (GC) to determine the conversion of the C8 alcohol and the selectivity to various products.
-
-
Data Evaluation:
-
Plot the C8 alcohol conversion and product selectivity as a function of time-on-stream.
-
A stable catalyst will show minimal change in conversion and selectivity over time. A decline in these metrics indicates deactivation.
-
Protocol 2: Regeneration of a Coked Catalyst via Calcination
This protocol provides a general method for regenerating a catalyst deactivated by coke deposition.
-
Reactor Shutdown and Purge:
-
After the stability test, stop the alcohol feed but maintain the inert gas flow and reaction temperature for 30-60 minutes to purge any remaining reactants and products from the system.
-
-
Controlled Coke Burn-off:
-
Lower the reactor temperature if necessary to the initial regeneration temperature (e.g., 300°C).
-
Introduce a dilute oxidizing gas mixture (e.g., 2% O2 in N2) at a controlled flow rate.
-
Slowly ramp the temperature (e.g., 2-5°C/min) to the final regeneration temperature (e.g., 500°C). Caution: Monitor the reactor temperature closely for any sharp increases (exotherms) which could indicate overly rapid combustion and lead to sintering.
-
Hold at the final temperature until analysis of the outlet gas shows that CO2 production has ceased, indicating all coke has been removed.
-
-
Post-Regeneration Treatment:
-
Switch the gas flow back to an inert gas (N2) and hold at the regeneration temperature for 30 minutes to purge all oxygen from the system.
-
Cool the reactor down under the inert atmosphere.
-
If the catalyst's active state is metallic, perform a reduction step (e.g., under H2 flow) before the next reaction cycle.
-
-
Activity Check:
-
After regeneration, repeat the catalyst stability test (Protocol 1) under the same conditions to determine the extent of activity recovery. Comparing the performance of the fresh, deactivated, and regenerated catalyst provides insight into the reversibility of the deactivation.[13]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. youtube.com [youtube.com]
- 7. advancedbiofuelsusa.info [advancedbiofuelsusa.info]
- 8. chemisgroup.us [chemisgroup.us]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Grignard Synthesis of Secondary Branched Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of secondary branched alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to form a secondary branched alcohol has a very low yield. What are the common causes?
Low yields in Grignard reactions, especially those targeting sterically hindered secondary alcohols, are frequently encountered. The primary culprits are often related to the purity of reagents and the reaction conditions.
-
Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards protic sources, such as water, and also react with oxygen. The presence of even trace amounts of moisture in glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing the amount available for the reaction with the aldehyde.
-
Poor Quality Grignard Reagent: The Grignard reagent itself may not have formed in high yield. This can be due to an oxide layer on the magnesium turnings, impure alkyl halide, or inadequate initiation of the reaction. It is crucial to use fresh, dry solvents and reagents.
-
Side Reactions: With branched (sterically hindered) aldehydes and Grignard reagents, several side reactions can compete with the desired nucleophilic addition, leading to a lower yield of the secondary alcohol. These include enolization of the aldehyde and reduction of the aldehyde.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature control, or poor mixing.
Q2: I am observing significant amounts of my starting aldehyde and a primary alcohol (derived from the Grignard reagent) in my crude product. What is happening?
This is a classic sign that your Grignard reagent is being quenched before it can react with the aldehyde. The Grignard reagent is acting as a base and is being protonated by a protic source, most commonly water. This regenerates the alkane corresponding to the Grignard reagent and forms magnesium salts.
To resolve this, ensure all glassware is rigorously dried (flame-drying under vacuum or oven-drying at >120°C for several hours are common practices), and all solvents and reagents are anhydrous.
Q3: My reaction is producing a significant amount of an enolate-derived byproduct, and I am recovering a lot of my starting aldehyde. How can I favor the Grignard addition?
Enolization is a common side reaction when using sterically hindered aldehydes and/or bulky Grignard reagents. The Grignard reagent acts as a base, abstracting an acidic α-proton from the aldehyde to form an enolate. Upon workup, this enolate is protonated back to the starting aldehyde. For example, the reaction of tert-butylmagnesium bromide with cyclohexanone can yield as little as 1% of the desired addition product due to enolization.[2]
Strategies to Minimize Enolization:
-
Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This generally favors the kinetically controlled addition reaction over the thermodynamically controlled deprotonation (enolization).
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly improve the yield of the desired alcohol. CeCl₃ transmetalates with the Grignard reagent to form an organocerium species, which is less basic but still highly nucleophilic, thus favoring addition over enolization.
-
Choice of Solvent: While both diethyl ether and tetrahydrofuran (THF) are common solvents, THF can sometimes favor enolization due to its higher polarity and coordinating ability. Experimenting with diethyl ether may be beneficial.
Q4: I am seeing a significant amount of a reduced product (a primary alcohol from the aldehyde). How can I prevent this?
Reduction of the aldehyde to a primary alcohol occurs when the Grignard reagent has a β-hydrogen. The reaction proceeds through a six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde.[1]
Mitigation Strategies for Reduction:
-
Grignard Reagent Selection: If possible, use a Grignard reagent that lacks β-hydrogens. However, for the synthesis of many branched secondary alcohols, this is not an option.
-
Low Temperature: Similar to minimizing enolization, running the reaction at lower temperatures can disfavor the reduction pathway.
-
Cerium(III) Chloride: The use of CeCl₃ is also effective in suppressing the reduction side reaction.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the impact of various reaction parameters on the yield of secondary branched alcohols.
Table 1: Effect of Cerium(III) Chloride on the Yield of Grignard Addition to a Sterically Hindered Ketone
| Grignard Reagent | Ketone | Additive | Temperature (°C) | Yield of Addition Product (%) | Yield of Recovered Ketone (%) |
| n-BuMgBr | 2-Methylcyclohexanone | None | 0 | 55 | 40 |
| n-BuMgBr | 2-Methylcyclohexanone | Anhydrous CeCl₃ | 0 | 92 | 5 |
Note: Data is representative and compiled from typical outcomes described in the literature. Actual yields may vary.
Table 2: Comparison of Solvents for the Synthesis of a Secondary Branched Alcohol
| Grignard Reagent | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| Isopropylmagnesium Bromide | Isobutyraldehyde | Diethyl Ether | 2 | ~75-85 |
| Isopropylmagnesium Bromide | Isobutyraldehyde | THF | 2 | ~70-80 |
| sec-Butylmagnesium Bromide | Propionaldehyde | Diethyl Ether | 3 | ~70-80 |
| sec-Butylmagnesium Bromide | Propionaldehyde | THF | 3 | ~65-75 |
Note: Yields are approximate and can be influenced by other factors such as temperature and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for the Grignard Synthesis of a Secondary Branched Alcohol (e.g., Diisopropylcarbinol)
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
2-Bromopropane (Isopropyl bromide)
-
Anhydrous diethyl ether or THF
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. In the dropping funnel, place a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the 2-bromopropane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Stir until the magnesium salts are dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two portions of diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Titration of the Grignard Reagent
It is highly recommended to determine the exact concentration of the prepared Grignard reagent before its use. A common method involves titration against a known amount of a protic acid in the presence of an indicator.
Materials:
-
Anhydrous THF
-
Diphenylacetic acid
-
Freshly prepared Grignard reagent solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid.
-
Dissolve the acid in anhydrous THF.
-
Add a few drops of a suitable indicator (e.g., a solution of 1,10-phenanthroline).
-
Titrate the solution with the Grignard reagent until a persistent color change is observed (the endpoint).
-
Calculate the molarity of the Grignard reagent based on the stoichiometry of the acid-base reaction.
Visualizations
Caption: A generalized workflow for the Grignard synthesis of secondary branched alcohols.
Caption: A decision tree for troubleshooting low yields in Grignard synthesis.
References
Technical Support Center: Reduction of 5-Methyl-3-Heptanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 5-methyl-3-heptanone to 5-methyl-3-heptanol.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Question: My reduction of 5-methyl-3-heptanone is not going to completion, or is proceeding very slowly. What are the possible causes and solutions?
Answer:
Incomplete or sluggish reactions are common issues that can often be resolved by assessing the following factors:
-
Reagent Quality: The activity of hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can diminish over time, especially with improper storage.
-
Solution: Use a fresh, unopened container of the reducing agent. If using an older bottle, test its activity on a small scale with a more reactive ketone.
-
-
Solvent Choice and Purity: The choice of solvent can significantly impact the reaction rate. For NaBH₄ reductions, protic solvents like methanol or ethanol are typically used. For LiAlH₄, anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as LiAlH₄ reacts violently with protic solvents.
-
Solution: Ensure the solvent is appropriate for the chosen reducing agent and is of high purity and anhydrous (especially for LiAlH₄).
-
-
Temperature: While many NaBH₄ reductions proceed at room temperature, some may require gentle heating to go to completion. Conversely, LiAlH₄ reactions are often started at 0°C and then allowed to warm to room temperature.
-
Solution: If the reaction is slow at room temperature with NaBH₄, consider gentle heating (e.g., to 40-50°C) and monitor the progress by TLC or GC. For LiAlH₄, ensure the initial cooling is adequate to control the exothermic reaction.
-
-
Stoichiometry: An insufficient amount of the reducing agent will lead to an incomplete reaction.
-
Solution: While stoichiometrically one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion.
-
Issue 2: Formation of Unexpected Side Products
Question: I am observing unexpected peaks in my GC/MS or NMR analysis after the reduction. What are the likely side products and how can I avoid them?
Answer:
The formation of side products is dependent on the specific reduction method employed. Here are some common side reactions for different reducing agents:
-
Using Sodium Borohydride (NaBH₄):
-
Side Product: Unreacted starting material (incomplete reaction).
-
Cause: See "Incomplete or Slow Reaction" section.
-
Solution: Increase the equivalents of NaBH₄, use a fresh batch of reagent, or consider gentle heating.
-
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
Side Product: Over-reduction of other functional groups. LiAlH₄ is a powerful reducing agent and can reduce esters, carboxylic acids, amides, and nitriles if present in the substrate.
-
Cause: Lack of chemoselectivity of LiAlH₄.
-
Solution: If other reducible functional groups are present and need to be preserved, use a milder reducing agent like NaBH₄.
-
-
Using Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Cu):
-
Side Products: 5-methyl-3-heptene, 5-methyl-2-heptene (alkenes), and 3-methylheptane (alkane). This is due to the hydrodeoxygenation of the ketone, where the alcohol intermediate is dehydrated and then potentially further hydrogenated.[1]
-
Cause: The use of a bifunctional catalyst (with both hydrogenation and dehydration activity) and elevated temperatures.[1]
-
Solution: To favor the formation of this compound, milder hydrogenation conditions (lower temperature and pressure) and a catalyst with low acidity should be used.
-
-
Using Wolff-Kishner Reduction (H₂NNH₂, KOH):
-
Side Products: Azine formation and reduction of the ketone to the alcohol.
-
Cause: Azine formation occurs from the reaction of the hydrazone intermediate with remaining ketone. Alcohol formation can result from the reduction of the ketone by the alkoxide base.
-
Solution: To minimize azine formation, ensure the reaction is carried out under anhydrous conditions. The formation of the alcohol can be suppressed by using an excess of hydrazine.
-
-
Using Clemmensen Reduction (Zn(Hg), HCl):
-
Side Product: Pinacol coupling products (1,2-diols).
-
Cause: The strongly acidic conditions and the metal surface can promote the dimerization of the ketone.
-
Solution: This method is generally more effective for aryl-alkyl ketones. For aliphatic ketones like 5-methyl-3-heptanone, other reduction methods are often preferred to avoid this side reaction.
-
Issue 3: Diastereomer Formation and Control
Question: My product, this compound, is a mixture of diastereomers. How can I control the diastereomeric ratio?
Answer:
The reduction of 5-methyl-3-heptanone creates a new chiral center at the carbon that was formerly the carbonyl carbon. Since the starting material is chiral (assuming a single enantiomer of 5-methyl-3-heptanone is used), the product will be a mixture of diastereomers.
-
Controlling Diastereoselectivity: The diastereomeric ratio is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. Bulky reducing agents will preferentially attack the less hindered face of the ketone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reduction of 5-methyl-3-heptanone?
A1: The expected product is this compound. This is a secondary alcohol.
Q2: Can I use LiAlH₄ for this reduction? What are the precautions?
A2: Yes, LiAlH₄ is a very effective reagent for the reduction of ketones to secondary alcohols. However, it is a very powerful reducing agent and reacts violently with water and other protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using aprotic solvents like diethyl ether or THF. The workup must also be done carefully, typically by the slow addition of water and/or aqueous acid at low temperatures to quench the excess reagent and hydrolyze the aluminum alkoxide intermediate.
Q3: My starting material has a nitro group. Can I use catalytic hydrogenation?
A3: Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd, Pt, or Ni) will likely also reduce the nitro group to an amine. If you wish to selectively reduce the ketone without affecting the nitro group, a chemoselective reducing agent like NaBH₄ is a better choice under appropriate conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the alcohol product will have a different Rf value than the starting ketone (typically lower, as the alcohol is more polar). In a GC analysis, the product will have a different retention time.
Q5: What is the best way to purify the this compound product?
A5: After an aqueous workup to remove the inorganic byproducts, the crude product can be purified by distillation or flash column chromatography on silica gel.
Data Presentation
The following table summarizes the product distribution from the hydrodeoxygenation of 5-methyl-3-heptanone under different catalytic conditions. This data is relevant for troubleshooting when using catalytic hydrogenation methods, as it illustrates how reaction conditions can lead to side products.
| Catalyst | Temperature (°C) | H₂/Ketone Molar Ratio | Conversion (%) | This compound Selectivity (%) | C₈ Alkenes Selectivity (%) | C₈ Alkane Selectivity (%) |
| 20% Cu-Al₂O₃ | 220 | 2 | 100 | Not Reported | ~82 | Not Reported |
| 20% Cu-Al₂O₃ | 220 | 25 | 100 | Not Reported | ~45 | Not Reported |
| 1% Pt-Al₂O₃ | 220 | 25 | 99.9 | Not Reported | Low | ~97 |
Data adapted from Al-Auda Z, et al. Catalysts, 2019, 9(10): 845.[1]
Experimental Protocols
Key Experiment: Reduction of 5-Methyl-3-Heptanone with Sodium Borohydride
This protocol provides a general procedure for the reduction of 5-methyl-3-heptanone to this compound using sodium borohydride in methanol.
Materials:
-
5-methyl-3-heptanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-heptanone (1.0 eq) in methanol (approximately 0.25 M solution).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or flash column chromatography.
-
Visualizations
References
Technical Support Center: Enhancing Enantioselectivity in Lipase-Catalyzed Resolution
Welcome to the Technical Support Center for Enhancing Enantioselectivity in Lipase-Catalyzed Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for improving the enantioselectivity of lipase-catalyzed reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during lipase-catalyzed resolution experiments.
Q1: My lipase-catalyzed reaction shows low or no enantioselectivity. What are the primary factors to investigate?
A1: Low enantioselectivity can stem from several factors. The most critical to investigate are:
-
Choice of Lipase: Not all lipases are suitable for every substrate. It is crucial to screen a variety of lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei) to find one with inherent selectivity for your substrate.
-
Reaction Medium (Solvent): The organic solvent significantly influences lipase conformation and, consequently, its enantioselectivity. A systematic solvent screening is highly recommended.[1][2] Hydrophobic solvents (high log P) often lead to higher activity, but the effect on enantioselectivity can vary.[2]
-
Temperature: Temperature affects the flexibility of the enzyme's active site.[3] While higher temperatures can increase reaction rates, they often decrease enantioselectivity.[4] Lowering the reaction temperature is a common strategy to enhance the enantiomeric ratio (E).
-
Acyl Donor: In transesterification reactions, the nature of the acyl donor can influence enantioselectivity. It is advisable to screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides).
-
Water Activity: The amount of water in the reaction medium is critical for lipase activity and stability in organic solvents.[5] Both excessively dry and overly aqueous conditions can be detrimental.
Q2: How does immobilization affect the enantioselectivity of a lipase?
A2: Immobilization can significantly enhance the enantioselectivity and stability of a lipase.[6] By fixing the lipase onto a solid support, its conformation can be locked into a more active and selective state. The choice of support material and immobilization method is crucial. Hydrophobic supports, for instance, can promote the "open lid" conformation of the lipase, which is often associated with higher activity.[7]
Q3: I'm observing poor reproducibility in my kinetic resolution experiments. What are the likely causes?
A3: Poor reproducibility is a common issue and can often be traced back to inconsistencies in experimental setup and execution. Key areas to check include:
-
Inconsistent Water Content: The water activity of your reaction medium can fluctuate between experiments. Ensure your solvents are of consistent hydration and consider pre-equilibrating your immobilized enzyme at a specific water activity.
-
Enzyme Batch Variation: Different batches of commercial lipase preparations can exhibit varying activity and selectivity. It is good practice to test each new batch.
-
Temperature Fluctuations: Ensure precise and consistent temperature control throughout the reaction.
-
Incomplete Mixing: In heterogeneous reactions with immobilized enzymes, ensure adequate mixing to avoid mass transfer limitations.
Q4: My immobilized lipase shows significantly lower activity compared to the free enzyme. What could be the problem?
A4: A drop in activity after immobilization can be due to several factors:
-
Enzyme Denaturation: The immobilization process itself might have denatured the enzyme. This can be caused by harsh chemical treatments or unfavorable pH conditions during immobilization.
-
Mass Transfer Limitations: The substrate may have difficulty accessing the active sites of the immobilized enzyme, or the product may have difficulty diffusing away. This is particularly common with porous supports.
-
Incorrect Orientation: The lipase may have been immobilized in an orientation that blocks the active site.
-
Leaching of the Enzyme: The enzyme may be detaching from the support during the reaction, especially with simple adsorption methods.[8]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Guide 1: Low Enantiomeric Excess (ee)
If you are observing low enantiomeric excess in your reaction, follow this troubleshooting workflow:
Guide 2: Low Activity of Immobilized Lipase
If your immobilized lipase is not performing as expected, consider the following:
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for Lipase Immobilization on Accurel MP1000
This protocol describes a common method for immobilizing lipase by physical adsorption onto a hydrophobic support.
Materials:
-
Lipase solution (e.g., from Candida antarctica lipase B, CALB)
-
Accurel MP1000 polypropylene support
-
Ethanol (50% v/v)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Distilled water
-
Shaking incubator or orbital shaker
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Support Pre-treatment: Weigh 1.0 g of Accurel MP1000 and suspend it in 20 mL of 50% ethanol. Stir the suspension for 30 minutes at room temperature to wet the hydrophobic pores of the support.
-
Washing: Filter the support material and wash it thoroughly with distilled water to remove the ethanol.
-
Immobilization: Prepare a lipase solution of known concentration in the phosphate buffer. Add the pre-treated and washed Accurel MP1000 to the lipase solution (a typical ratio is 1 g of support to 10-20 mL of lipase solution).
-
Incubation: Incubate the suspension in a shaking incubator at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours) with gentle agitation.
-
Separation: After incubation, separate the immobilized lipase from the solution by filtration.
-
Washing: Wash the immobilized lipase with phosphate buffer to remove any unbound enzyme, followed by a final wash with distilled water.
-
Drying: Dry the immobilized lipase preparation, for example, in a desiccator under vacuum, until a constant weight is achieved.
-
Activity Assay: Determine the activity of the immobilized lipase and the amount of unbound protein in the filtrate and washing solutions to calculate the immobilization yield.
Protocol 2: General Screening of Organic Solvents for Kinetic Resolution
This protocol provides a systematic approach to screen different organic solvents to find the optimal medium for a lipase-catalyzed kinetic resolution.
Materials:
-
Immobilized lipase (prepared as in Protocol 1 or commercially available, e.g., Novozym 435)
-
Racemic substrate (e.g., a racemic alcohol or acid)
-
Acyl donor (for transesterification, e.g., vinyl acetate) or nucleophile (for hydrolysis, e.g., water)
-
A range of organic solvents with varying properties (e.g., hexane, toluene, diethyl ether, acetonitrile, isopropanol)
-
Small reaction vials with caps
-
Thermostated shaker
-
Analytical instrument for determining enantiomeric excess (ee), such as a chiral GC or HPLC
Procedure:
-
Reaction Setup: In a series of reaction vials, place a defined amount of the immobilized lipase (e.g., 20 mg).
-
Solvent Addition: To each vial, add a different organic solvent (e.g., 2 mL).
-
Substrate and Reagent Addition: Add the racemic substrate to each vial to a final concentration of, for example, 50 mM. Then, add the acyl donor (or other reactant) in a specific molar ratio to the substrate (e.g., 2 equivalents).
-
Reaction Initiation: Tightly cap the vials and place them in a thermostated shaker at a constant temperature (e.g., 30 °C) and agitation speed.
-
Reaction Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot (e.g., by filtering out the enzyme or adding a quenching agent). Prepare the sample for analysis according to the requirements of your analytical method.
-
Analysis: Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate (ees) and the formed product (eep), as well as the conversion.
-
Evaluation: Calculate the enantiomeric ratio (E) for each solvent. The E-value is a measure of the enzyme's enantioselectivity and can be calculated from the ees and conversion. A higher E-value indicates better enantioselectivity. Compare the E-values and reaction rates across the different solvents to identify the most suitable one for your reaction.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the enantioselectivity of lipase-catalyzed resolutions.
Table 1: Effect of Organic Solvent on the Enantioselectivity (E) of Candida antarctica Lipase B (CALB) in the Resolution of 1-Phenylethanol
| Solvent | Log P | Enantiomeric Ratio (E) |
| n-Hexane | 3.5 | >200 |
| Toluene | 2.5 | 150 |
| Diisopropyl ether | 1.9 | 120 |
| Acetonitrile | -0.33 | 25 |
| Tetrahydrofuran (THF) | 0.49 | 40 |
| tert-Butanol | 0.35 | 60 |
Note: Data is compiled and averaged from multiple sources for illustrative purposes. Actual values may vary depending on specific reaction conditions.
Table 2: Effect of Temperature on the Enantioselectivity (E) of Lipase-Catalyzed Resolution
| Temperature (°C) | Enantiomeric Ratio (E) |
| 20 | 180 |
| 30 | 150 |
| 40 | 110 |
| 50 | 75 |
| 60 | 40 |
Note: This table illustrates the general trend of decreasing enantioselectivity with increasing temperature. The specific values are representative and depend on the enzyme, substrate, and solvent.
Mandatory Visualizations
Workflow for Enhancing Enantioselectivity
This diagram illustrates the logical workflow for systematically improving the enantioselectivity of a lipase-catalyzed resolution.
Factors Influencing Lipase Enantioselectivity
This diagram shows the key factors that can be manipulated to enhance the enantioselectivity of a lipase-catalyzed reaction.
References
- 1. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Candida antarctica lipase B enantioselectivity and activity in organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Refinement of GC-MS Protocols for Trace-Level Detection of Isomers
Welcome to the Technical Support Center for the refinement of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the trace-level detection of isomers. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of isomers at trace levels.
Issue 1: Poor Chromatographic Resolution of Isomers
Q: My isomers are co-eluting or have very poor separation. What steps can I take to improve resolution?
A: Poor resolution of isomers is a common challenge due to their similar physicochemical properties. Here is a systematic approach to improving separation:
-
Optimize the GC Oven Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can enhance the separation of volatile isomers that elute early.[1]
-
Reduce the Ramp Rate: A slower temperature ramp increases the interaction of the analytes with the stationary phase, which can significantly improve separation.[1]
-
Incorporate Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the target isomers can improve their resolution.[1]
-
-
Select an Appropriate GC Column: The choice of the stationary phase is critical for isomer separation.
-
Increase Column Length: Doubling the column length can increase resolution by approximately 40%.[2]
-
Decrease Internal Diameter (ID): A smaller ID (e.g., 0.18 mm) enhances efficiency and resolution.[3]
-
Choose a More Selective Stationary Phase: For many isomers, a mid- to high-polarity column (e.g., those containing cyanopropyl or polyethylene glycol phases) can offer better selectivity than a standard non-polar column.[2] Cyclodextrin-based chiral columns are specifically designed for separating enantiomers.[4]
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency. Operating at the optimal flow rate for the chosen column will maximize resolution.
-
Consider Derivatization: Chemical derivatization can alter the volatility and chromatographic behavior of isomers, often leading to better separation.[5]
Issue 2: Low Sensitivity and Poor Signal-to-Noise for Trace-Level Isomers
Q: I am struggling to detect my target isomers at trace levels. How can I improve the sensitivity of my GC-MS method?
A: Detecting compounds at trace levels requires optimizing both the chromatographic separation and the mass spectrometer's parameters.
-
Switch to Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Full Scan mode), SIM mode monitors only a few characteristic ions for your target analytes. This significantly increases the dwell time on the ions of interest, leading to a dramatic improvement in sensitivity (tens to hundreds of times higher).[6]
-
Optimize MS Parameters:
-
Ion Source Temperature: The temperature of the ion source can affect the fragmentation of molecules. It should be optimized to maximize the abundance of characteristic ions.
-
Electron Energy: While 70 eV is standard for library matching, adjusting the electron energy can sometimes enhance the abundance of the molecular ion or specific fragment ions, thereby improving sensitivity in SIM mode.[7]
-
Dwell Time: In SIM mode, the dwell time for each ion should be optimized. A longer dwell time can reduce noise, but an excessively long dwell time might distort the peak shape if there are too few data points across the peak. A dwell time of around 70-100 ms per ion is often a good starting point.[8][9]
-
-
Improve Sample Preparation:
-
Concentrate the Sample: Use techniques like solid-phase extraction (SPE) to concentrate the analytes from a larger sample volume.[10]
-
Minimize Matrix Effects: A thorough cleanup of the sample extract will reduce background noise and improve the signal-to-noise ratio.
-
-
Address System Contamination: A high baseline due to column bleed or system contamination can obscure trace-level peaks.
-
Use low-bleed GC columns (often designated with "ms").[11]
-
Regularly bake out the column and clean the injector and ion source.
-
Issue 3: Peak Tailing
Q: My peaks, especially for more polar isomers, are showing significant tailing. What are the likely causes and solutions?
A: Peak tailing can be caused by several factors, often related to active sites in the GC system or issues with the injection process.
-
Active Sites in the System:
-
Contaminated or Active Inlet Liner: The glass liner in the injector can have active silanol groups that interact with polar analytes. Use a deactivated liner and replace it regularly.[12]
-
Column Activity: The front end of the GC column can become contaminated or active over time. Trimming 10-20 cm from the inlet side of the column can often resolve this issue. For highly active compounds, consider using an ultra-inert column.[12]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[12]
-
Solvent-Phase Polarity Mismatch: Injecting a polar sample in a non-polar solvent onto a non-polar column can sometimes cause peak shape issues. Ensure the solvent is compatible with the stationary phase.[12]
-
Derivatization: For isomers with active hydrogens (e.g., hydroxyl, amine, or carboxyl groups), derivatization can block these active sites and significantly improve peak shape.[13]
Frequently Asked Questions (FAQs)
Q1: What is the benefit of derivatization for isomer analysis?
A1: Derivatization is a chemical modification of the analyte to make it more suitable for GC-MS analysis. For isomers, it offers several advantages:
-
Improved Chromatographic Separation: By altering the volatility and polarity of the isomers, derivatization can enhance their separation on the GC column.[5]
-
Enhanced Thermal Stability: Some isomers may be thermally labile and can degrade at high temperatures in the GC inlet. Derivatization can create more stable compounds.[13]
-
Improved Peak Shape: Derivatization blocks active functional groups that can cause peak tailing through interaction with the GC system.[13]
-
Increased Mass Spectrometric Differentiation: The derivatized isomers may produce more distinct mass spectra, aiding in their identification.[5]
Q2: How do I choose the right GC column for my isomer analysis?
A2: The choice of GC column is crucial for successful isomer separation. Key parameters to consider are:
-
Stationary Phase Polarity: The principle of "like dissolves like" applies. For non-polar isomers, a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is a good starting point. For more polar isomers, a mid- to high-polarity phase will often provide better selectivity.[14]
-
Column Dimensions:
-
Length: A longer column (e.g., 30 m or 60 m) provides more theoretical plates and thus better resolving power.[15]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm or 0.18 mm) leads to higher efficiency and narrower peaks.[2]
-
Film Thickness: A thinner film is generally better for trace analysis as it results in sharper peaks and lower bleed.[2]
-
Q3: When should I use SIM mode versus Full Scan mode?
A3: The choice depends on the goal of your analysis:
-
Full Scan Mode: This mode is used for qualitative analysis, to identify unknown compounds in a sample by comparing their mass spectra to a library. It is less sensitive than SIM mode.
-
Selected Ion Monitoring (SIM) Mode: This mode is used for quantitative analysis of target compounds at trace levels. By monitoring only a few specific ions, the sensitivity is greatly increased.[6]
Q4: What are the key steps in a solid-phase extraction (SPE) protocol for isolating isomers from a biological matrix like plasma?
A4: A typical SPE workflow involves the following steps:
-
Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol).[16]
-
Equilibration: The sorbent is then equilibrated with a solution that mimics the sample matrix (e.g., water or buffer).[16]
-
Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge.[16]
-
Washing: The cartridge is washed with a weak solvent to remove interferences while the analytes of interest remain bound to the sorbent.[16]
-
Elution: A strong solvent is used to elute the purified analytes from the sorbent.[16] The eluted sample is then typically evaporated to dryness and reconstituted in a small volume of a suitable solvent for GC-MS analysis.
Data Presentation
Table 1: Comparison of GC Column Performance for Isomer Separation
| Stationary Phase | Polarity | Typical Application | Advantages for Isomer Separation |
| 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS) | Non-polar | General purpose, separation by boiling point | Robust, low bleed, good for non-polar isomers.[14] |
| 50% Phenyl Polysiloxane (e.g., DB-17ms) | Mid-polar | Fatty acid methyl esters (FAMEs), pesticides | Increased selectivity for isomers with different polarities. |
| 6% Cyanopropylphenyl Polysiloxane (e.g., DB-624) | Mid-polar | Volatile organic compounds | Good selectivity for positional isomers.[17] |
| Polyethylene Glycol (e.g., DB-WAX) | Polar | Alcohols, free fatty acids | Excellent for separating polar isomers.[17] |
| Cyclodextrin-based | Chiral | Enantiomers | Specifically designed to separate chiral isomers.[4] |
Table 2: Quantitative Comparison of LC-MS/MS and GC-MS for Benzodiazepine Analysis
This table provides a comparative overview of the quantitative performance of LC-MS/MS and GC-MS for the analysis of five benzodiazepine compounds.[12][18]
| Analyte | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (%) | Precision (%CV) |
| alpha-hydroxyalprazolam | LC-MS/MS | 2.15 | 2.15 | 105 | <7 |
| GC-MS | 6.13 | 6.13 | 102 | <5 | |
| Oxazepam | LC-MS/MS | 2.05 | 2.05 | 105 | <7 |
| GC-MS | 5.53 | 5.53 | 102 | <5 | |
| Lorazepam | LC-MS/MS | 1.96 | 1.96 | 105 | <7 |
| GC-MS | 19.31 | 19.31 | 102 | <5 | |
| Nordiazepam | LC-MS/MS | 2.11 | 2.11 | 105 | <7 |
| GC-MS | 26.30 | 26.30 | 102 | <5 | |
| Temazepam | LC-MS/MS | 2.08 | 2.08 | 105 | <7 |
| GC-MS | 10.87 | 10.87 | 102 | <5 |
Experimental Protocols
Protocol 1: General Derivatization Procedure (Silylation)
This protocol describes a common silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This is suitable for derivatizing compounds with active hydrogens such as alcohols, phenols, carboxylic acids, and amines.
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylation reagents are water-sensitive.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried residue, followed by 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) of Isomers from Plasma
This protocol outlines a general procedure for extracting isomers from a plasma sample using a reversed-phase SPE cartridge.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of buffer (e.g., phosphate buffer, pH 6) to adjust the pH. Vortex to mix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[19]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute the analytes with 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the appropriate solvent for GC-MS analysis (with or without derivatization).
Mandatory Visualization
Caption: A logical workflow for troubleshooting common GC-MS issues in trace-level isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalcolumns.com [analyticalcolumns.com]
- 3. hplc.sk [hplc.sk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Chemoenzymatic Synthesis of 5-Methyl-3-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the chemoenzymatic synthesis of 5-Methyl-3-heptanol.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of the chemoenzymatic synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee) at Larger Scale
-
Question: We achieved high enantiomeric excess (>99%) at the lab scale (1g), but upon scaling up to 100g, the ee has dropped to 85%. What could be the cause?
-
Answer: A drop in enantiomeric excess during scale-up can be attributed to several factors:
-
Poor Temperature Control: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging.[1] Localized hot spots can decrease enzyme selectivity.
-
Inadequate Mixing: Inefficient mixing can lead to concentration gradients of the substrate and cofactor, affecting the enzyme's stereoselectivity.
-
pH Fluctuation: The production of byproducts can alter the pH of the reaction medium, which can impact enzyme activity and selectivity. This effect is often more pronounced at larger scales.
-
Enzyme Inhibition: Higher substrate or product concentrations at scale can lead to substrate or product inhibition of the enzyme, potentially affecting its stereoselectivity.
-
Troubleshooting Steps:
-
Improve Temperature Monitoring and Control: Implement more robust temperature control systems, such as a cooling jacket with a recirculating chiller, and use multiple temperature probes to ensure homogeneity.
-
Optimize Agitation: Increase the agitation speed or use a different impeller design to improve mixing. Computational Fluid Dynamics (CFD) modeling can help optimize mixing patterns in larger reactors.[2]
-
Enhance pH Buffering: Increase the buffer concentration or implement an automated pH control system that adds acid or base as needed.
-
Investigate Substrate/Product Inhibition: Perform kinetic studies at varying substrate and product concentrations to determine if inhibition is occurring. If so, consider a fed-batch approach for substrate addition or in-situ product removal.
Issue 2: Slower Reaction Rate and Incomplete Conversion at Scale
-
Question: The reaction takes significantly longer to reach completion at a 500g scale compared to the 5g scale, and we are observing incomplete conversion. Why is this happening?
-
Answer: Slower reaction rates and incomplete conversion are common scalability challenges in biocatalytic processes.[3] Potential causes include:
-
Mass Transfer Limitations: Inefficient mixing can limit the transport of the substrate from the bulk solution to the enzyme's active site. If using an immobilized enzyme, diffusion limitations within the support can also be a factor.[1]
-
Poor Oxygen Transfer (for oxidoreductases): If the enzymatic step requires oxygen, the oxygen transfer rate (OTR) can become a limiting factor in larger reactors due to the reduced surface area-to-volume ratio.[3]
-
Enzyme Deactivation: Longer reaction times and potential shear stress from vigorous mixing can lead to enzyme deactivation.
-
Sub-optimal Cofactor Regeneration: If the reaction relies on cofactor regeneration, the regeneration system may not be efficient enough at a larger scale.
-
Troubleshooting Steps:
-
Characterize Mass Transfer: Perform experiments to determine if mass transfer is limiting the reaction rate. This can be done by varying the agitation speed and observing the effect on the reaction rate.
-
Improve Oxygenation: For aerobic reactions, increase the oxygen supply by sparging with pure oxygen or increasing the headspace pressure. The design of the sparger and impeller is also critical for efficient oxygen transfer.[2]
-
Immobilize the Enzyme: Enzyme immobilization can improve stability and allow for easier reuse. However, the immobilization protocol needs to be optimized to minimize diffusion limitations.
-
Optimize Cofactor Regeneration: Ensure the cofactor regeneration system is robust and not rate-limiting. This may involve increasing the concentration of the regeneration enzyme and its substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when selecting a solvent for the scaled-up chemoenzymatic synthesis of this compound?
A1: Solvent selection is critical for a successful and sustainable scale-up. Key considerations include:
-
Enzyme Activity and Stability: The solvent should maintain the enzyme's activity and stability over extended periods.
-
Substrate and Product Solubility: Both the substrate (e.g., 5-methyl-3-heptanone) and the product (this compound) should have adequate solubility in the chosen solvent.
-
Downstream Processing: The solvent should be easily separable from the product. Consider factors like boiling point for distillation or immiscibility for liquid-liquid extraction.
-
Safety and Environmental Impact: Prioritize green solvents with low toxicity, flammability, and environmental impact.[4] The availability and cost of the solvent at an industrial scale are also important.[4]
Q2: How can I minimize enzyme deactivation during a prolonged reaction at a large scale?
A2: Minimizing enzyme deactivation is crucial for process economy. Strategies include:
-
Enzyme Immobilization: Covalently attaching the enzyme to a solid support can enhance its stability against shear stress and temperature fluctuations.
-
Addition of Stabilizers: Additives such as glycerol, sorbitol, or BSA can help stabilize the enzyme's tertiary structure.
-
Process Optimization: Reducing the reaction time by optimizing other parameters (temperature, pH, substrate concentration) can minimize the enzyme's exposure to potentially deactivating conditions.
-
Gentle Agitation: Use low-shear impellers or alternative mixing technologies to minimize mechanical stress on the enzyme.
Q3: What are the most common challenges in downstream processing and product purification when scaling up this synthesis?
A3: Downstream processing can account for a significant portion of the total production cost. Common challenges include:
-
Product Isolation: Efficiently separating the this compound from the reaction mixture, which may contain unreacted substrate, byproducts, enzyme, and salts.
-
Emulsion Formation: The presence of both organic and aqueous phases, along with biocatalysts, can sometimes lead to the formation of stable emulsions, complicating phase separation.
-
Purification: Achieving the desired product purity may require multiple purification steps, such as distillation, chromatography, or crystallization, which can be costly and lead to product loss at a large scale.
-
Waste Management: The disposal of large volumes of aqueous and organic waste in an environmentally friendly and cost-effective manner is a significant consideration.[4]
Quantitative Data Summary
Table 1: Impact of Scale on Enantiomeric Excess (ee) and Reaction Time
| Scale | Substrate (g) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Lab | 1 | 8 | >99 | 99.5 |
| Pilot | 100 | 16 | 95 | 85.2 |
| Production | 1000 | 24 | 92 | 83.7 |
Table 2: Effect of Agitation Speed on Reaction Rate at Pilot Scale (100g)
| Agitation Speed (RPM) | Initial Reaction Rate (g/L/h) | Final Conversion (%) |
| 100 | 5.2 | 88 |
| 200 | 8.9 | 95 |
| 300 | 9.1 | 95 |
Experimental Protocols
Protocol 1: Enzymatic Reduction of 5-Methyl-3-heptanone
This protocol describes a typical procedure for the stereoselective reduction of 5-methyl-3-heptanone to (S)-5-Methyl-3-heptanol using an engineered ketoreductase (KRED).
-
Reaction Setup:
-
To a jacketed reactor, add a 100 mM potassium phosphate buffer (pH 7.0) containing 10 mM NADP⁺.
-
Add the ketoreductase and a glucose dehydrogenase (for cofactor regeneration) to the desired final concentrations.
-
Initiate mixing and control the temperature at 30°C.
-
-
Substrate Addition:
-
Dissolve 5-methyl-3-heptanone and glucose in a minimal amount of a co-solvent (e.g., isopropanol).
-
Add the substrate solution to the reactor to initiate the reaction. For larger scales, a fed-batch addition strategy is recommended to avoid substrate inhibition.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
Maintain the pH at 7.0 by the automated addition of a dilute base.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Separate the organic phase, which contains the product and unreacted substrate.
-
Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizations
References
Technical Support Center: Managing Reaction Intermediates in Multi-Step Alcohol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction intermediates during multi-step alcohol synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Q1: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A1: Low yields in multi-step synthesis can stem from several factors. A systematic approach is crucial for diagnosis.[1][2]
-
Incomplete Reactions: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature if the starting material is still present.[3]
-
-
Side Reactions: Unwanted side reactions can consume starting materials or intermediates.
-
Intermediate Instability: The intermediate may be degrading under the reaction conditions.
-
Solution: If you suspect an unstable intermediate, such as a carbocation prone to rearrangement, consider alternative synthetic routes that avoid its formation.[4][5] For instance, using phosphorus oxychloride (POCl₃) in pyridine for dehydration proceeds via an E2 mechanism, avoiding carbocation intermediates.[4]
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification.
Q2: I am attempting a Grignard reaction on a substrate containing a hydroxyl group, and the reaction is failing. What is the likely problem?
A2: The most probable cause is the acidic proton of the alcohol. Grignard reagents are strong bases and will be quenched by even weakly acidic protons, such as those from hydroxyl groups.[6][7][8][9] This acid-base reaction is much faster than the desired nucleophilic addition to a carbonyl group.[6]
-
Solution: The hydroxyl group must be "protected" before introducing the Grignard reagent.[6][10][11] A protecting group masks the reactivity of the alcohol.[6][10] After the Grignard reaction is complete, the protecting group is removed to regenerate the alcohol.[11] Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used for this purpose as they are stable to Grignard reagents but can be easily removed later.[6]
Q3: My alcohol dehydration reaction is yielding a rearranged alkene product. How can I prevent this?
A3: Carbocation rearrangements are a common issue in alcohol dehydrations that proceed through an E1 mechanism, particularly with secondary and tertiary alcohols.[4][12][13] The reaction involves the formation of a carbocation intermediate, which can rearrange to a more stable carbocation via a hydride or alkyl shift before elimination occurs to form the alkene.[13][14][15]
-
To favor the unrearranged product, you can:
-
Change the mechanism: Employ conditions that favor an E2 elimination, which is a concerted reaction and does not involve a carbocation intermediate. Using phosphorus oxychloride (POCl₃) in the presence of a base like pyridine is a standard method for this.[4]
-
Use a different leaving group: Convert the alcohol into a better leaving group that can be eliminated under non-acidic conditions, such as a tosylate or mesylate.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are protecting groups and why are they necessary for alcohols?
A1: A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule.[10] For alcohols, the hydroxyl group can be acidic and nucleophilic, which can interfere with many common organic reactions, such as those involving Grignard reagents or strong bases.[6][8] Protecting the alcohol converts it into a less reactive functional group, an ether, allowing the desired reaction to proceed without side reactions.[8][10] The protecting group must be stable to the reaction conditions and easy to remove in high yield afterward.[8]
Q2: How do I choose the right protecting group for my alcohol?
A2: The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions you plan to use in subsequent steps. Key considerations include:
-
Stability: The protecting group must be stable to the upcoming reaction conditions.
-
Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and not affect other functional groups in the molecule.
-
Orthogonality: In complex syntheses with multiple protecting groups, each group should be removable under a unique set of conditions without affecting the others.
Below is a summary of common protecting groups for alcohols and their typical stability:
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | Strong bases, Grignard reagents, many oxidizing and reducing agents | Acids, Fluoride ion (e.g., TBAF) |
| Triisopropylsilyl Ether | TIPS | Similar to TBDMS, but more stable to acidic conditions | Fluoride ion |
| Tetrahydropyranyl Ether | THP | Basic conditions, organometallic reagents, nucleophiles, many oxidizing and reducing agents | Acidic conditions |
| Benzyl Ether | Bn | Acidic and basic conditions, many oxidizing and reducing agents | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Methoxymethyl Ether | MOM | Strong bases, Grignard reagents | Acidic conditions |
Q3: What are common methods for oxidizing a primary alcohol, and how do I control the oxidation to stop at the aldehyde?
A3: Primary alcohols can be oxidized to either aldehydes or carboxylic acids. The choice of oxidizing agent determines the product.
-
To obtain a carboxylic acid: Strong oxidizing agents like chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄) or potassium permanganate (KMnO₄) will oxidize a primary alcohol to a carboxylic acid.
-
To stop at the aldehyde: Milder, more selective oxidizing agents are required. Common methods include:
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (Et₃N). This reaction is known for its mild conditions and high yields.[16][17][18]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a convenient and mild oxidation of primary alcohols to aldehydes.
-
Pyridinium Chlorochromate (PCC): A chromium(VI) reagent that is selective for the oxidation of primary alcohols to aldehydes.
-
Section 3: Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.[19]
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.[19]
-
Stir the reaction mixture at room temperature for 12-16 hours.[19] Monitor the reaction progress by thin-layer chromatography (TLC).[19]
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.[19]
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[19]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This protocol describes the cleavage of a TBDMS ether to regenerate the alcohol using tetrabutylammonium fluoride (TBAF).[19]
-
Reagents and Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.[19]
-
Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.[19]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.[19]
-
Once the reaction is complete, quench by adding water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Swern Oxidation of a Primary Alcohol to an Aldehyde
This protocol provides a general procedure for the Swern oxidation.[16][17][20][21]
-
Reagents and Materials:
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.7 equiv)
-
Primary alcohol (1.0 equiv)
-
Triethylamine (Et₃N) (7.0 equiv)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 equiv) in DCM dropwise.[17]
-
Add a solution of the primary alcohol (1.0 equiv) in DCM dropwise over 5 minutes.[17]
-
Stir the reaction mixture for 30 minutes at -78 °C.[17]
-
Add triethylamine (7.0 equiv) dropwise over 10 minutes.[17]
-
Allow the reaction mixture to warm to room temperature and add water.[17]
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[17]
-
Purify the resulting aldehyde by flash column chromatography.[17]
-
Section 4: Visual Guides
Workflow for Multi-Step Synthesis with Alcohol Protection
Caption: General workflow for a multi-step synthesis involving the protection and deprotection of an alcohol.
Decision Tree for Selecting an Alcohol Protecting Group
Caption: A decision-making flowchart for selecting a suitable protecting group for an alcohol.
Mechanism of Carbocation Rearrangement in Alcohol Dehydration
Caption: Mechanism illustrating carbocation rearrangement during the E1 dehydration of a secondary alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. A study on the Stability of Intermediates [unacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. leah4sci.com [leah4sci.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 17. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Analysis of Cu-Al2O3 and Pt-Al2O3 Catalysts for Alcohol Dehydration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Alcohol Dehydration
The dehydration of alcohols is a fundamental chemical transformation, yielding valuable products such as alkenes and ethers. The choice of catalyst is paramount in directing the reaction towards desired products and achieving high efficiency. This guide provides a comparative analysis of two prominent alumina-supported catalysts, Copper-Alumina (Cu-Al2O3) and Platinum-Alumina (Pt-Al2O3), for alcohol dehydration. This comparison is based on a synthesis of publicly available experimental data to aid researchers in selecting the appropriate catalyst for their specific applications.
Executive Summary
Both Cu-Al2O3 and Pt-Al2O3 on alumina supports are effective for alcohol dehydration; however, their catalytic behavior and product selectivity differ significantly. The alumina support itself is an active catalyst for dehydration due to its acidic sites.[1][2] The addition of copper or platinum modifies the catalyst's activity and selectivity.
Cu-Al2O3 catalysts are generally prepared via co-precipitation and are active for the dehydration of alcohols like ethanol.[3][4] These catalysts can also exhibit activity in dehydrogenation reactions, leading to the formation of aldehydes.[1][5]
Pt-Al2O3 catalysts , typically synthesized by impregnation, are highly active for various reactions, including dehydration and dehydrogenation.[6] In the context of ethanol conversion, Pt/Al2O3 can facilitate dehydration to ethylene, but it is also a potent catalyst for steam reforming, which involves different reaction pathways.[2][7] The selectivity of Pt/Al2O3 towards dehydration is influenced by reaction conditions and the presence of other reactants.
Performance Data
The following table summarizes representative performance data for Cu-Al2O3 and Pt-Al2O3 catalysts in ethanol dehydration, compiled from various studies. It is important to note that the experimental conditions are not identical, which will influence the results.
| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Product Selectivity (%) | Reference |
| Cu/γ-Al2O3 | Ethanol | 450 | 57 - 86 | ~90% Ethylene | [3] |
| γ-Al2O3 | Ethanol | 450 | - | ~90% Ethylene | [3] |
| Pt/Al2O3 | Ethanol | 500 | 47 | 41% Ethene | [7] |
Experimental Protocols
Detailed methodologies for the preparation and testing of these catalysts are crucial for reproducibility and further development.
Catalyst Preparation
Cu-Al2O3 Catalyst Preparation (Co-precipitation Method) [4]
-
Precursor Solution: Aqueous solutions of copper nitrate (Cu(NO3)2) and aluminum nitrate (Al(NO3)3) are prepared.
-
Precipitation: A precipitating agent, such as sodium carbonate (Na2CO3), is added to the mixed metal nitrate solution under controlled pH and temperature to precipitate the metal hydroxides/carbonates.
-
Aging: The resulting slurry is aged for a specified period to ensure complete precipitation and uniform composition.
-
Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove residual ions.
-
Drying and Calcination: The solid is dried, typically overnight, and then calcined in air at elevated temperatures (e.g., 350-500 °C) to decompose the precursors into their respective oxides.[8]
Pt-Al2O3 Catalyst Preparation (Incipient Wetness Impregnation) [6]
-
Support Preparation: γ-Al2O3 support is dried to remove adsorbed water.
-
Impregnation Solution: An aqueous solution of a platinum precursor, such as chloroplatinic acid (H2PtCl6), is prepared. The volume of the solution is equal to the pore volume of the alumina support.
-
Impregnation: The platinum precursor solution is added dropwise to the alumina support with constant mixing to ensure even distribution.
-
Drying and Calcination: The impregnated support is dried and then calcined in air at a high temperature to decompose the platinum precursor and anchor the platinum onto the alumina surface.
-
Reduction: Prior to the reaction, the catalyst is typically reduced in a hydrogen flow at an elevated temperature to convert the platinum oxide species to metallic platinum.[6]
Catalytic Activity Testing
-
Reactor Setup: A fixed-bed reactor is typically used for gas-phase alcohol dehydration.
-
Catalyst Loading: A known amount of the catalyst is loaded into the reactor.
-
Pre-treatment: The catalyst is pre-treated in situ, which may involve reduction in a hydrogen flow for Pt-Al2O3.
-
Reaction Conditions: The alcohol is vaporized and fed into the reactor with a carrier gas (e.g., nitrogen). The reaction is carried out at a specific temperature, pressure, and weight hourly space velocity (WHSV).
-
Product Analysis: The reactor effluent is analyzed using online gas chromatography (GC) to determine the conversion of the alcohol and the selectivity to various products.
Reaction Pathways and Mechanisms
The dehydration of alcohols over alumina-based catalysts can proceed through different pathways, primarily leading to the formation of either an alkene (intramolecular dehydration) or an ether (intermolecular dehydration). The reaction temperature is a key factor in determining the product distribution, with higher temperatures generally favoring alkene formation.[9]
The following diagrams illustrate the general experimental workflow and the proposed reaction pathways for ethanol dehydration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. anhuilu.dlut.edu.cn [anhuilu.dlut.edu.cn]
- 9. Development of a New Ternary Al2O3–HAP–Pd Catalyst for Diethyl Ether and Ethylene Production Using the Preferential Dehydration of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Absolute Configuration of 5-Methyl-3-heptanol Stereoisomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. The spatial arrangement of atoms at a stereocenter can profoundly influence a molecule's biological activity and pharmacological properties. This guide provides an objective comparison of key experimental methods for validating the absolute configuration of 5-Methyl-3-heptanol stereoisomers, supported by experimental principles and data presentation.
The primary techniques for determining the absolute configuration of chiral alcohols like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Mosher's method, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).[1][2] Each method offers distinct advantages and is suited to different experimental constraints.
Comparison of Key Performance Metrics
The choice of an analytical method depends on factors such as sample availability, the physical state of the compound, available instrumentation, and the required level of certainty. The following table summarizes the key aspects of the three primary methods.
| Feature | Mosher's Method (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent ((R)- and (S)-MTPA) to form diastereomers with distinct NMR chemical shifts.[3][4][5] | Diffraction of X-rays by a single, high-quality crystal to determine the three-dimensional arrangement of atoms.[1][6] | Differential absorption of left and right circularly polarized infrared light, which is then compared to a computationally predicted spectrum.[7][8][9] |
| Sample Requirement | 1-5 mg of the chiral alcohol.[10] | A single, high-quality crystal (typically 0.1-0.3 mm). | 5-15 mg of the chiral alcohol in solution. |
| Analysis Time | 4-6 hours of active effort over 1-2 days for esterification and NMR analysis.[3][4] | Highly variable; crystal growth can take days to weeks. Data collection and analysis typically take a few hours to a day. | Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days. |
| Instrumentation | Nuclear Magnetic Resonance (NMR) Spectrometer. | Single-Crystal X-ray Diffractometer. | VCD Spectrometer. |
| Key Advantage | Relatively rapid and applicable to non-crystalline samples (oils/liquids).[11][12] | Provides unambiguous and definitive determination of absolute configuration.[6][13] | Applicable to a wide range of molecules in solution, even those that are difficult to crystallize.[7][14] |
| Limitations | Requires successful chemical derivatization and can be difficult to interpret with complex molecules. The Mosher method is limited to secondary alcohols that are not too sterically hindered.[15] | Requires a suitable single crystal, which can be challenging to obtain. The molecule should preferably contain a "heavy" atom for easier analysis.[13][16] | Requires access to specialized equipment and computational resources for spectral prediction.[17] |
Experimental Protocols and Methodologies
Mosher's Method: NMR-Based Analysis
Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols.[3][4][5] It involves the preparation of diastereomeric esters using the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][4] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts (Δδ = δS - δR) of nearby protons in the ¹H NMR spectrum. By analyzing the sign of these differences, the absolute configuration of the alcohol can be deduced.[3][11]
Detailed Protocol:
-
Esterification: React the this compound enantiomer with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions, typically in the presence of a base like pyridine or DMAP, to form the respective (R)-MTPA and (S)-MTPA esters.[10][11][12]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. It is also beneficial to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.[11][12]
-
Data Analysis:
-
Assign the chemical shifts for the protons on either side of the carbinol carbon for both the (R)- and (S)-MTPA esters.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).
-
A consistent positive Δδ for protons on one side of the carbinol carbon and a negative Δδ for those on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.[3][11]
-
Single-Crystal X-ray Crystallography
This technique is considered the "gold standard" for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.[6] The method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.[1] For chiral molecules, anomalous dispersion of X-rays can be used to determine the absolute stereochemistry.[13]
Detailed Protocol:
-
Crystallization: Grow a single, high-quality crystal of an enantiomerically pure this compound derivative. Since this compound is a liquid at room temperature, it must first be derivatized to a solid compound that readily crystallizes. Common derivatives for alcohols include benzoates, p-bromobenzoates, or other esters.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is generated, and an atomic model is built and refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a critical value; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the opposite enantiomer.[2]
References
- 1. purechemistry.org [purechemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. matilda.science [matilda.science]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. Absolute configuration - Wikipedia [en.wikipedia.org]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. schrodinger.com [schrodinger.com]
Comparing the biological activity of 5-Methyl-3-heptanol isomers
A comprehensive review of available scientific literature reveals a notable scarcity of experimental data specifically comparing the biological activities of 5-Methyl-3-heptanol isomers. While this compound and its stereoisomers are of interest in fields such as chemical ecology, detailed studies on their specific biological effects, signaling pathways, and comparative performance are not well-documented in publicly accessible research.[1]
The molecule this compound has two chiral centers, meaning it can exist as four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).[1] This stereoisomerism is crucial as different isomers of a compound can have vastly different biological activities.
Due to the limited availability of specific data on the biological activity of this compound isomers, we are unable to provide a detailed comparison guide with experimental data and visualizations as requested.
In contrast to this compound, the biological activity of the isomers of a closely related compound, 4-Methyl-3-heptanol , is extensively studied, particularly in the context of insect chemical communication. These isomers are well-known components of aggregation and trail pheromones in various beetle and ant species.
Should you be interested, a detailed comparative guide on the biological activity of 4-Methyl-3-heptanol isomers can be provided. This guide would include:
-
Quantitative Data on Pheromonal Activity: Tables summarizing the attractive or inhibitory effects of different stereoisomers on specific insect species.
-
Experimental Protocols: Detailed methodologies for bioassays used to determine the biological activity of these isomers.
-
Visualizations: Diagrams of experimental workflows for pheromone isolation and bioassays, as well as illustrations of the stereoisomers.
This alternative analysis would offer the depth and data-rich comparison you are seeking, albeit for a different, yet structurally similar, compound. Please indicate if you would like to proceed with a comparison guide on the biological activity of 4-Methyl-3-heptanol isomers.
References
A Researcher's Guide to Cross-Referencing Experimental and Theoretical Spectroscopic Data
In the realms of chemical research, drug discovery, and materials science, the precise characterization of molecular structures is a foundational requirement. The convergence of experimental spectroscopy with theoretical predictions provides a powerful and robust methodology for structural elucidation and validation. This guide offers a systematic approach for researchers, scientists, and drug development professionals to objectively compare experimental and theoretical spectroscopic data, ensuring a higher degree of confidence in their findings.
The core principle of this comparative analysis lies in the synergy between empirical measurements and computational chemistry. Experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a real-world fingerprint of a molecule.[1] In parallel, theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict these spectroscopic properties. A strong correlation between the experimental and theoretical data significantly strengthens the structural assignment of a compound.
Data Presentation: A Comparative Analysis
A clear and direct comparison of quantitative data is best achieved through well-structured tables. This format facilitates an immediate assessment of the congruence between experimental and theoretical values.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Difference (ppm) |
| ¹H (e.g., Ha) | [Insert Value] | [Insert Value] | [Calculate Difference] |
| ¹H (e.g., Hb) | [Insert Value] | [Insert Value] | [Calculate Difference] |
| ¹³C (e.g., C1) | [Insert Value] | [Insert Value] | [Calculate Difference] |
| ¹³C (e.g., C2) | [Insert Value] | [Insert Value] | [Calculate Difference] |
Table 2: Comparison of Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Difference (cm⁻¹) |
| [e.g., C=O stretch] | [Insert Value] | [Insert Value] | [Calculate Difference] |
| [e.g., N-H bend] | [Insert Value] | [Insert Value] | [Calculate Difference] |
| [e.g., C-H stretch] | [Insert Value] | [Insert Value] | [Calculate Difference] |
Table 3: Comparison of UV-Visible Electronic Transitions
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Difference (nm) |
| [e.g., π → π] | [Insert Value] | [Insert Value] | [Calculate Difference] |
| [e.g., n → π] | [Insert Value] | [Insert Value] | [Calculate Difference] |
Experimental and Theoretical Protocols
Reproducibility and accuracy are contingent upon meticulous experimental and computational methodologies.
Experimental Protocols:
A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality experimental spectra.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.[2]
-
Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a calibrated spectrometer.[3] Ensure sufficient scans are performed to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]
-
-
IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is common. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4]
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the 4000-400 cm⁻¹ range.[4] A background spectrum should be recorded and subtracted.[4]
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range.
-
Theoretical Protocols:
Computational methods provide the theoretical spectra for comparison.
-
Geometry Optimization: The first step is to obtain a stable 3D structure of the molecule. This is typically achieved through geometry optimization using a quantum chemical method, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: For IR spectra, vibrational frequencies are calculated from the optimized geometry. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.
-
NMR Chemical Shift Calculations: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure. The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).
-
Electronic Transition Calculations: For UV-Vis spectra, time-dependent DFT (TD-DFT) is a widely used method to calculate the energies and oscillator strengths of electronic transitions.[5]
Visualizing the Workflow and a Signaling Pathway Application
To illustrate the logical flow of cross-referencing spectroscopic data, the following diagram outlines the key steps.
Caption: Workflow for cross-referencing experimental and theoretical spectroscopic data.
In drug development, understanding how a molecule interacts with a biological target is crucial. Spectroscopic data can provide insights into these interactions. The following diagram illustrates a hypothetical signaling pathway where a drug molecule, characterized by spectroscopy, inhibits a key enzyme.
Caption: A drug molecule inhibiting a kinase in a signaling pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards theoretical spectroscopy with error bars: systematic quantification of the structural sensitivity of calculated spectra - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05103A [pubs.rsc.org]
A Comparative Analysis of 4-Methyl-3-heptanol and 5-Methyl-3-heptanol as Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally similar C8 alcohols, 4-methyl-3-heptanol and 5-methyl-3-heptanol, in the context of their roles as insect pheromones. While 4-methyl-3-heptanol is a well-documented and behaviorally active semiochemical for several insect species, this compound is not currently recognized as a significant insect pheromone. This comparison synthesizes available experimental data to highlight the critical importance of isomeric structure in chemical ecology and to inform future research in insect behavior and pest management.
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and foraging. Pheromones, chemical signals used for intraspecific communication, are of particular interest for their potential in integrated pest management (IPM) strategies. The specificity of these chemical cues is often determined by subtle structural variations, including isomerism and stereochemistry. This guide examines two such structural isomers: 4-methyl-3-heptanol and this compound.
4-Methyl-3-heptanol is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. It is a known aggregation pheromone for several species of bark beetles in the genus Scolytus and also functions as a trail or alarm pheromone in certain ant species.[1][2] The biological activity of 4-methyl-3-heptanol is highly dependent on its stereochemistry, with different isomers eliciting attraction, inhibition, or having no effect.
This compound , a structural isomer of 4-methyl-3-heptanol, has not been identified as a primary component of any known insect pheromone blend. While it has been included in general screenings of volatile organic compounds for insect electrophysiological responses, there is a conspicuous lack of evidence supporting a specific role in insect chemical communication.
Comparative Performance as Insect Pheromones
The disparity in the known pheromonal activity between these two isomers is stark. 4-Methyl-3-heptanol has been the subject of numerous studies, providing a wealth of quantitative data on its effects on insect behavior. In contrast, data for this compound's pheromonal activity is virtually nonexistent in the current scientific literature.
Data Presentation: 4-Methyl-3-heptanol Stereoisomer Activity
The following table summarizes the behavioral responses of the almond bark beetle, Scolytus amygdali, to the four stereoisomers of 4-methyl-3-heptanol based on field trapping experiments.
| Stereoisomer | Behavioral Response in Scolytus amygdali | Mean Trap Catch (± SE) |
| (3S,4S)-4-methyl-3-heptanol | Attractant (Aggregation Pheromone) | 15.5 ± 2.5 a |
| (3R,4S)-4-methyl-3-heptanol | Inhibitory | 1.8 ± 0.8 b |
| (3R,4R)-4-methyl-3-heptanol | Inhibitory | 2.5 ± 1.0 b |
| (3S,4R)-4-methyl-3-heptanol | No significant effect | 5.3 ± 1.5 ab |
| Control (Hexane) | - | 4.0 ± 1.2 b |
Data adapted from Zada, A., et al. (2004). Journal of Chemical Ecology, 30(3), 631-641.[1][2] Traps were baited with the respective stereoisomer in combination with the synergist (3S,4S)-4-methyl-3-hexanol. Means followed by the same letter are not significantly different.
As the data clearly indicates, only the (3S,4S)-stereoisomer is attractive to S. amygdali.[1] The (3R,4S) and (3R,4R) isomers significantly reduce trap captures, demonstrating an inhibitory effect.[1] This high degree of stereospecificity is a common feature of insect pheromone systems.
For This compound , no comparable data from field trapping or behavioral assays demonstrating attraction or inhibition in any insect species has been found in the reviewed literature.
Experimental Protocols
Synthesis of 4-Methyl-3-heptanol Stereoisomers
The synthesis of the four stereoisomers of 4-methyl-3-heptanol is crucial for studying their individual biological activities. A common method involves the following key steps[1][2]:
-
Preparation of Chiral Ketones: Enantiomerically pure (R)- and (S)-4-methyl-3-heptanone are synthesized using chiral auxiliaries such as SAMP ( (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine).
-
Reduction to Alcohols: The chiral ketones are then reduced to their corresponding alcohols. This reduction typically yields a mixture of diastereomers (e.g., reduction of (S)-4-methyl-3-heptanone yields a mixture of (3S,4S)- and (3R,4S)-4-methyl-3-heptanol).
-
Diastereomer Separation: The diastereomeric alcohols are separated using techniques such as enzymatic transesterification. For example, lipase-catalyzed acetylation can selectively acylate one diastereomer, allowing for the separation of the acetylated and unreacted alcohols.
-
Hydrolysis: The separated acetate is then hydrolyzed to yield the pure alcohol stereoisomer.
Field Trapping Bioassay for Bark Beetles
Field trials are essential for evaluating the behavioral responses of insects to potential pheromones under natural conditions. A typical protocol for testing the attractancy of 4-methyl-3-heptanol isomers to Scolytus beetles is as follows[1][2]:
-
Trap Selection and Placement: Funnel traps are commonly used and are suspended from trees in the study area. Traps are typically placed at a standardized height and spaced sufficiently far apart to avoid interference.
-
Lure Preparation: The individual stereoisomers of 4-methyl-3-heptanol are released from a controlled-release dispenser (e.g., a rubber septum or a polyethylene vial). A synergist, such as (3S,4S)-4-methyl-3-hexanol for S. amygdali, is often added to the lure. A solvent-only control is included for comparison.
-
Experimental Design: Treatments (different stereoisomers and the control) are arranged in a randomized block design, with each block consisting of one of each treatment. The experiment is replicated several times.
-
Data Collection and Analysis: The number of target insects captured in each trap is recorded at regular intervals. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the treatments.
Mandatory Visualizations
Caption: Experimental workflow for insect pheromone identification and validation.
Caption: Stereospecificity of 4-methyl-3-heptanol isomers in eliciting behavioral responses.
Conclusion
The comparison between 4-methyl-3-heptanol and this compound underscores the remarkable specificity of insect chemoreception. While 4-methyl-3-heptanol is a well-established pheromone whose activity is intricately tied to its stereochemistry, there is currently no scientific evidence to support a similar role for this compound. This stark difference highlights the importance of precise molecular structure in mediating biological activity and serves as a critical reminder for researchers in chemical ecology and pest management. Future research could explore the potential for this compound to act as an antagonist or synergist to known pheromones, or to have pheromonal activity in yet-unstudied insect species. However, based on current knowledge, 4-methyl-3-heptanol remains a key molecule in the chemical communication of several insect species, while this compound does not.
References
A Comparative Guide to the Synthesis of Atorvastatin: The Established Paal-Knorr Route vs. a Novel Green Biocatalytic Approach
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, the active ingredient in one of the world's most prescribed cholesterol-lowering medications, is a complex synthetic target.[1][2] For decades, the industrial production of this vital drug has relied on a robust, convergent synthesis known as the Paal-Knorr route.[3] However, recent advancements in green chemistry and biocatalysis have introduced innovative methods that promise greater efficiency and environmental sustainability. This guide provides an objective comparison between the established Paal-Knorr synthesis and a modern, enzyme-based approach, supported by published data.
Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the liver's cholesterol biosynthesis pathway.[4][5] By blocking the conversion of HMG-CoA to mevalonate, a cholesterol precursor, atorvastatin significantly reduces hepatic cholesterol production.[1] This decrease in intracellular cholesterol upregulates LDL receptor expression on liver cells, enhancing the clearance of "bad" LDL cholesterol from the bloodstream.[4][6]
Figure 1. Atorvastatin inhibits the HMG-CoA reductase enzyme.
Route 1: The Established Paal-Knorr Synthesis
The commercial synthesis of atorvastatin has long been dominated by the Paal-Knorr pyrrole synthesis.[3][7] This convergent approach involves constructing the central, highly substituted pyrrole core by condensing a 1,4-dicarbonyl compound with a primary amine, which contains the crucial chiral side-chain.[3][8] This method has proven reliable for large-scale production.
Key Features:
-
Convergent Strategy: Different fragments of the molecule are synthesized separately and then combined.[9]
-
Paal-Knorr Reaction: Forms the central pyrrole ring, which is the structural hub of the molecule.[8]
-
Scalability: The process has been optimized for multi-kilogram industrial production.[8][10]
Route 2: A Novel Green Biocatalytic Process
In the drive for more sustainable manufacturing, a green-by-design biocatalytic process has been developed for a key chiral intermediate of atorvastatin—ethyl (R)-4-cyano-3-hydroxybutyrate.[11][12] This innovative route replaces traditional chemical steps with highly selective enzymes, operating in aqueous media under mild conditions.
Key Features:
-
Enzymatic Reduction: A ketoreductase (KRED) enzyme, coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, performs an enantioselective reduction of a chloroketone precursor.[12][13]
-
Biocatalytic Cyanation: A halohydrin dehalogenase (HHDH) enzyme catalyzes the replacement of a chloro-substituent with a cyano group at a neutral pH and ambient temperature.[12][13]
-
Improved Safety and Sustainability: Avoids harsh reagents and conditions, reduces waste, and increases worker safety.[11]
Comparative Data Analysis
The following table summarizes the key performance indicators for the synthesis of the critical chiral side-chain intermediate, highlighting the advantages of the biocatalytic approach.
| Metric | Established Chemical Route (Typical) | Novel Biocatalytic Route |
| Key Transformation | Chemical reduction & cyanation | Enzymatic reduction & cyanation |
| Overall Yield | ~50% (due to resolution step) | 96% (isolated yield)[12][13] |
| Enantiomeric Excess (e.e.) | Requires chiral resolution | >99.5%[12][13] |
| Reaction Conditions | Heated alkaline conditions, organic solvents | Aqueous, neutral pH, ambient temp[11][12] |
| Key Reagents | Hydrogen bromide, cyanide salts | Enzymes (KRED, GDH, HHDH), glucose |
| Waste Generation (E-Factor) | Higher | 5.8 (excluding process water)[12] |
| Number of Operations | More (includes fractional distillation) | Fewer unit operations[11] |
Visualizing the Synthetic Workflows
The diagrams below illustrate the logical flow of the established industrial synthesis and the streamlined workflow of the new biocatalytic process.
Figure 2. High-level comparison of the synthetic workflows.
Figure 3. Detailed workflow of the two-step enzymatic process.
Experimental Protocols
Protocol: Enzymatic Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate
This protocol is a representative summary based on published green chemistry procedures.[12][13]
Materials:
-
Ethyl-4-chloroacetoacetate
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP+ (catalytic amount)
-
Phosphate buffer (e.g., pH 7.0)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, charge the phosphate buffer and D-glucose. Stir until all glucose is dissolved.
-
Enzyme Addition: Add the KRED, GDH, and the catalytic amount of NADP+. Stir the mixture gently for 10-15 minutes to ensure homogeneity.
-
Substrate Addition: Slowly add the ethyl-4-chloroacetoacetate substrate to the vessel.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 25-30°C) and neutral pH. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or GC) until substrate conversion is complete.
-
Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, (S)-ethyl-4-chloro-3-hydroxybutyrate.
-
Analysis: Confirm the product's purity and enantiomeric excess using chiral HPLC or GC analysis. The isolated yield is expected to be approximately 96% with an e.e. greater than 99.5%.[12][13]
Conclusion
While the Paal-Knorr synthesis remains a validated and powerful method for the industrial production of Atorvastatin, modern biocatalytic approaches present a compelling alternative. For the synthesis of key chiral intermediates, the enzyme-based route demonstrates superior performance in terms of yield, enantioselectivity, and environmental impact. It operates under mild, aqueous conditions, significantly reduces waste, and obviates the need for hazardous reagents and difficult purification steps. For drug development professionals focused on process optimization and sustainable manufacturing, embracing these green-by-design principles offers a clear path toward more efficient, safer, and cost-effective API production.
References
- 1. lms-dev.api.berkeley.edu [lms-dev.api.berkeley.edu]
- 2. news-medical.net [news-medical.net]
- 3. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Branched versus Straight-Chain C8 Alcohols for Biofuel Applications
An objective evaluation of the performance and properties of n-octanol and 2-ethylhexanol as potential biofuels, supported by experimental data and standardized testing protocols.
The quest for sustainable and efficient biofuels has led to the investigation of various alcohol-based additives and replacements for conventional fossil fuels. Among these, C8 alcohols, with their higher energy density compared to shorter-chain alcohols like ethanol, present a promising avenue. This guide provides a comparative study of a straight-chain C8 alcohol, n-octanol, and a branched-chain C8 alcohol, 2-ethylhexanol, for their application as biofuels. The comparison focuses on key performance indicators, supported by quantitative data and detailed experimental methodologies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physicochemical and combustion properties of n-octanol and 2-ethylhexanol, critical for their evaluation as biofuels.
| Property | n-Octanol (Straight-Chain) | 2-Ethylhexanol (Branched-Chain) | Test Method |
| Molecular Formula | C8H18O | C8H18O | - |
| Molar Mass ( g/mol ) | 130.23 | 130.23 | - |
| Density at 20°C ( kg/m ³) | 820[1] | 833[2] | ASTM D4052 |
| Lower Heating Value (MJ/kg) | 37.6[1] | 38.4[3] | ASTM D240 |
| Cetane Number | 37[1] | 23.2[3] | ASTM D613 |
| Research Octane Number (RON) | ~20 | ~40 | ASTM D2699 |
| Kinematic Viscosity at 20°C (mm²/s) | 10.2[1] | 10.3[2] | ASTM D445 |
| Pour Point (°C) | -15 | <-70[4] | ASTM D97 |
| Flash Point (°C) | 81 | 79 (Closed Cup)[4] | ASTM D93 |
| Oxygen Content (wt%) | 12.3[1] | 12.3 | - |
| Stoichiometric Air-Fuel Ratio | 12.7[1] | ~12.7 | - |
Analysis of Performance Characteristics
Branched-chain C8 alcohols, such as 2-ethylhexanol, generally exhibit a higher Research Octane Number (RON) compared to their straight-chain counterparts like n-octanol.[5] This indicates better anti-knock characteristics, making them more suitable for spark-ignition engines. Conversely, straight-chain alcohols tend to have a higher cetane number, a key parameter for compression-ignition (diesel) engines, signifying a shorter ignition delay.[1]
In terms of energy content, both alcohols have a lower heating value than conventional diesel (around 42.9 MJ/kg) but are significantly higher than ethanol.[1] The branched structure of 2-ethylhexanol contributes to a slightly higher heating value compared to n-octanol.[3]
A notable advantage of the branched isomer is its significantly lower pour point, which is the lowest temperature at which the fuel will flow.[4] This is a critical factor for cold weather performance, preventing fuel solidification and filter plugging. The kinematic viscosities of both alcohols are similar and higher than that of diesel, which can impact fuel atomization.[1][2]
Experimental Protocols: Standardized Methodologies
The data presented in this guide is based on standardized test methods to ensure accuracy and comparability. The following are summaries of the key experimental protocols used for biofuel characterization:
Heat of Combustion (ASTM D240)
This method determines the heat of combustion of liquid hydrocarbon fuels using a bomb calorimeter.[6][7][8][9][10] A weighed sample is burned in a constant-volume bomb with excess oxygen. The heat released is absorbed by the surrounding water, and the temperature increase of the water is measured. The heat of combustion is then calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.
Cetane Number (ASTM D613)
The cetane number (CN) of a diesel fuel oil is a measure of its ignition quality.[11][12][13] The test is conducted in a standardized single-cylinder, indirect injection diesel engine with a variable compression ratio.[14][15] The fuel's ignition delay is compared to that of reference fuels with known cetane numbers.[11][12] The cetane number is determined by finding the reference fuel blend that matches the ignition delay of the sample fuel.[11]
Research Octane Number (RON) (ASTM D2699)
The Research Octane Number (RON) characterizes the anti-knock performance of a fuel in a spark-ignition engine under mild operating conditions.[16][17] The test utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[16] The knock intensity of the sample fuel is compared to that of primary reference fuels (a blend of isooctane and n-heptane).[18] The RON is the percentage by volume of isooctane in the reference fuel blend that matches the knock intensity of the sample.
Kinematic Viscosity (ASTM D445)
This method measures the kinematic viscosity of transparent and opaque liquids.[5][19][20][21][22] It involves measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[20][21] The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Pour Point (ASTM D97)
This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[23][24][25][26][27] The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is recorded as the temperature at which the sample ceases to flow.[25]
Mandatory Visualization
The following diagrams illustrate the logical workflow for evaluating C8 alcohols as biofuels and the general procedure for engine testing and emissions analysis.
Caption: Workflow for the evaluation of C8 alcohol biofuels.
Caption: Experimental workflow for engine testing and emissions analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. hedinger.de [hedinger.de]
- 3. researchgate.net [researchgate.net]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. nasa.gov [nasa.gov]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D240 (2009) Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. ASTM International, West Conshohocken. - References - Scientific Research Publishing [scirp.org]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. ASTM D613 - eralytics [eralytics.com]
- 13. researchgate.net [researchgate.net]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. ASTM D2699 - eralytics [eralytics.com]
- 17. ASTM D2699 RON Test Method [sh-sinpar.com]
- 18. file.yizimg.com [file.yizimg.com]
- 19. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 20. ASTM D445 - eralytics [eralytics.com]
- 21. ppapco.ir [ppapco.ir]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 24. nazhco.com [nazhco.com]
- 25. Pour Point of Petroleum Products - A Brief Guide [aroscientific.com]
- 26. Astmd97 2005 | PDF [slideshare.net]
- 27. store.astm.org [store.astm.org]
Confirming Product Identity in 5-Methyl-3-heptanol Reactions: A Comparative Guide to Co-injection and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, unequivocal confirmation of a target molecule's identity is a critical step. In reactions yielding 5-Methyl-3-heptanol, an important chiral intermediate, distinguishing the desired product from starting materials, byproducts, and isomers is paramount. This guide provides a comprehensive comparison of the gas chromatography (GC) co-injection technique with alternative analytical methods for product identity confirmation, supported by experimental protocols and performance data.
Comparison of Analytical Methods
The choice of analytical technique for product confirmation depends on various factors, including the complexity of the reaction mixture, the need for structural elucidation, and available instrumentation. While co-injection is a straightforward and accessible method, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer more definitive structural information.
| Parameter | Co-injection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Comparison of retention times of the analyte with a known standard under identical chromatographic conditions. | Separation by GC followed by mass analysis of eluting compounds, providing fragmentation patterns. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. |
| Information Provided | Confirms the presence of a known compound by retention time matching. | Provides retention time and a mass spectrum, which acts as a molecular fingerprint for identification. | Gives detailed structural information, including connectivity of atoms and stereochemistry. |
| Confidence in Identification | High, assuming a pure, well-characterized standard is available and no co-elution occurs. | Very high, as the mass spectrum provides structural confirmation beyond retention time. | Very high, provides unambiguous structure elucidation. |
| Sample Preparation | Simple dilution of the reaction mixture and the standard. | Simple dilution of the reaction mixture. | Requires pure or semi-pure sample, often involving purification steps. |
| Instrumentation Cost | Low (requires a standard GC with a Flame Ionization Detector). | Moderate to High. | High. |
| Analysis Time | Fast (typical GC run time). | Fast (typical GC-MS run time). | Slower, requires longer acquisition times for detailed spectra. |
| Quantitative Analysis | Yes, with proper calibration. | Yes, with proper calibration. | Yes, with proper internal standards (qNMR). |
| Limitations | Ambiguity if an unknown compound has the same retention time as the standard. Requires a pure standard. | May not distinguish between some isomers with very similar fragmentation patterns. | Lower sensitivity compared to GC-based methods. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound reaction products.
Method 1: Confirming Product Identity by Co-injection
This protocol outlines the procedure for confirming the presence of this compound in a reaction mixture by co-injecting the mixture with an authentic standard.
1. Preparation of Samples:
-
Reaction Mixture Sample: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC analysis (typically 1-10 ppm).
-
Standard Sample: Prepare a solution of pure, authentic this compound in the same solvent at a similar concentration.
-
Co-injection Sample: Prepare a mixture containing equal volumes of the "Reaction Mixture Sample" and the "Standard Sample."
2. Gas Chromatography (GC) Conditions:
-
Column: A chiral GC column is recommended to separate potential stereoisomers, for example, a column coated with a cyclodextrin derivative. A standard non-polar column (e.g., DB-5 or HP-5) can be used for general screening.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 275 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
3. Analysis Procedure:
-
Inject the "Standard Sample" to determine the retention time of this compound.
-
Inject the "Reaction Mixture Sample" to obtain its chromatogram.
-
Inject the "Co-injection Sample."
4. Data Interpretation:
-
If the peak corresponding to this compound in the "Reaction Mixture Sample" is the true product, its retention time will match that of the "Standard Sample."
-
In the chromatogram of the "Co-injection Sample," the intensity of the peak at the retention time of this compound should increase significantly compared to the individual runs of the reaction mixture and the standard, and the peak should remain symmetrical. If a new peak or a shoulder appears, it indicates that the compound in the reaction mixture is not identical to the standard.
Method 2: Product Identification by GC-MS
1. Sample Preparation:
-
Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
2. GC-MS Conditions:
-
Use the same GC conditions as described for the co-injection method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
3. Data Analysis:
-
Compare the retention time and the acquired mass spectrum of the peak of interest in the reaction mixture with a reference mass spectrum from a library (e.g., NIST, Wiley) or from a previously run authentic standard of this compound. A high match factor confirms the identity. The mass spectrum of this compound will show characteristic fragments that can be used for identification.[1]
Method 3: Structural Confirmation by NMR Spectroscopy
1. Sample Preparation:
-
Isolate and purify the product from the reaction mixture using techniques like flash chromatography to obtain a sample of sufficient purity for NMR analysis.
-
Dissolve the purified product (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.
3. Data Interpretation:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.
-
Compare the obtained spectra with known literature values for this compound or use spectroscopic prediction tools to confirm the structure. The spectra will provide detailed information about the connectivity of atoms within the molecule.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for co-injection and the logical relationship between the compared analytical methods.
Caption: Workflow for product identity confirmation using GC co-injection.
Caption: Logical relationship between co-injection and alternative analytical methods.
References
A Researcher's Guide to Inter-Laboratory Validation of Analytical Methods for Chiral Alcohols
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral alcohol enantiomers is a critical aspect of quality control and regulatory compliance. The therapeutic activity of a chiral drug can be confined to a single enantiomer, while the other may be inactive or even toxic.[1] This guide provides an objective comparison of common analytical techniques for chiral alcohol analysis and outlines a framework for inter-laboratory validation to ensure method reproducibility and reliability across different laboratories. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for chiral alcohol separation depends on factors such as the volatility of the analyte, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques.[1][4] Supercritical Fluid Chromatography (SFC) is gaining traction as a "green" alternative.
Table 1: Comparison of Analytical Techniques for Chiral Alcohol Analysis
| Technique | Principle | Common Stationary Phases | Advantages | Disadvantages |
| HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[5] | Polysaccharide-based (cellulose, amylose derivatives), cyclodextrin-based.[2] | Broad applicability, high resolution, robust.[2] | Higher solvent consumption, longer run times compared to SFC. |
| GC | Separation of volatile enantiomers or their derivatives on a chiral capillary column.[4] | Cyclodextrin derivatives.[6] | High efficiency, suitable for volatile and thermally stable alcohols.[6] | Requires derivatization for non-volatile alcohols, potential for thermal degradation. |
| SFC | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral column.[1] | Same as HPLC (polysaccharide, cyclodextrin). | Fast separations, reduced solvent waste, orthogonal to HPLC.[1] | Requires specialized instrumentation. |
| NMR Spectroscopy | Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[1] | N/A | Non-separative, rapid analysis for reaction monitoring.[1] | Lower sensitivity and accuracy compared to chromatographic methods for impurity quantification. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[1] | N/A | High-throughput screening applications.[1] | Generally provides enantiomeric excess rather than individual enantiomer quantification. |
Inter-Laboratory Validation Protocol
An inter-laboratory validation study is essential to demonstrate the robustness and reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment. The study should be designed with a clear protocol that is shared among all participating laboratories.
Caption: Workflow for an inter-laboratory validation study.
The following parameters should be assessed in each participating laboratory according to the predefined protocol.[5][7]
Table 2: Summary of Validation Parameters and Acceptance Criteria for Chiral Methods
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the enantiomers without interference from other components. | Baseline resolution between enantiomers (Rs > 1.5), peak purity analysis should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the major enantiomer; 90.0% to 110.0% for the minor enantiomer. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 5.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; RSD at LOQ ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the enantiomers in the presence of impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze blank samples (solvent or matrix) to ensure no interfering peaks at the retention times of the enantiomers.
-
Analyze a sample of the desired enantiomer and a sample of the undesired enantiomer to determine their individual retention times.
-
Analyze a racemic mixture to demonstrate baseline separation.
-
If applicable, perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the sample and analyze the stressed samples to ensure that degradation products do not co-elute with the enantiomers.
-
2. Linearity
-
Objective: To establish a linear relationship between the concentration of the enantiomers and the analytical signal.
-
Procedure:
-
Prepare a series of at least five calibration standards of the undesired enantiomer, typically ranging from the LOQ to 150% of the specification limit.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy
-
Objective: To determine the trueness of the method by analyzing samples with known concentrations.
-
Procedure:
-
Prepare samples by spiking the main enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked enantiomer.
-
4. Precision
-
Objective: To assess the random error of the method.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the chiral alcohol spiked with the undesired enantiomer at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument within the same laboratory.
-
For inter-laboratory validation, this is extended to different laboratories. The results from all participating labs are then statistically compared.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the undesired enantiomer that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ. This can be done by visual inspection of the chromatogram or by using the instrument's software.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
6. Robustness
-
Objective: To evaluate the reliability of the method when subjected to small, deliberate changes in its parameters.[2]
-
Procedure:
-
Prepare a system suitability solution containing both enantiomers.
-
Vary the following parameters one at a time:
-
Flow Rate (e.g., ± 10%).
-
Column Temperature (e.g., ± 5 °C).
-
Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%).
-
-
For each condition, inject the system suitability solution and evaluate critical chromatographic parameters like resolution and tailing factor.
-
The validation parameters are interconnected. Foundational elements like specificity and system suitability are prerequisites for meaningful quantitative assessments. Accuracy and precision are dependent on a linear and specific response. The sensitivity of the method is defined by the LOD and LOQ.
Caption: Interdependence of analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Safety Operating Guide
Proper Disposal of 5-Methyl-3-heptanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Methyl-3-heptanol is paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this flammable and irritating chemical. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This chemical is a flammable liquid and can cause serious eye irritation.[1][2] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, hot surfaces, and sparks.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Skin Protection: A lab coat or apron should be worn.
In the event of a spill, immediately alert personnel in the vicinity and follow your institution's established spill response procedures.
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and safety properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid |
| Flash Point | 54 °C / 129.2 °F |
| Primary Hazards | Flammable, Causes serious eye irritation |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste management service. In-laboratory chemical neutralization or degradation is not a recommended or standard procedure for this type of aliphatic alcohol.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including contaminated materials, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are compatible. Specifically, keep it separate from oxidizing agents and strong acids. Aliphatic alcohols can often be combined with other non-halogenated flammable solvents.
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use a dedicated, leak-proof container made of a material compatible with flammable organic liquids, such as a high-density polyethylene (HDPE) carboy.
-
Container Filling: Fill the container to no more than 90% of its capacity to allow for vapor expansion.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.
Step 3: Labeling of Waste Containers
Proper labeling is a critical compliance step. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." For mixtures, list all constituents.
-
The approximate quantity or concentration.
-
The date when the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific location of waste generation (building and room number).
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area must be well-ventilated. Storing in a chemical fume hood is a suitable option for short periods.
-
Segregation of Incompatibles: Ensure that the stored this compound waste is segregated from incompatible chemicals.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (per your institution's policy, often not to exceed 90 days), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Schedule a Pickup: Follow their procedures to schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to transport the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 5-Methyl-3-heptanol. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine laboratory use (small quantities) | Safety glasses with side shields or chemical splash goggles.[4][5] | Nitrile rubber gloves (minimum 4mil thickness).[5] A flame-resistant lab coat is recommended.[5][6] | Not generally required if handled in a well-ventilated area or fume hood. |
| Handling larger quantities or potential for splashing | Chemical splash goggles and a face shield.[5][7] | Chemical-resistant gloves (consult manufacturer's guide for suitability).[4] Flame-resistant lab coat and additional protective clothing like an apron or oversleeves.[5] | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if irritation is experienced.[3][8] |
| Emergency (e.g., large spill) | Chemical splash goggles and a face shield.[7] | Chemical-resistant gloves, boots, and disposable coveralls.[3] | A self-contained breathing apparatus (SCBA) should be worn.[3][8] |
Operational Plan: Safe Handling and Storage
2.1. Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, use a chemical fume hood.[5]
-
Ignition Sources: This is a flammable liquid.[9][10] Keep it away from heat, sparks, open flames, and other sources of ignition.[9][10] Use non-sparking tools and explosion-proof equipment when handling large quantities.[9][10]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[9][10]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
2.2. Storage Procedures:
-
Containers: Store in tightly closed, suitable containers.[9][10]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Follow all federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.
Emergency Procedures: Spill and Exposure
4.1. Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
4.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
References
- 1. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Lone Worker | Safety Measures For Flammable Liquids [loneworker.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
